Product packaging for Lauric acid-d2(Cat. No.:CAS No. 64118-39-4)

Lauric acid-d2

Cat. No.: B1590374
CAS No.: 64118-39-4
M. Wt: 202.33 g/mol
InChI Key: POULHZVOKOAJMA-ZWGOZCLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lauric acid-d2 is intended for use as an internal standard for the quantification of lauric acid by GC- or LC-MS. Lauric acid is a medium-chain saturated fatty acid. It has been found at high levels in coconut oil. Lauric acid induces the activation of NF-κB and the expression of COX-2, inducible nitric oxide synthase (iNOS), and IL-1α in RAW 264.7 cells when used at a concentration of 25 µM.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B1590374 Lauric acid-d2 CAS No. 64118-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuteriododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-ZWGOZCLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481362
Record name Lauric-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64118-39-4
Record name Lauric-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Lauric Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Lauric acid-d2 (Dodecanoic-2,2-d₂ acid). It is intended to serve as a key resource for professionals in research and drug development who utilize isotopically labeled compounds. This document details the compound's physical characteristics, solubility, stability, and its applications in experimental settings, including its role as an internal standard and its influence on biological signaling pathways.

Chemical and Physical Properties

This compound is a deuterated form of lauric acid, a saturated fatty acid. The substitution of two hydrogen atoms with deuterium at the C-2 position results in a stable, isotopically labeled compound primarily used for tracer studies and as an internal standard in mass spectrometry-based quantification.

PropertyValueReference
Formal Name dodecanoic-2,2-d₂ acid[1]
Synonyms C12:0-d₂, Dodecanoic Acid-d₂, FA 12:0-d₂[1]
CAS Number 64118-39-4[1][2][3]
Molecular Formula C₁₂H₂₂D₂O₂[1][3]
Linear Formula CH₃(CH₂)₉CD₂CO₂H[2]
Molecular Weight 202.33 g/mol [2][3][4]
Appearance Solid, White to off-white[1][2][3]
Melting Point 44-46 °C (lit.)[2]
Boiling Point 225 °C / 100 mmHg (lit.)[2]
Flash Point > 113.00 °C (> 235.4 °F)[2]
Isotopic Purity ≥98-99% deuterated forms[1][2]

Solubility and Stability

The solubility and stability of this compound are critical for its application in various experimental protocols.

Solubility Profile

This compound is largely insoluble in water but shows good solubility in various organic solvents.

SolventSolubilityReference
DMF 30 mg/mL[1]
DMSO 20 mg/mL[1]
Ethanol 30 mg/mL[1]
Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

ParameterRecommendationReference
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]
Shipping Conditions Room temperature (continental US)[1][3]
Storage Class 11 - Combustible Solids[2]

Applications in Research

The primary application of this compound is as an internal standard for the precise quantification of its unlabeled counterpart, lauric acid, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its mass shift of +2 atomic mass units allows it to be distinguished from the endogenous analyte while sharing similar chemical and physical properties, ensuring comparable extraction efficiency and ionization response.

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for quantifying endogenous lauric acid using this compound as an internal standard.

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Lipid Extraction Spike->Extract Deriv Derivatization (optional) Extract->Deriv Analysis GC-MS or LC-MS Analysis Deriv->Analysis Detect Detection of Analyte (m/z) and Internal Standard (m/z+2) Analysis->Detect Quant Quantification Detect->Quant Ratio Calculate Peak Area Ratio (Analyte / IS) Quant->Ratio Curve Determine Concentration using Calibration Curve Ratio->Curve

Workflow for Quantification using an Internal Standard.

Biological Activity and Signaling Pathways

While this compound is primarily used as a stable isotope standard, its non-deuterated form, lauric acid, exhibits biological activity. It is known to induce the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This activation leads to the expression of downstream inflammatory mediators such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1]

Lauric Acid-Induced NF-κB Signaling Pathway

The diagram below outlines the signaling cascade initiated by lauric acid, leading to the activation of NF-κB.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (e.g., TLR4) MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds Transcription Gene Transcription DNA->Transcription Genes Inflammatory Genes (COX-2, iNOS, IL-1α) Transcription->Genes LauricAcid Lauric Acid LauricAcid->TLR

Lauric Acid-Induced NF-κB Activation Pathway.

Experimental Methodologies

The characterization and application of this compound involve several key analytical techniques. While specific, detailed protocols are often application-dependent, the principles of the core methodologies are described below.

Mass Spectrometry (MS)
  • Principle: Used for the quantification of lauric acid with this compound as an internal standard. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The distinct mass of this compound (M+2) allows for its simultaneous detection alongside the endogenous lauric acid (M).

  • Methodology:

    • Sample Preparation: A known quantity of this compound is added to the biological sample.

    • Extraction: Lipids, including both lauric acid and the internal standard, are extracted from the sample matrix using organic solvents.

    • Chromatographic Separation: The extracted lipids are separated using either Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Ionization and Detection: The separated compounds are ionized (e.g., by electron ionization for GC-MS or electrospray ionization for LC-MS) and detected by the mass spectrometer.

    • Quantification: The peak area ratio of endogenous lauric acid to this compound is calculated and compared to a standard curve to determine the concentration of lauric acid in the original sample.

Melting Point Determination
  • Principle: This analysis determines the temperature at which the solid compound transitions to a liquid. The melting point range can also serve as an indicator of purity.

  • Methodology:

    • A small, powdered sample of this compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is slowly increased.

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For this compound, this is reported to be in the 44-46 °C range.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR is used to confirm the structure and isotopic labeling of the molecule. It provides detailed information about the chemical environment of atoms.

  • Methodology:

    • The this compound sample is dissolved in a deuterated solvent.

    • The sample is placed in a strong magnetic field within the NMR spectrometer.

    • Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.

    • For this compound, ¹H NMR would confirm the absence of protons at the C-2 position, while ²H (Deuterium) NMR would show a signal corresponding to the deuterium atoms at that position, thus confirming the location of the isotopic label.

References

A Technical Guide to the Synthesis of Deuterated Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details established and emerging methodologies for the synthesis of deuterated lauric acid, a critical tool in metabolism studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. The following sections provide a comprehensive overview of various synthetic approaches, complete with detailed experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific application.

Introduction

Deuterium-labeled compounds, such as deuterated lauric acid, offer a non-radioactive and effective means to trace the metabolic fate of molecules in biological systems. The substitution of hydrogen with its heavier isotope, deuterium, imparts a change in mass that is readily detectable by mass spectrometry, allowing for precise quantification and differentiation from endogenous, unlabeled analogues. This guide explores three primary strategies for the synthesis of deuterated lauric acid: photocatalytic decarboxylative deuteration, catalytic hydrogen-deuterium (H/D) exchange, and specific chemical synthesis routes for selective deuteration.

Comparative Summary of Synthesis Methods

The selection of a synthesis method for deuterated lauric acid depends on the desired level and position of deuterium incorporation, as well as considerations of yield and scalability. The following table summarizes the key quantitative data associated with the methods detailed in this guide.

Synthesis MethodDeuterium SourceCatalyst/ReagentPosition of DeuterationDeuterium IncorporationYieldKey AdvantagesKey Limitations
Photocatalytic Decarboxylative Deuteration Heavy Water (D₂O)Metal-loaded TiO₂ (e.g., Au/TiO₂)Produces monodeuterated undecaneUp to 85.1%~15.3% (of deuterated undecane)Mild reaction conditions, sustainable approach.[1]Produces a deuterated alkane derivative, not lauric acid directly.[1]
Catalytic H/D Exchange Heavy Water (D₂O)Platinum on Carbon (Pt/C)Perdeuteration (all non-exchangeable positions)Up to 98%HighHigh level of deuterium incorporation.[2]Requires high temperature and pressure, multiple cycles may be needed.[2]
Specific Chemical Synthesis: Carboxyl-d Heavy Water (D₂O)Lauroyl ChlorideCarboxyl group (-COOD)HighHighSpecific deuteration at the carboxyl group.[3]Limited to the carboxyl position.
Specific Chemical Synthesis: Terminal Methyl-d₃ Methyl-d₃ IodideSilver LaurateTerminal methyl group (-CD₃)HighExcellentPrecise deuteration at the terminal methyl group.Requires synthesis of a specific deuterated reagent.
Specific Chemical Synthesis: α-Methylene-d₂ Deuterium Oxiden-Decylmalonic Esterα-Methylene group (-CD₂COOH)HighGoodSpecific deuteration at the α-position.Multi-step synthesis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Photocatalytic Decarboxylative Deuteration of Lauric Acid

This method results in the formation of monodeuterated undecane from lauric acid.

Materials:

  • Lauric acid

  • Heavy water (D₂O)

  • Gold-loaded titanium dioxide (Au/TiO₂) photocatalyst

  • Solvent (e.g., acetonitrile)

  • Photoreactor equipped with a light source (e.g., blue LEDs)

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, dissolve lauric acid (0.2 mmol) in a mixture of acetonitrile and heavy water (D₂O) (e.g., 4:1 v/v, 2 mL).

  • Add the Au/TiO₂ photocatalyst to the solution.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the mixture with a light source (e.g., 45 W blue LEDs) at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 3 hours).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the photocatalyst.

  • The resulting solution contains monodeuterated undecane, which can be isolated and purified using standard chromatographic techniques.

Perdeuteration of Lauric Acid via Catalytic H/D Exchange

This method achieves a high level of deuterium incorporation across the entire molecule.

Materials:

  • Lauric acid

  • Heavy water (D₂O)

  • Platinum on carbon (Pt/C) catalyst

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • Place lauric acid and a catalytic amount of Pt/C into a high-pressure reactor.

  • Add heavy water (D₂O) to the reactor.

  • Seal the reactor and purge with an inert gas.

  • Heat the reactor to a high temperature (e.g., 150-200 °C) under pressure.

  • Maintain the reaction under these conditions for a specified time (e.g., 24-48 hours) with stirring.

  • For higher deuterium incorporation, the process can be repeated by replacing the D₂O with a fresh batch and running the reaction for another cycle.[2]

  • After the final cycle, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the Pt/C catalyst.

  • The perdeuterated lauric acid can be extracted with an organic solvent and purified by recrystallization or chromatography.

Synthesis of Specifically Deuterated Lauric Acids

These methods allow for the precise placement of deuterium atoms at specific positions within the lauric acid molecule.

Materials:

  • Lauroyl chloride

  • Heavy water (D₂O)

  • Anhydrous ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve lauroyl chloride in anhydrous ether.

  • Slowly add a stoichiometric amount of heavy water (D₂O) to the solution with stirring.

  • A precipitate of DCl may form.

  • Stir the reaction mixture at room temperature for a sufficient time to ensure complete hydrolysis.

  • The ethereal solution is then washed with a small amount of D₂O, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield lauric acid-d.

Materials:

  • Silver laurate

  • Methyl-d₃ iodide

  • Anhydrous solvent (e.g., benzene or toluene)

Procedure:

  • In a flask protected from light, suspend silver laurate in an anhydrous solvent.

  • Add methyl-d₃ iodide to the suspension.

  • Heat the reaction mixture to reflux with stirring for several hours.

  • The reaction progress can be monitored by the precipitation of silver iodide.

  • After completion, cool the mixture and filter off the silver iodide.

  • The filtrate contains methyl-d₃ laurate.

  • The ester is then hydrolyzed using a deuterated base (e.g., NaOD in D₂O) to yield lauric acid-12,12,12-d₃.

Materials:

  • n-Decylmalonic ester

  • Sodium deuteroxide (NaOD) in D₂O

  • Deuterium sulfate (D₂SO₄)

Procedure:

  • Prepare a solution of sodium deuteroxide by reacting clean sodium with D₂O under an inert atmosphere.

  • Add n-decylmalonic ester to the NaOD solution and heat the mixture to just below boiling with stirring overnight.

  • Acidify the solution with deuterium sulfate until strongly acidic.

  • Extract the deuterated malonic acid derivative with ether.

  • Evaporate the ether to obtain the solid n-decylmalonic-d₂ acid-d₂.

  • Decarboxylate the deuterated malonic acid by heating it in a glycerine bath at approximately 140 °C to yield lauric acid-2,2-d₂.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.

Photocatalytic_Decarboxylative_Deuteration lauric_acid Lauric Acid reaction Photocatalytic Reaction lauric_acid->reaction d2o D₂O d2o->reaction photocatalyst Au/TiO₂ Photocatalyst photocatalyst->reaction light Light (Blue LEDs) light->reaction undecane Monodeuterated Undecane reaction->undecane Catalytic_HD_Exchange lauric_acid Lauric Acid reaction H/D Exchange Reaction lauric_acid->reaction d2o D₂O d2o->reaction catalyst Pt/C Catalyst catalyst->reaction conditions High Temp. & Pressure conditions->reaction perdeuterated_la Perdeuterated Lauric Acid reaction->perdeuterated_la Specific_Deuteration_Pathways cluster_carboxyl Carboxyl-d Synthesis cluster_methyl Terminal Methyl-d₃ Synthesis cluster_alpha α-Methylene-d₂ Synthesis lauroyl_cl Lauroyl Chloride la_d Lauric Acid-d lauroyl_cl->la_d Hydrolysis d2o_carboxyl D₂O d2o_carboxyl->la_d silver_laurate Silver Laurate ester_d3 Methyl-d₃ Laurate silver_laurate->ester_d3 me_d3_i Methyl-d₃ Iodide me_d3_i->ester_d3 la_d3 Lauric Acid-12,12,12-d₃ ester_d3->la_d3 Hydrolysis malonic_ester n-Decylmalonic Ester deuterated_malonic Deuterated Malonic Acid malonic_ester->deuterated_malonic Deuteration naod NaOD / D₂O naod->deuterated_malonic la_d2 Lauric Acid-2,2-d₂ deuterated_malonic->la_d2 Decarboxylation

References

Applications of Lauric Acid-d2 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. Lauric acid-d2, a deuterium-labeled form of the medium-chain fatty acid, serves as an invaluable tool for researchers studying lipid metabolism. Its use allows for the precise tracking and quantification of lauric acid's absorption, transport, and conversion into various metabolites without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the applications of this compound as a metabolic tracer, complete with experimental protocols, quantitative data, and visual representations of metabolic pathways and workflows.

Core Principles of this compound Tracing

Lauric acid (C12:0) is a saturated medium-chain fatty acid that is rapidly absorbed and metabolized, primarily in the liver.[1][2][3] When this compound is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. The deuterium atoms act as a "tag," allowing researchers to distinguish the tracer from the endogenous pool of lauric acid. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify the deuterium-labeled molecules and their downstream metabolites.[4][5][6]

The primary applications of this compound as a metabolic tracer include:

  • Quantifying Fatty Acid Oxidation: Determining the rate at which lauric acid is broken down for energy production.

  • Tracing Fatty Acid Elongation and Desaturation: Following the conversion of lauric acid into longer-chain fatty acids like myristic acid and palmitic acid.[7]

  • Measuring Incorporation into Complex Lipids: Quantifying the esterification of lauric acid into triglycerides, phospholipids, and other lipid species.[7]

  • Investigating Metabolic Flux in Disease States: Understanding how conditions like metabolic syndrome, cardiovascular disease, and cancer alter lauric acid metabolism.[7]

Data Presentation: Quantitative Analysis of Lauric Acid Metabolism

The following tables summarize quantitative data from studies investigating the metabolic fate of lauric acid. While these studies did not exclusively use this compound, the metabolic principles are directly applicable to tracer experiments.

ParameterValueBiological SystemCitation
Cellular Uptake 94.8 ± 2.2%Cultured Rat Hepatocytes[7]
Incorporation into Cellular Lipids 24.6 ± 4.2%Cultured Rat Hepatocytes[7]
β-Oxidation 38.7 ± 4.4%Cultured Rat Hepatocytes[7]
Incorporation into Triglycerides 10.6 ± 4.6%Cultured Rat Hepatocytes[7]
Conversion to Palmitic Acid DetectedCultured Rat Hepatocytes[7]

Table 1: Metabolic Fate of Radiolabeled Lauric Acid in Cultured Rat Hepatocytes. This table presents the distribution of radiolabeled lauric acid into various metabolic pathways after a 4-hour incubation period.

Lipid FractionLauric Acid Content (%)Biological SystemCitation
Total Triacylglycerols 2.0%Rat Adipose Tissue[8]

Table 2: Incorporation of Lauric Acid into Adipose Tissue Triacylglycerols. This table shows the percentage of lauric acid found in the triacylglycerol fraction of adipose tissue in rats fed a coconut oil-enriched diet for six weeks.

Experimental Protocols

Protocol 1: In Vivo Administration and Sample Collection (Mouse Model)

This protocol outlines a general procedure for an in vivo study using this compound to trace fatty acid metabolism in mice.

1. Tracer Administration:

  • Prepare a sterile formulation of this compound in a suitable vehicle, such as corn oil or a solution with a solubilizing agent like Tween 80.
  • Administer the this compound tracer to mice via oral gavage or intravenous injection. The route of administration will depend on the specific research question (e.g., studying intestinal absorption vs. systemic metabolism).
  • The dosage should be carefully calculated to be a true tracer amount that does not significantly perturb the endogenous lauric acid pool.

2. Sample Collection:

  • At predetermined time points following tracer administration, collect blood samples via tail vein or cardiac puncture.
  • Euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).
  • Immediately flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis to quench metabolic activity.

3. Sample Preparation (for GC-MS analysis):

  • Plasma: Thaw plasma samples on ice. Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
  • Tissues: Homogenize the frozen tissue samples in a suitable solvent. Perform lipid extraction.
  • Derivatization: Convert the extracted fatty acids to their fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl or BF3-methanol).

Protocol 2: GC-MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the analysis of deuterium-labeled fatty acids by GC-MS.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
  • Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

2. GC-MS Parameters:

  • Injector Temperature: Typically set around 250°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to separate the FAMEs based on their boiling points.
  • Carrier Gas: Helium at a constant flow rate.
  • Ionization Mode: Electron ionization (EI).
  • Mass Analyzer: Set to scan a mass range that includes the molecular ions and characteristic fragment ions of the FAMEs of interest (both labeled and unlabeled).

3. Data Analysis:

  • Identify the peaks corresponding to the FAMEs of lauric acid, myristic acid, palmitic acid, etc., based on their retention times and mass spectra.
  • Quantify the abundance of the deuterated (M+2) and non-deuterated (M) forms of each fatty acid by integrating the peak areas of their respective molecular ions or characteristic fragment ions.
  • Calculate the isotopic enrichment to determine the proportion of the labeled tracer in each fatty acid pool.

Visualization of Pathways and Workflows

Signaling Pathway: Lauric Acid Activation of PPARα

Lauric acid can act as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to the increased expression of genes involved in fatty acid uptake and oxidation.[8]

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Lauric_acid_d2 This compound Lauric_acid_d2_cyto This compound Lauric_acid_d2->Lauric_acid_d2_cyto Transport FABP Fatty Acid Binding Protein Lauric_acid_d2_cyto->FABP Binding PPARa PPARα Lauric_acid_d2_cyto->PPARa Direct Binding FABP->PPARa Delivery PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex Heterodimerization RXR RXR RXR->PPARa_RXR_complex PPRE PPRE PPARa_RXR_complex->PPRE Binding to Promoter Region Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA FAO_enzymes Fatty Acid Oxidation Enzymes mRNA->FAO_enzymes Translation Increased_FAO Increased Fatty Acid Oxidation FAO_enzymes->Increased_FAO

Caption: Lauric acid activation of the PPARα signaling pathway.

Experimental Workflow: this compound Metabolic Tracing

The following diagram illustrates a typical experimental workflow for a study utilizing this compound as a metabolic tracer.

Experimental_Workflow cluster_preparation 1. Experimental Preparation cluster_administration 2. Tracer Administration & Sample Collection cluster_analysis 3. Sample Processing & Analysis cluster_data 4. Data Interpretation Tracer_Prep Prepare this compound Tracer Solution Animal_Acclimation Acclimate Experimental Animals (e.g., Mice) Tracer_Prep->Animal_Acclimation Administration Administer this compound (Oral Gavage or IV) Animal_Acclimation->Administration Time_Points Collect Blood and Tissues at Timed Intervals Administration->Time_Points Quench_Freeze Flash Freeze Samples in Liquid Nitrogen Time_Points->Quench_Freeze Lipid_Extraction Lipid Extraction (Folch/Bligh-Dyer) Quench_Freeze->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Peak_Integration Peak Identification and Integration GCMS_Analysis->Peak_Integration Enrichment_Calc Calculate Isotopic Enrichment Peak_Integration->Enrichment_Calc Flux_Analysis Metabolic Flux Analysis Enrichment_Calc->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

Caption: General experimental workflow for this compound tracing.

Logical Relationship: Metabolic Fates of Lauric Acid

This diagram illustrates the primary metabolic pathways that this compound can enter upon its introduction into a cell.

Metabolic_Fates cluster_pathways Metabolic Pathways cluster_products Metabolic Products Lauric_acid_d2 This compound Beta_Oxidation β-Oxidation Lauric_acid_d2->Beta_Oxidation Elongation Elongation Lauric_acid_d2->Elongation Esterification Esterification Lauric_acid_d2->Esterification Acetyl_CoA Acetyl-CoA-d(n) Beta_Oxidation->Acetyl_CoA Myristic_acid_d2 Myristic acid-d2 Elongation->Myristic_acid_d2 Triglycerides_d2 Triglycerides-d2 Esterification->Triglycerides_d2 Phospholipids_d2 Phospholipids-d2 Esterification->Phospholipids_d2 Palmitic_acid_d2 Palmitic acid-d2 Myristic_acid_d2->Palmitic_acid_d2

Caption: Primary metabolic fates of this compound.

Conclusion

This compound is a versatile and powerful tool for elucidating the complexities of fatty acid metabolism. Its application in metabolic tracing studies provides quantitative insights into the dynamic processes of fatty acid oxidation, elongation, and incorporation into complex lipids. The detailed protocols and visualizations provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and execute robust metabolic studies using this compound. By leveraging this technology, the scientific community can continue to advance our understanding of lipid metabolism in both health and disease, paving the way for novel therapeutic interventions.

References

A Technical Guide to High-Purity Lauric Acid-d2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of commercial suppliers, analytical applications, and biological significance of deuterated lauric acid.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the procurement and application of high-purity, deuterium-labeled lauric acid (Lauric acid-d2). This document provides a comparative overview of commercial suppliers, detailed experimental protocols for its use as an internal standard, and a review of its role in cellular signaling pathways.

Commercial Availability of High-Purity Deuterated Lauric Acid

The selection of a suitable supplier for isotopically labeled compounds is critical for ensuring the accuracy and reproducibility of experimental results. High-purity this compound and its more heavily deuterated counterpart, Lauric acid-d23, are available from several reputable commercial suppliers. The following tables summarize the key specifications of these products to facilitate an informed purchasing decision.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCAS NumberMolecular FormulaPurity/Isotopic Enrichment
Cayman ChemicalThis compound64118-39-4C₁₂H₂₂D₂O₂≥99% deuterated forms (d₁-d₂)
MedchemExpressThis compound64118-39-4C₁₂H₂₂D₂O₂Not specified

Table 2: Commercial Suppliers of Lauric acid-d23

SupplierProduct NameCAS NumberMolecular FormulaPurity/Isotopic Enrichment
Cayman ChemicalLauric Acid-d2359154-43-7C₁₂HD₂₃O₂≥99% deuterated forms (d₁-d₂₃)
FB ReagentsLauric Acid-d2359154-43-7C₁₂HD₂₃O₂98% D (>99% D available on request)
Sigma-AldrichLauric-d23 acid59154-43-7CD₃(CD₂)₁₀CO₂H≥98 atom % D, ≥98% (CP)
MedchemExpressLauric acid-d2359154-43-7C₁₂HD₂₃O₂Not specified

Experimental Protocols: Quantification of Lauric Acid using this compound as an Internal Standard

Deuterated lauric acid is an ideal internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The near-identical chemical and physical properties of the deuterated and non-deuterated forms ensure they co-elute during chromatography and experience similar ionization efficiencies, allowing for precise correction of analytical variability.[1][2]

Sample Preparation for Fatty Acid Analysis

A robust sample preparation protocol is crucial for accurate lipid analysis. The following is a general workflow for the extraction of fatty acids from biological samples such as plasma or cell cultures.

G cluster_sample_prep Sample Preparation Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Add known amount Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs, PFB esters) Extraction->Derivatization Optional, for GC-MS Analysis GC-MS or LC-MS Analysis Extraction->Analysis Direct injection for LC-MS Derivatization->Analysis

A typical workflow for preparing biological samples for lauric acid analysis.

Methodology:

  • Sample Collection: Collect blood plasma, cell pellets, or tissue samples and store them at -80°C until analysis.

  • Internal Standard Spiking: Prior to extraction, add a known amount of this compound (or Lauric acid-d23) in a suitable solvent (e.g., ethanol) to each sample. The amount of internal standard should be optimized to be within the linear range of the instrument's detector.

  • Lipid Extraction:

    • For Plasma: A common method is protein precipitation with a solvent like acetonitrile or methanol, followed by liquid-liquid extraction. For example, add 3 volumes of ice-cold methanol to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant containing the lipids can then be collected.

    • For Cells: Lyse the cells using a suitable buffer and extract the lipids using the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water).

  • Derivatization (for GC-MS): For GC-MS analysis, fatty acids are typically derivatized to increase their volatility. Common derivatization methods include conversion to fatty acid methyl esters (FAMEs) using BF₃-methanol or to pentafluorobenzyl (PFB) esters.[3]

  • Analysis by GC-MS or LC-MS:

    • GC-MS: The derivatized fatty acids are separated on a suitable capillary column (e.g., a wax or polar-functionalized column) and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for targeted quantification.

    • LC-MS: The extracted lipids can be directly analyzed by reverse-phase liquid chromatography coupled to a mass spectrometer. A C18 column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid or ammonium formate to improve ionization.[4]

Biological Significance: Lauric Acid and the NF-κB Signaling Pathway

Lauric acid, a medium-chain saturated fatty acid, is not only an important energy source but also a signaling molecule that can modulate inflammatory pathways. One of the key pathways activated by lauric acid is the Nuclear Factor-kappa B (NF-κB) signaling cascade, primarily through the Toll-like receptor 4 (TLR4).[5][6]

The activation of TLR4 by lauric acid is a complex process that is thought to involve the dimerization of the receptor.[5] This dimerization initiates a downstream signaling cascade that can proceed through two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[6][7][8] Both pathways ultimately converge on the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). The phosphorylation and subsequent degradation of IκB release NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[9]

G cluster_pathway Lauric Acid-Induced NF-κB Activation via TLR4 LA Lauric Acid TLR4 TLR4 Dimerization LA->TLR4 Induces MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK TRIF->IKK IkB IκB Degradation IKK->IkB Phosphorylates NFkB_activation NF-κB Activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Gene_expression Pro-inflammatory Gene Transcription IkB->NFkB_activation Releases NFkB_translocation->Gene_expression

References

Material Safety Data Sheet for Lauric Acid-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Lauric acid-d2 (dodecanoic-2,2-d2 acid), a deuterated form of lauric acid. Given that specific toxicological and safety data for isotopically labeled compounds are often limited, this guide incorporates data from the unlabeled lauric acid where necessary, a standard practice based on the assumption of similar or identical properties.[1] This document is intended to serve as an essential resource for safe handling, storage, and use in a laboratory setting.

Section 1: Chemical Identification and Properties

This compound is a stable, isotopically labeled saturated fatty acid. It is primarily used as an internal standard for the quantification of lauric acid in various biological samples by mass spectrometry.[2][3]

Identifier Value
Chemical Name dodecanoic-2,2-d2 acid[3]
Synonyms This compound, C12:0-d2, Dodecanoic Acid-d2, FA 12:0-d2[3]
CAS Number 64118-39-4[3]
Chemical Formula C₁₂H₂₂D₂O₂[3]
Molecular Weight 202.33 g/mol [4]
Physical and Chemical Properties Value
Appearance White, powdery solid[5][6]
Odor Faint odor of bay oil or soap[5][6]
Melting Point 44°C (111.2°F) (for lauric acid)[5][7]
Boiling Point 298°C (568.4°F) (for lauric acid)[5]
Solubility Insoluble in water.[7] Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3]
Purity ≥99% deuterated forms (d₁-d₂)[3]

Section 2: Hazard Identification and Toxicology

This compound is classified as causing skin irritation and serious eye irritation. While comprehensive toxicological data for the deuterated form is not available, the data for unlabeled lauric acid provides a basis for risk assessment.

Toxicity Data (for Lauric Acid) Value
Acute Oral Toxicity (LD50) > 5000 mg/kg (Rat)[1][8]
Acute Dermal Toxicity (LD50) > 2000 mg/kg (Rabbit)[9]
Acute Inhalation Toxicity (LC50) > 0.162 mg/l/4h (Rat)[9]
Skin Corrosion/Irritation Non-irritating to skin (Rabbit)[1]
Serious Eye Damage/Irritation Causes serious eye damage[1][9][10]

Health Hazard Information:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

  • Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin.[1]

  • Eye Contact: Causes serious eye irritation and potential for serious eye damage.[1]

  • Ingestion: Harmful if swallowed.[1]

Section 3: Experimental Protocols

Detailed experimental protocols for toxicological and safety testing are typically standardized and follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For instance, the acute oral toxicity (LD50) data for lauric acid was obtained following OECD Test Guideline 401.[1][8] Skin and eye irritation studies often adhere to OECD Guidelines 404 and 405, respectively.[8] Researchers handling this compound should refer to these established protocols for designing and executing safety-related experiments.

Section 4: Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[1]

  • Skin Protection: Wear protective gloves and a lab coat.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[7]

Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation where dust is formed.[1]

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store at room temperature away from light and moisture.[1]

  • Keep container tightly closed in a dry and well-ventilated place.

Section 5: Emergency Procedures and First Aid

In the event of exposure or spillage, the following procedures should be followed.

First-Aid Measures:

  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill Response:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

  • Do not let the product enter drains.

Section 6: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the material to its final disposal.

Caption: Logical workflow for the safe handling of this compound.

References

An In-Depth Technical Guide to the Natural Abundance of Deuterium in Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in lauric acid, a saturated medium-chain fatty acid. It delves into the analytical methodologies used to determine deuterium distribution, explores the known signaling pathways of lauric acid, and offers detailed experimental protocols for researchers in the field.

Natural Abundance of Deuterium in Fatty Acids

The natural abundance of deuterium (²H or D) on Earth is approximately 0.0156% of all hydrogen isotopes.[1] However, the distribution of deuterium within organic molecules, including fatty acids like lauric acid, is not uniform. This non-statistical distribution, known as site-specific natural isotopic fractionation (SNIF), arises from kinetic isotope effects during biosynthesis.

Table 1: Illustrative Site-Specific Deuterium Abundance in Fatty Acids

Fatty AcidPosition(D/H) ratio (ppm) - Representative Values
Oleic AcidMethylene groups125.4
C9 + C1092.7
Linoleic AcidMethylene groupsVaries along the chain
Desaturation sitesShows distinct fractionation

Note: These values are illustrative and sourced from studies on oleic and linoleic acids. Specific values for lauric acid would require experimental determination.

Signaling Pathways of Lauric Acid

Lauric acid is not merely a metabolic fuel but also an active signaling molecule implicated in various cellular processes. Understanding these pathways is crucial for drug development and research into its therapeutic potential.

Toll-Like Receptor 4 (TLR4) Signaling

Lauric acid can activate the Toll-Like Receptor 4 (TLR4) signaling pathway. This interaction can lead to the overexpression of genes involved in glycolysis, promoting the formation of glycolytic muscle fibers.

TLR4_Signaling Lauric Acid-Induced TLR4 Signaling Pathway Lauric_Acid Lauric Acid TLR4 TLR4 Lauric_Acid->TLR4 Downstream_Signaling Downstream Signaling Cascade TLR4->Downstream_Signaling Gene_Expression Glycolysis-related Gene Expression Downstream_Signaling->Gene_Expression Glycolytic_Fiber Glycolytic Muscle Fiber Formation Gene_Expression->Glycolytic_Fiber

Caption: Lauric Acid activates TLR4 signaling.

Epidermal Growth Factor Receptor (EGFR) and Reactive Oxygen Species (ROS) Signaling

Lauric acid has been shown to induce the production of Reactive Oxygen Species (ROS) and stimulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). This signaling cascade can lead to antiproliferative and pro-apoptotic effects in cancer cells.

EGFR_ROS_Signaling Lauric Acid-Induced EGFR and ROS Signaling Lauric_Acid Lauric Acid ROS ROS Generation Lauric_Acid->ROS EGFR EGFR Phosphorylation Lauric_Acid->EGFR ROS->EGFR ERK_cJun ERK and c-Jun Phosphorylation EGFR->ERK_cJun Apoptosis Apoptosis ERK_cJun->Apoptosis

Caption: Lauric Acid induces apoptosis via ROS and EGFR.

Experimental Protocols

Accurate determination of the natural abundance of deuterium in lauric acid requires sophisticated analytical techniques. The two primary methods are Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ²H NMR spectroscopy allows for the site-specific determination of deuterium abundance within a molecule.

Methodology

  • Sample Preparation:

    • Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

    • Saponify the lipid extract to release free fatty acids.

    • Methylate the fatty acids to produce fatty acid methyl esters (FAMEs) for improved volatility and chromatographic separation. A common method is transesterification using methanolic HCl or BF₃-methanol.

    • Purify the lauric acid methyl ester using techniques like column chromatography or preparative gas chromatography.

  • NMR Acquisition:

    • Dissolve the purified lauric acid methyl ester in a deuterated solvent with a known deuterium concentration to serve as an internal standard.

    • Acquire ²H NMR spectra on a high-field NMR spectrometer equipped with a deuterium probe.

    • Use a pulse sequence with a long relaxation delay to ensure full relaxation of all deuterium nuclei for accurate quantification.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to each chemically distinct deuterium position in the lauric acid methyl ester.

    • Calculate the site-specific (D/H)i ratio for each position by comparing the integral of the analyte signal to the integral of the internal standard with a known (D/H) ratio.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS provides the bulk deuterium abundance of a molecule.

Methodology

  • Sample Preparation and Derivatization:

    • Follow the same lipid extraction, saponification, and methylation procedures as for ²H NMR to obtain lauric acid methyl ester (FAME).

  • GC Separation:

    • Inject the FAME sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column like a wax or a non-polar column like a DB-5).

    • Develop a temperature program that provides good separation of lauric acid methyl ester from other FAMEs in the mixture.

  • Combustion and IRMS Analysis:

    • The eluent from the GC column is directed into a high-temperature combustion furnace (typically >1400 °C) where the FAMEs are pyrolyzed to H₂ gas.

    • The H₂ gas is then introduced into the ion source of an isotope ratio mass spectrometer.

    • The IRMS measures the ratio of ²H¹H⁺ to ¹H₂⁺, which corresponds to the D/H ratio of the analyte.

  • Data Analysis and Correction:

    • The measured D/H ratio is expressed in delta (δ) notation relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

    • Corrections for instrumental fractionation and the contribution of the methyl group added during derivatization must be applied to obtain the true D/H ratio of the native lauric acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of the natural abundance of deuterium in lauric acid.

Experimental_Workflow Workflow for Deuterium Abundance Analysis in Lauric Acid cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_interpretation Interpretation Lipid_Extraction Lipid Extraction Saponification Saponification Lipid_Extraction->Saponification Methylation Methylation (FAMEs) Saponification->Methylation Purification Purification of Lauric Acid Methyl Ester Methylation->Purification NMR Quantitative 2H NMR Purification->NMR GC_IRMS GC-IRMS Purification->GC_IRMS NMR_Data Site-Specific (D/H)i Ratio Calculation NMR->NMR_Data IRMS_Data Bulk δD Calculation and Correction GC_IRMS->IRMS_Data Interpretation Biological Interpretation (Biosynthetic Pathways, Metabolic Studies) NMR_Data->Interpretation IRMS_Data->Interpretation

Caption: From sample to interpretation workflow.

This guide provides a foundational understanding of the natural abundance of deuterium in lauric acid and the methodologies to study it. Further research is warranted to establish a definitive quantitative profile for lauric acid and to fully elucidate the implications of its isotopic composition in biological systems.

References

A Technical Guide to Deuterated Lauric Acid Isotopologues: A Comparative Analysis of Lauric Acid-d2 and Lauric Acid-d23 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key differences, applications, and experimental considerations for two stable isotope-labeled forms of lauric acid: Lauric acid-d2 and Lauric acid-d23. This document is intended to assist researchers in selecting the appropriate isotopologue for their specific needs, particularly in the fields of metabolomics, pharmacokinetic studies, and cellular signaling research.

Introduction to Deuterated Lauric Acid

Lauric acid, a 12-carbon saturated fatty acid, plays a significant role in various biological processes, including energy metabolism and cellular signaling.[1] Stable isotope-labeled lauric acid, where hydrogen atoms are replaced with deuterium (a stable, non-radioactive isotope of hydrogen), serves as an invaluable tool for tracing the metabolic fate of lauric acid and for precise quantification in complex biological matrices.[2][3] The primary distinction between this compound and Lauric acid-d23 lies in the number and position of the deuterium atoms, which significantly impacts their application and analytical behavior.

Core Differences: this compound vs. Lauric acid-d23

The fundamental difference between these two isotopologues is the extent of deuteration. This compound is typically deuterated at the C-2 position (α-position to the carboxyl group), while Lauric acid-d23 is a per-deuterated molecule, meaning all 23 hydrogen atoms on the acyl chain have been replaced with deuterium. This distinction has profound implications for their use in mass spectrometry-based analyses.

Mass Shift and Isotopic Interference

The choice between a minimally deuterated and a per-deuterated standard is often dictated by the need to avoid isotopic interference. The natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled analyte can lead to an "M+2" peak that may overlap with the signal of a d2-labeled internal standard.[4]

  • This compound (M+2): With a mass shift of +2 Da, there is a potential for interference from the natural ¹³C isotopologues of endogenous lauric acid. This can be particularly problematic when the concentration of the endogenous analyte is high relative to the internal standard.[4]

  • Lauric acid-d23 (M+23): The substantial mass shift of +23 Da effectively moves the signal of the internal standard far from the isotopic cluster of the unlabeled analyte, thereby eliminating the risk of isotopic interference and ensuring more accurate quantification.[5]

Chromatographic Behavior

While stable isotope labeling is intended to create a chemically identical internal standard, the "deuterium isotope effect" can sometimes lead to slight differences in chromatographic retention times between the deuterated standard and the unlabeled analyte. This effect is generally more pronounced with a higher degree of deuteration. However, in most modern chromatographic systems, this effect is minimal and does not significantly impact co-elution and, therefore, the accuracy of quantification.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Lauric acid-d23, providing a clear comparison for researchers.

PropertyThis compound (Dodecanoic-2,2-d2 acid)Lauric acid-d23 (Dodecanoic-d23 acid)
CAS Number 64118-39-459154-43-7
Molecular Formula C₁₂H₂₂D₂O₂C₁₂HD₂₃O₂
Molecular Weight ~202.33 g/mol ~223.46 g/mol
Mass Shift (vs. Unlabeled) +2 Da+23 Da
Typical Isotopic Purity ≥98 atom % D≥98 atom % D

Table 1: Key Physicochemical Properties

Application SuitabilityThis compoundLauric acid-d23
Internal Standard (GC-MS/LC-MS) GoodExcellent
Metabolic Tracing GoodExcellent
High Analyte Concentration Caution AdvisedRecommended
Low Analyte Concentration SuitableSuitable

Table 2: Application Suitability Comparison

Experimental Protocols

General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard (GC-MS)

This protocol provides a general workflow for the quantification of lauric acid in biological samples using either this compound or Lauric acid-d23 as an internal standard.[2][6]

1. Sample Preparation and Lipid Extraction:

  • To a known quantity of sample (e.g., plasma, cell pellet, or tissue homogenate), add a precise amount of the deuterated lauric acid internal standard.
  • Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.

2. Saponification and Derivatization:

  • Saponify the lipid extract to release free fatty acids.
  • Derivatize the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol or by forming pentafluorobenzyl (PFB) esters.[7]

3. GC-MS Analysis:

  • Inject the derivatized sample onto a suitable GC column (e.g., a polar capillary column for FAME analysis).
  • Set the mass spectrometer to operate in either full scan mode or selected ion monitoring (SIM) mode to monitor the characteristic ions of unlabeled and deuterated lauric acid derivatives.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.
  • Calculate the concentration of the analyte using a calibration curve prepared with known concentrations of unlabeled lauric acid and a fixed concentration of the deuterated internal standard.

Synthesis of Deuterated Lauric Acids (Conceptual Overview)

This compound (Dodecanoic-2,2-d2 acid): The synthesis of lauric acid deuterated at the α-position can be achieved through base-catalyzed H/D exchange. This involves treating lauric acid or its ester derivative with a deuterated solvent (e.g., D₂O) in the presence of a base. The enolizable α-protons are readily exchanged for deuterium.

Lauric acid-d23 (Dodecanoic-d23 acid): The synthesis of per-deuterated lauric acid is a more complex process that typically starts with a per-deuterated precursor. One common approach involves the use of per-deuterated starting materials that can be chemically converted to lauric acid through a series of reactions that maintain the deuterium labeling.

Signaling Pathways and Logical Relationships

Lauric acid has been shown to act as a signaling molecule, notably through the activation of the Toll-like Receptor 4 (TLR4) pathway, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes like Cyclooxygenase-2 (COX-2).[6][8][9][10][11][12]

Lauric_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis Lauric Acid Lauric Acid TLR4 TLR4 Lauric Acid->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK TRAF6->IKK Activates IκB IκB IKK->IκB Phosphorylates & Degrades NF-κB_IκB NF-κB/IκB Complex IκB->NF-κB_IκB NF-κB NF-κB NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates to Nucleus NF-κB_IκB->IκB NF-κB_IκB->NF-κB DNA DNA NF-κB_active->DNA Binds to Promoter COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation

Caption: Lauric Acid-Induced COX-2 Expression via TLR4/NF-κB Signaling.

Experimental Workflow for Metabolic Flux Analysis

Stable isotope tracers like Lauric acid-d23 are instrumental in metabolic flux analysis, allowing researchers to trace the incorporation of the fatty acid into various lipid pools and measure turnover rates.[13][14][15][16]

Metabolic_Flux_Workflow Start Start Cell_Culture Cell Culture/ Animal Model Start->Cell_Culture Isotope_Labeling Introduce Lauric acid-d23 Cell_Culture->Isotope_Labeling Time_Course Time-Course Sampling Isotope_Labeling->Time_Course Lipid_Extraction Lipid Extraction Time_Course->Lipid_Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Lipid_Extraction->MS_Analysis Data_Analysis Mass Isotopomer Distribution Analysis (MIDA) MS_Analysis->Data_Analysis Flux_Calculation Calculate Fatty Acid Flux and Turnover Data_Analysis->Flux_Calculation End End Flux_Calculation->End

References

Methodological & Application

Protocol for Lauric Acid-d2 Labeling in Cell Culture: Application Notes for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lauric acid, a 12-carbon saturated fatty acid, is not only a key component of cellular structures but also an active participant in various biological processes. Its involvement in cellular signaling pathways, energy metabolism, and post-translational modifications makes it a molecule of significant interest in biomedical research. Stable isotope labeling with deuterium-labeled lauric acid (lauric acid-d2) offers a powerful tool to trace its metabolic fate within cells. This technique allows for the precise quantification of this compound incorporation into lipids and acylated proteins using mass spectrometry, providing valuable insights into fatty acid metabolism and its downstream effects.

This protocol provides a detailed methodology for the application of this compound labeling in cell culture, enabling researchers to investigate the dynamics of fatty acid uptake, metabolism, and incorporation into various cellular components. The use of this compound as a tracer is a robust method for quantitative analysis in drug development and metabolic research.[1][2]

Experimental Protocols

Preparation of this compound-BSA Complex

Due to the low solubility of lauric acid in aqueous solutions, it must be complexed with fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to cells in culture.[3][4][5][6][7][8]

Materials:

  • This compound

  • Ethanol, 100% (or DMSO)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Prepare a 100 mM stock solution of this compound: Dissolve the required amount of this compound in 100% ethanol or DMSO.[2] For example, dissolve 20.23 mg of this compound (MW: 202.34 g/mol for d2 variant) in 1 mL of ethanol.

  • Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Warm to 37°C to aid dissolution.[3][4]

  • Complex this compound with BSA:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the 100 mM this compound stock solution to the BSA solution while gently vortexing or stirring. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1. For a 5:1 ratio, add 50 µL of 100 mM this compound to 1 mL of 10% BSA solution.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.[3][4]

  • Sterilization and Storage: Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter. The complex can be used immediately or stored at -20°C for future use.

Cell Culture and this compound Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound-BSA complex

  • Control vehicle (BSA solution prepared with the same amount of ethanol or DMSO as the this compound stock)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight.

  • Labeling:

    • Remove the growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add fresh culture medium containing the desired final concentration of the this compound-BSA complex. Typical final concentrations of lauric acid for cell treatment range from 50 µM to 200 µM.

    • For the control wells, add medium containing the vehicle control.

    • Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours). Incubation times should be optimized based on the metabolic processes being investigated.

Sample Preparation for Mass Spectrometry

Following labeling, cells are harvested, and lipids and proteins are extracted for mass spectrometric analysis.

Materials:

  • PBS, ice-cold

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

Procedure:

  • Cell Harvesting:

    • Place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • For lipid analysis, proceed with lipid extraction.

    • For protein analysis, lyse the cells by adding an appropriate volume of lysis buffer and scraping the cells.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or a similar lipid extraction method using a mixture of chloroform, methanol, and water.

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).

  • Protein Digestion and Peptide Cleanup:

    • Quantify the protein concentration in the cell lysate.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

    • Acidify the peptide solution and desalt using SPE cartridges.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

Data Presentation

The following tables represent hypothetical quantitative data obtained from a this compound labeling experiment followed by mass spectrometry analysis.

Table 1: Incorporation of this compound into Cellular Glycerolipids

Lipid SpeciesUnlabeled (Control) (Peak Area)This compound Labeled (Peak Area)Fold Change of Labeled Species
Trilaurin (d0)1.2 x 10^60.8 x 10^6-
Trilaurin (d2)Not Detected4.5 x 10^6-
Dilaurin-Monopalmitin (d0)8.5 x 10^55.1 x 10^5-
Dilaurin-Monopalmitin (d2)Not Detected2.9 x 10^5-
Monolaurin-Dipalmitin (d0)2.1 x 10^61.8 x 10^6-
Monolaurin-Dipalmitin (d2)Not Detected1.1 x 10^6-

Table 2: Identification of this compound Acylated Peptides

ProteinPeptide SequenceModification SiteUnlabeled (Control) (Intensity)This compound Labeled (Intensity)
Protein Kinase CKC QTVPSLCGKCys-53.2 x 10^49.8 x 10^4
G-protein subunit alphaGC GLYEDNEKCys-31.5 x 10^54.7 x 10^5
Ras-related protein Rab-5ASC NLLSFKCys-27.8 x 10^42.1 x 10^5

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_cell_culture Cell Culture & Labeling cluster_analysis Sample Processing & Analysis prep_la_d2 Prepare this compound Stock complex Complex this compound with BSA prep_la_d2->complex prep_bsa Prepare Fatty Acid-Free BSA prep_bsa->complex add_label Add this compound-BSA Complex complex->add_label seed_cells Seed Cells seed_cells->add_label incubate Incubate for Labeling Period add_label->incubate harvest Harvest Cells incubate->harvest extract_lipids Lipid Extraction harvest->extract_lipids extract_proteins Protein Extraction & Digestion harvest->extract_proteins ms_lipids LC-MS Analysis of Lipids extract_lipids->ms_lipids ms_proteins LC-MS/MS Analysis of Peptides extract_proteins->ms_proteins

Caption: Experimental workflow for this compound labeling in cell culture.

Lauric Acid Signaling Pathways

lauric_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus la Lauric Acid tlr4 TLR4 la->tlr4 egfr EGFR la->egfr ros ROS la->ros pi3k PI3K tlr4->pi3k activates erk ERK egfr->erk activates akt AKT pi3k->akt activates cfos c-fos expression akt->cfos potential regulation cjun c-Jun phosphorylation akt->cjun potential regulation erk->cfos erk->cjun ros->erk activates

Caption: Key signaling pathways activated by lauric acid.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Lauric acid-d2.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid-d2 (dodecanoic-2,2-d2 acid) is a stable isotope-labeled form of lauric acid, a medium-chain saturated fatty acid.[1] Due to its isotopic labeling, it serves as an excellent internal standard for the accurate quantification of unlabeled lauric acid in various biological and pharmaceutical matrices by gas chromatography-mass spectrometry (GC-MS).[1][2] Its distinct mass shift allows for clear differentiation from the endogenous analyte, minimizing analytical interference and improving the accuracy of quantitative assays. This application note provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation of this compound.

Lauric acid is naturally found in high concentrations in coconut and palm kernel oils and is used in the production of surfactants, food additives, and cosmetics.[3] Accurate quantification of lauric acid is crucial in various fields, including metabolic research, drug development, and quality control of food and cosmetic products. The use of a deuterated internal standard like this compound is the gold standard for such analyses.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the GC-MS analysis of this compound. The following protocol is adapted from established methods for fatty acid analysis and may require optimization for specific matrices.[4][5]

Materials and Reagents
  • This compound (Molecular Formula: C12H22D2O2, Formula Weight: 202.3)[1][6]

  • Unlabeled Lauric Acid (for calibration curve)

  • Methanol (GC grade)

  • Hexane (GC grade)

  • 0.5 M Sodium Methoxide in Methanol

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Sample Vials (2 mL, glass with PTFE-lined caps)

  • GC Vials with inserts

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs)

Derivatization is a critical step to increase the volatility of fatty acids for GC analysis.[5] The following protocol describes a common method for converting fatty acids to their methyl esters (FAMEs).

  • Sample Aliquoting: Place an appropriate amount of the sample containing lauric acid into a 2 mL glass vial.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 mg/mL solution in methanol) to the sample vial. For the calibration curve, add the same amount of this compound to vials containing varying known concentrations of unlabeled lauric acid.

  • Transesterification: Add 1 mL of 0.5 M sodium methoxide in methanol to the vial.[5]

  • Heating: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 15 minutes in a heating block or water bath.[5]

  • Extraction: Allow the vial to cool to room temperature. Add 1 mL of hexane and vortex for 1 minute.[5]

  • Washing: Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.[5]

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear separation of the organic and aqueous layers.[5]

  • Collection and Drying: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5]

  • Sample Transfer: Transfer the dried hexane extract to a GC vial for analysis.[5]

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent[5]
Mass Spectrometer Agilent 5977A MSD or equivalent[5]
Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column[5]
Injector Temperature 250°C[5]
Injection Volume 1 µL[5]
Injection Mode Split (e.g., 50:1 split ratio)[5]
Carrier Gas Helium[5]
Flow Rate 1.0 mL/min (Constant Flow)[5]
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min[5]
Transfer Line Temp. 250°C[5]
Ion Source Temp. 230°C[5]
Quadrupole Temp. 150°C[5]
Ionization Mode Electron Ionization (EI)[5]
Electron Energy 70 eV[5]
Mass Scan Range m/z 40-400[5]
Data Acquisition Full Scan or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis is performed by creating a standard curve. The ratio of the peak area of the analyte (unlabeled lauric acid methyl ester) to the peak area of the internal standard (this compound methyl ester) is plotted against the concentration of the analyte.

Table 1: Key Quantitative Data for this compound and its Methyl Ester

Compound Molecular Formula Formula Weight ( g/mol ) Expected Retention Time (min) *Characteristic m/z (EI) of Methyl Ester
This compoundC12H22D2O2202.3[1][6]N/A (after derivatization)N/A
This compound Methyl EsterC13H24D2O2216.37~13.15[5]216 (M+), 173, 145, 87, 74
Lauric Acid Methyl EsterC13H26O2214.35~13.15[5]214 (M+), 171, 143, 87, 74[7]

*Retention times are approximate and can vary based on the specific GC column and conditions used. The deuterated and non-deuterated forms are expected to have very similar retention times.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound as an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Tissue) spike Spike with This compound Internal Standard sample->spike derivatize Derivatization to FAMEs (Sodium Methoxide) spike->derivatize extract Liquid-Liquid Extraction (Hexane) derivatize->extract dry Drying and Concentration extract->dry inject GC Injection dry->inject separate Chromatographic Separation (DB-WAX Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Quadrupole Analyzer) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratios (Analyte / Internal Standard) integrate->ratio curve Generate Standard Curve ratio->curve quantify Quantify Lauric Acid Concentration curve->quantify

GC-MS workflow for this compound analysis.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of lauric acid using this compound as an internal standard with GC-MS. The described sample preparation with derivatization to FAMEs and the specified GC-MS conditions offer a robust and reliable method for researchers, scientists, and drug development professionals.[5] The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in quantitative bioanalytical and related studies. The provided workflow and parameters can serve as a strong foundation for method development and validation for the analysis of lauric acid in various complex matrices.

References

Application Notes and Protocols for Fatty Acid Quantification Using Lauric Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of fatty acids in various biological samples using deuterated lauric acid as an internal standard. The methodologies described are applicable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms, making them suitable for a wide range of research applications, including drug discovery, metabolomics, nutritional science, and clinical research.[1]

The use of a stable isotope-labeled internal standard like lauric acid-d2 is critical for correcting for variability during sample preparation and analysis. This approach ensures high accuracy and precision by allowing the analyte to be distinguished from the standard by its mass-to-charge ratio while they co-elute.[1]

Key Applications

  • Drug Discovery: Screening for compounds that modulate fatty acid metabolism and signaling pathways.[1]

  • Metabolomics: Profiling the fatty acid composition in biological samples to identify potential disease biomarkers.[1]

  • Nutritional Science: Assessing the impact of dietary interventions on fatty acid profiles.[1]

  • Clinical Research: Investigating the role of fatty acids in metabolic diseases such as diabetes and obesity.[1]

Signaling Pathways Involving Fatty Acids

Fatty acids are not merely metabolic intermediates; they are also crucial signaling molecules that regulate a variety of cellular processes. A key pathway involves the Peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that act as transcription factors. Fatty acids and their derivatives serve as natural ligands for PPARs, and their activation leads to the regulation of genes involved in lipid and glucose metabolism, including the uptake, utilization, and catabolism of fatty acids.[1]

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., Lauric Acid) PPAR PPAR Fatty_Acids->PPAR binds to PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression activates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: PPAR signaling pathway activated by fatty acids.

Experimental Workflow for Fatty Acid Quantification

The general workflow for the quantitative analysis of fatty acids from biological samples using a deuterated internal standard is outlined below. This process involves sample preparation, extraction, derivatization (for GC-MS), and subsequent analysis by mass spectrometry.

Fatty_Acid_Quantification_Workflow Sample Biological Sample (Cells, Plasma, Tissue) IS_Spike Spike with this compound Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) IS_Spike->Extraction Saponification Saponification (for Total FAs) (Optional, using KOH) Extraction->Saponification Derivatization Derivatization (for GC-MS) (e.g., with PFBBr) Extraction->Derivatization For Free Fatty Acids Saponification->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for fatty acid quantification.

Experimental Protocols

GC-MS Protocol for Total Fatty Acid Analysis

This protocol describes a standard method for the extraction and quantification of total fatty acids from biological samples using negative ion chemical ionization GC-MS.[2][3]

Materials:

  • Biological sample (cells, plasma, tissue)

  • Deuterated internal standard mix including this compound (or other deuterated forms like d3)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Iso-octane

  • Potassium Hydroxide (KOH)

  • Pentafluorobenzyl bromide (PFBBr) in acetonitrile

  • Diisopropylethylamine (DIPEA) in acetonitrile

Procedure:

  • Sample Preparation:

    • To your sample, add a known amount of the deuterated internal standard mix.[4]

    • For cells, lyse them in methanol. For tissue, homogenize in methanol.[4]

    • Acidify the sample with HCl.[2][3]

  • Extraction:

    • Add iso-octane to the sample, vortex thoroughly, and centrifuge to separate the layers.[4]

    • Transfer the upper iso-octane layer containing free fatty acids to a clean tube.[4]

    • For total fatty acid analysis, subject the remaining methanol fraction to saponification with KOH, followed by acidification and a second extraction with iso-octane.[4]

  • Derivatization:

    • Dry the extracted fatty acids under a stream of nitrogen or using a speedvac.[4]

    • Reconstitute the dried extract in a solution of PFBBr and DIPEA in acetonitrile.[4]

    • Incubate at room temperature for 20 minutes to form the pentafluorobenzyl esters.[4]

  • Final Preparation for GC-MS:

    • Dry the derivatized sample under vacuum.[4]

    • Reconstitute the sample in iso-octane for injection into the GC-MS.[2][3]

LC-MS/MS Protocol for Fatty Acid Analysis

This protocol provides a method for the quantitative analysis of fatty acids using LC-MS/MS, which often does not require derivatization.

Materials:

  • Biological sample (plasma, urine, saliva, etc.)

  • Deuterated internal standard mix including this compound

  • Methanol

  • Acetonitrile

  • Ammonium formate

  • Protein precipitation or Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • Spike the biological sample with a known amount of the deuterated internal standard mix.

    • For plasma and urine, perform protein precipitation with a solvent like methanol.[5]

    • For saliva and sweat, a solid-phase extraction (SPE) step may be required for cleanup.[5]

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable column (e.g., C18 or phenyl).[6]

    • The mobile phase typically consists of a gradient of acetonitrile and water with an additive like ammonium formate to improve ionization.[6]

    • Detection is performed by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[5]

Data Presentation and Quantification

Quantification is achieved by creating a standard curve. This involves preparing a series of calibration standards with known concentrations of the non-labeled fatty acid and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Example Standard Curve Data for Lauric Acid Quantification

Standard Concentration (µg/mL)Analyte Peak Area (Lauric Acid)Internal Standard Peak Area (this compound)Peak Area Ratio (Analyte/IS)
0.115,0001,500,0000.01
0.575,0001,500,0000.05
1.0150,0001,500,0000.10
5.0750,0001,500,0000.50
10.01,500,0001,500,0001.00
25.03,750,0001,500,0002.50
50.07,500,0001,500,0005.00

A linear regression of the standard curve is then used to determine the concentration of lauric acid in the unknown biological samples based on their measured peak area ratios.

Table 2: Example Quantification of Lauric Acid in Biological Samples

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area RatioCalculated Concentration (µg/mL)
Plasma Sample 1450,0001,480,0000.3043.04
Plasma Sample 2620,0001,510,0000.4114.11
Cell Lysate 1210,0001,520,0000.1381.38
Cell Lysate 2350,0001,490,0000.2352.35

Troubleshooting and Considerations

  • Choice of Deuterated Standard: While this document focuses on this compound, other deuterated forms such as lauric acid-d3 and lauric acid-d23 are also commercially available and can be used.[2][7] The choice may depend on the specific mass shift required to avoid isotopic overlap with the native analyte.

  • Purity of Standards: It is crucial to use high-purity deuterated and non-deuterated standards (ideally ≥98% isotopic enrichment and >99% chemical purity) to ensure accurate quantification and minimize interference.[4]

  • Matrix Effects: Biological samples can contain components that interfere with the ionization of the analyte and internal standard in LC-MS analysis. Proper sample cleanup, such as protein precipitation or SPE, is essential to mitigate these matrix effects.[4]

  • Derivatization Efficiency: For GC-MS analysis, ensure complete and reproducible derivatization by optimizing reaction conditions (time, temperature, and reagent concentrations).

References

Application Notes: In Vivo Administration of Lauric Acid-d2 for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lauric acid-d2 (dodecanoic acid-d2) is a stable isotope-labeled saturated fatty acid used as a tracer in metabolic research.[1] Its deuterium label allows for the precise tracking and quantification of exogenous lauric acid as it is absorbed, distributed, and metabolized within a biological system. These studies are critical for understanding fatty acid uptake, energy metabolism, lipid synthesis, and the physiological effects of medium-chain fatty acids.[2] The primary analytical methods for detecting this compound and its downstream metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Applications

  • Metabolic Flux Analysis: Tracing the flux of carbon atoms from lauric acid through key metabolic pathways such as beta-oxidation, the TCA cycle, and lipogenesis.[3][4]

  • Lipid Synthesis and Turnover: Quantifying the rate of incorporation of lauric acid into complex lipids like triglycerides and phospholipids in various tissues.[5][6]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of lauric acid.

  • Internal Standard: Using as an internal standard for the accurate quantification of endogenous (unlabeled) lauric acid in biological samples.[1][2]

Metabolic Fate of Lauric Acid

Upon administration, this compound is rapidly absorbed and transported to the liver and other tissues. As a medium-chain fatty acid, it can cross the mitochondrial membrane without the need for the carnitine shuttle. In the mitochondria, it undergoes beta-oxidation to produce acetyl-CoA, which then enters the TCA cycle for energy production or is used for ketogenesis.[7] Alternatively, lauric acid can be elongated into longer-chain fatty acids or incorporated into various lipid species.[5]

Lauric_Acid_Metabolism LA_d2 This compound (Exogenous) Uptake Cellular Uptake LA_d2->Uptake BetaOx Mitochondrial β-Oxidation Uptake->BetaOx Elongation Elongation Uptake->Elongation LipidSyn Lipogenesis Uptake->LipidSyn AcetylCoA Acetyl-CoA-d(n) BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones LongerFA Myristic Acid-d2 Palmitic Acid-d2 Elongation->LongerFA Energy ATP (Energy) TCA->Energy Lipids Triglycerides-d(n) Phospholipids-d(n) LipidSyn->Lipids

Metabolic pathway of exogenous this compound.

Experimental Workflow for In Vivo Isotope Tracing

A typical workflow for an in vivo metabolic tracing study using this compound involves several key stages, from animal preparation and tracer administration to sample analysis and data interpretation.[3][8] This systematic approach ensures reproducibility and high-quality data.[3]

Experimental_Workflow A Animal Model Selection & Acclimatization B Dose Preparation (this compound in Vehicle) A->B C Tracer Administration (e.g., Oral Gavage, Diet) B->C D Time-Course Sampling C->D E Blood Collection (Plasma/Serum) D->E t = 0, 1, 2, 4h F Tissue Collection (Liver, Adipose, etc.) D->F Endpoint G Snap Freeze Samples (Liquid N2) E->G F->G H Metabolite Extraction (e.g., Lipid Extraction) G->H I LC-MS/MS or GC-MS Analysis H->I J Data Processing I->J K Isotope Enrichment & Flux Calculation J->K

General workflow for a this compound tracing study.

Quantitative Data Summary

The dosage of lauric acid can vary significantly based on the animal model and the objective of the study. Below are examples from published literature.

Table 1: Example Dosages of Lauric Acid in Animal Studies

Animal Model Administration Route Dosage Duration Study Objective Reference
C57BL/6J Mice Oral Gavage 125 mg / mouse Acute (1.5 hours) Trace incorporation into DLPC [9]
Lactating Mice Dietary Admixture 1% of diet Lactation Period Study lactation function [6]
Wistar Rats Oral Gavage 100 mg/kg 28 days Toxicity assessment [10]
Wistar Rats Oral Gavage 125, 250, 500 mg/kg 21 days Evaluate effects on diabetes [11]

| Sprague Dawley Rats | Oral Gavage | 300 & 2000 mg/kg | Single Dose | Acute toxicity assessment |[12] |

Table 2: Safety and Toxicity Data for Lauric Acid (100 mg/kg/day for 28 Days in Rats) [10]

Parameter Control Group Lauric Acid Group Conclusion
Hematology
Red Blood Cells (x10⁶/µL) 7.8 ± 0.2 7.9 ± 0.1 No significant change
Hemoglobin (g/dL) 15.1 ± 0.3 15.3 ± 0.2 No significant change
Hematocrit (%) 45.5 ± 0.9 46.1 ± 0.6 No significant change
Platelets (x10³/µL) 1025 ± 55 1010 ± 48 No significant change
Biochemistry
Alanine Aminotransferase (U/L) 55.6 ± 3.1 58.2 ± 2.5 No liver damage indicated
Aspartate Aminotransferase (U/L) 145.8 ± 7.4 150.1 ± 6.9 No liver damage indicated
Urea (mg/dL) 42.4 ± 1.2 34.4 ± 2.7 No kidney damage indicated
Creatinine (mg/dL) 0.68 ± 0.03 0.71 ± 0.04 No kidney damage indicated

Data represents mean ± SEM for female Wistar rats. The study concluded that lauric acid at this dose did not produce liver or kidney damage and is safe for oral administration.[10]

Experimental Protocols

Protocol 1: Acute Administration via Oral Gavage for Metabolic Tracing

This protocol is adapted from a study investigating the acute production of downstream metabolites following a single dose of lauric acid.[9]

1. Objective: To trace the rapid incorporation of this compound into lipids and other metabolites in plasma and tissues.

2. Materials:

  • This compound

  • Vehicle (e.g., corn oil, olive oil)

  • C57BL/6J mice (8-12 weeks old)

  • Animal gavage needles (20-22 gauge, curved)

  • 1 mL syringes

  • Anesthesia (e.g., isoflurane, CO2)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for dissection

  • Liquid nitrogen and pre-chilled storage tubes

3. Procedure:

  • Animal Preparation: Acclimatize mice for at least one week. Fast animals for 4-6 hours prior to dosing to reduce variability from food intake.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. A typical dose might be 125 mg per mouse, dissolved in 100-200 µL of oil.[9] Use sonication or gentle heating if necessary to fully dissolve the tracer.

  • Administration: Administer the prepared dose via oral gavage. Ensure the gavage needle is correctly placed in the esophagus to prevent lung injury.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 30, 60, 90 minutes) post-gavage, anesthetize the mice.[9]

    • Perform cardiac puncture to collect blood into EDTA tubes.

    • Immediately centrifuge blood (e.g., 2000 x g for 15 min at 4°C) to separate plasma.

    • Perform cervical dislocation and rapidly dissect tissues of interest (e.g., liver, duodenum, adipose tissue).

    • Rinse tissues with ice-cold PBS to remove excess blood.

    • Snap-freeze plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.

4. Sample Processing and Analysis:

  • Lipid Extraction: Homogenize frozen tissues and perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • Derivatization (for GC-MS): Convert fatty acids to their fatty acid methyl ester (FAME) derivatives for volatility.

  • Mass Spectrometry: Analyze samples via LC-MS/MS or GC-MS to measure the abundance of this compound and its labeled downstream metabolites.

  • Data Analysis: Calculate isotopic enrichment by determining the ratio of labeled to unlabeled isotopologues for each metabolite of interest.

Protocol 2: Chronic Administration via Dietary Supplementation

This protocol is for studying the long-term metabolic effects and steady-state incorporation of lauric acid.

1. Objective: To determine the long-term incorporation of this compound into tissue lipid pools and assess its chronic physiological effects.

2. Materials:

  • This compound

  • Standard rodent chow components

  • Animal model (e.g., Wistar or Sprague Dawley rats)

  • Metabolic cages (optional, for monitoring food/water intake)

3. Procedure:

  • Diet Preparation:

    • Determine the desired percentage of this compound in the diet (e.g., 1% of total diet weight).[6]

    • Thoroughly mix this compound with the powdered chow components to ensure a homogenous distribution.

    • The diet can be re-pelleted or provided as a powder. Prepare a control diet with an equivalent amount of unlabeled lauric acid or a different fatty acid.

  • Animal Housing and Feeding:

    • House animals individually or in small groups and provide the prepared diet ad libitum.

    • Monitor animal body weight, as well as food and water consumption, regularly (e.g., daily or weekly).[12]

  • Study Duration: The feeding period can range from several days to multiple weeks, depending on the research question.[10]

  • Sample Collection: At the end of the study period, fast the animals overnight, then collect blood and tissues as described in Protocol 1.

4. Sample Processing and Analysis: Follow the same procedures for sample processing, analysis, and data interpretation as outlined in Protocol 1 to determine the steady-state enrichment of this compound in various lipid pools.

References

Application Notes and Protocols for Lauric Acid-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Lauric acid-d2 from biological matrices for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This compound is a stable isotope-labeled internal standard essential for accurate quantification of endogenous lauric acid.[1] Proper sample preparation is critical to remove interfering substances, reduce matrix effects, and ensure high recovery and reproducibility.[2][3]

Introduction to Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required level of cleanliness, and the analytical method. The three most common methods for fatty acid analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): A simple and rapid method where a solvent, typically acetonitrile, is added to the sample to precipitate proteins.[4] While fast, it may result in a less clean extract and significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases, often an aqueous sample and an organic solvent.[6][7] The Folch and Bligh-Dyer methods are classic LLE protocols for lipids.[6][8]

  • Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a solid sorbent that retains the analyte.[3] Interferences are washed away, and the purified analyte is then eluted. Reversed-phase and anion-exchange are common SPE modes for fatty acids.[3]

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize quantitative data for different sample preparation methods used in fatty acid analysis. This data is compiled from various studies and provides a comparative overview of their performance.

Table 1: Recovery and Reproducibility of SPE and LLE Methods for Lipid Analysis from Plasma

ParameterLipid Extraction SPE CartridgeLipid Extraction SPE PlateBligh-Dyer (LLE)Folch (LLE)Matyash (LLE)BUME (LLE)
Average Reproducibility (%RSD) 5.9%5.9%7.3%7.9%8.3%10.8%

Data adapted from a study comparing a novel SPE method to traditional LLE methods for lipidomics. The %RSD is based on five replicate sample preparations.[9]

Table 2: Performance of a Rapid Sample Preparation Method for a Deuterated Fatty Acid in Plasma

ParameterValue
Linearity (r²) > 0.999
Accuracy > 90%
Precision > 88%
Limit of Detection (LOD) 100 nM

This data is for a deuterated stearic acid but provides an indication of the performance achievable with a simplified sample preparation protocol involving hydrolysis, neutralization, and quenching.[10]

Table 3: Recovery of Fatty Acids using a Titanium and Zirconium Dioxide-Coated Solid Phase Extraction Method from Fecal Samples

AnalyteElution SolventRecovery Rate
Free Fatty Acids Methanol with 1% Formic Acid~100%

This study demonstrates high recovery for free fatty acids using a specific type of SPE cartridge.[11]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for preparing plasma or serum samples.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound internal standard solution

  • Ice-cold acetonitrile (ACN)[4]

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add the appropriate amount of this compound internal standard.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[4]

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Incubate the mixture at 4°C for 10 minutes to enhance protein precipitation.[12]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Modified Folch Method

This protocol is suitable for the extraction of total lipids, including fatty acids, from plasma or serum.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound internal standard solution

  • Chloroform:Methanol (2:1, v/v) mixture[14]

  • 0.9% NaCl solution[14]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., isopropanol)

Procedure:

  • Add the internal standard to 100 µL of plasma in a glass tube.

  • Add 2 mL of the chloroform:methanol (2:1, v/v) mixture.[14]

  • Vortex the mixture for 2 minutes.[14]

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.[14]

  • Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.[14]

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.[14]

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of reconstitution solvent for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase (RP-SPE)

This protocol provides a cleaner extract by retaining hydrophobic analytes like fatty acids while allowing polar interferences to be washed away.[3]

Materials:

  • Biological sample (e.g., plasma) pre-treated with protein precipitation (see Protocol 1, steps 1-5)

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol

  • Deionized water

  • 50% Methanol in water

  • Acetonitrile

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.[3]

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[3]

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.[3]

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[3]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the fatty acids with 1 mL of acetonitrile into a clean collection tube.[3]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Protocol 4: Solid-Phase Extraction (SPE) - Anion-Exchange (AX-SPE)

This method is based on the ionic interaction between the negatively charged carboxylic acid group of fatty acids and a positively charged sorbent.[3]

Materials:

  • Biological sample (e.g., plasma) pre-treated with protein precipitation and pH adjusted to >8.0 with dilute ammonium hydroxide.[3]

  • Strong Anion Exchange (SAX) SPE cartridges

  • SPE vacuum manifold

  • Methanol

  • Deionized water (pH > 8.0)

  • 2% Formic acid in methanol

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Conditioning: Condition the SAX SPE cartridge with 1 mL of methanol, followed by 1 mL of pH-adjusted deionized water (pH > 8.0).[3]

  • Loading: Load the pH-adjusted supernatant onto the cartridge at a flow rate of approximately 1 mL/min.[3]

  • Washing:

    • Wash with 1 mL of pH-adjusted deionized water (pH > 8.0).[3]

    • Wash with 1 mL of methanol to remove non-polar, non-ionic interferences.[3]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the fatty acids with 1 mL of 2% formic acid in methanol. The acid protonates the fatty acids, disrupting the ionic bond with the sorbent.[3]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute for analysis.

Mandatory Visualizations

G Protein Precipitation Workflow sample 1. Plasma/Serum Sample + this compound add_acn 2. Add Ice-Cold Acetonitrile (3:1) sample->add_acn vortex 3. Vortex add_acn->vortex incubate 4. Incubate at 4°C vortex->incubate centrifuge 5. Centrifuge incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

G Liquid-Liquid Extraction (Folch) Workflow sample 1. Plasma/Serum Sample + this compound add_solvent 2. Add Chloroform:Methanol (2:1) sample->add_solvent vortex1 3. Vortex add_solvent->vortex1 add_salt 4. Add 0.9% NaCl vortex1->add_salt vortex2 5. Vortex add_salt->vortex2 centrifuge 6. Centrifuge (Phase Separation) vortex2->centrifuge collect_phase 7. Collect Lower Organic Phase centrifuge->collect_phase dry_down 8. Evaporate to Dryness collect_phase->dry_down reconstitute 9. Reconstitute dry_down->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

G Reversed-Phase SPE Workflow condition 1. Condition Cartridge (Methanol -> Water) load 2. Load Sample Supernatant condition->load wash1 3. Wash with Water load->wash1 wash2 4. Wash with 50% Methanol wash1->wash2 dry 5. Dry Cartridge wash2->dry elute 6. Elute with Acetonitrile dry->elute dry_recon 7. Dry Down & Reconstitute elute->dry_recon analysis 8. LC-MS/MS Analysis dry_recon->analysis

Reversed-Phase SPE Workflow

G Anion-Exchange SPE Workflow condition 1. Condition Cartridge (Methanol -> pH>8 Water) load 2. Load pH-Adjusted Sample condition->load wash1 3. Wash with pH>8 Water load->wash1 wash2 4. Wash with Methanol wash1->wash2 dry 5. Dry Cartridge wash2->dry elute 6. Elute with 2% Formic Acid in Methanol dry->elute dry_recon 7. Dry Down & Reconstitute elute->dry_recon analysis 8. LC-MS/MS Analysis dry_recon->analysis

Anion-Exchange SPE Workflow

References

Tracing Fatty Acid Oxidation Pathways with Lauric Acid-d2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production. Dysregulation of FAO is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. Stable isotope tracers, such as deuterium-labeled fatty acids, are powerful tools for dynamically tracing the metabolic fate of these molecules in both in vitro and in vivo systems. Lauric acid (C12:0), a medium-chain fatty acid, is known to be rapidly and extensively oxidized, making its deuterated analog, Lauric acid-d2, an excellent tracer for studying FAO pathways. This document provides detailed application notes and protocols for utilizing this compound to investigate fatty acid metabolism.

Stable isotope labeling with deuterium offers a safe and effective alternative to radioactive isotopes for tracing metabolic pathways.[1][2] Deuterium-labeled compounds can be readily detected and quantified using mass spectrometry (MS), allowing for precise measurement of their incorporation into various metabolites and the overall flux through a metabolic pathway.

Principle and Applications

The core principle behind using this compound as a tracer is the substitution of two hydrogen atoms with deuterium. When this compound is introduced into a biological system, it is taken up by cells and enters the mitochondrial beta-oxidation pathway. With each cycle of beta-oxidation, a two-carbon acetyl-CoA unit is cleaved from the fatty acid chain. The deuterium label can then be traced through the subsequent metabolic products, such as acetyl-CoA, intermediates of the tricarboxylic acid (TCA) cycle, and ultimately, deuterated water (D2O) and other downstream metabolites.

Key Applications:

  • Quantifying Fatty Acid Oxidation Rates: Determine the rate at which cells or tissues oxidize lauric acid.

  • Investigating Metabolic Flux: Trace the flow of carbon from lauric acid into the TCA cycle and other intersecting pathways.

  • Drug Discovery and Development: Evaluate the effects of therapeutic compounds on fatty acid metabolism.

  • Disease Modeling: Study alterations in FAO in various disease models, such as diabetes, obesity, and heart disease.

  • Nutritional Studies: Understand the metabolic fate of dietary medium-chain fatty acids.

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay Using this compound in Cultured Cells

This protocol outlines a general procedure for measuring the oxidation of this compound in adherent cell cultures.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Phosphate Buffered Saline (PBS)

  • Cultured cells (e.g., hepatocytes, myotubes, adipocytes)

  • Solvents for extraction (e.g., methanol, chloroform, iso-octane)

  • Internal standards for MS analysis (e.g., Lauric acid-d3)

  • GC-MS or LC-MS/MS system

Protocol:

  • Preparation of this compound/BSA Complex:

    • Prepare a stock solution of this compound in ethanol.

    • In a sterile tube, add the this compound stock solution and evaporate the ethanol under a gentle stream of nitrogen.

    • Add a pre-warmed (37°C) solution of fatty acid-free BSA in serum-free cell culture medium to the dried this compound.

    • Incubate at 37°C for at least 1 hour with gentle agitation to allow for complex formation. A typical final concentration for cell treatment is 100-500 µM.

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates and grow to the desired confluency.

    • Prior to the experiment, wash the cells twice with warm PBS.

    • Incubate the cells with the this compound/BSA complex in serum-free medium for a defined period (e.g., 2, 4, 8, or 24 hours). Include a control group treated with an unlabeled lauric acid/BSA complex.

  • Metabolite Extraction:

    • Aqueous Metabolites (for TCA cycle intermediates):

      • After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.

      • Add ice-cold 80% methanol to the cells and scrape them from the plate.

      • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

      • Collect the supernatant containing the aqueous metabolites.

    • Lipid Extraction (for remaining this compound and its fatty acid metabolites):

      • The cell pellet from the previous step can be used for lipid extraction. Alternatively, for total lipid analysis, after incubation, aspirate the medium, wash with PBS, and directly add a methanol/chloroform mixture to the cells.

      • A common method involves adding methanol, followed by chloroform and water (e.g., Bligh and Dyer method) to separate the lipid and aqueous phases.

      • The lipid-containing organic phase is collected.

  • Sample Preparation for Mass Spectrometry:

    • Dry the extracted aqueous and lipid fractions under a stream of nitrogen or using a speed vacuum.

    • For GC-MS analysis of fatty acids, derivatization is typically required (e.g., to form pentafluorobenzyl esters).[3][4]

    • Reconstitute the dried extracts in a suitable solvent for MS analysis and add an appropriate internal standard.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a GC-MS or LC-MS/MS system.

    • For GC-MS, use a column suitable for fatty acid methyl ester or other derivative analysis.

    • For LC-MS/MS, a reverse-phase column is typically used.

    • Develop a method to specifically detect and quantify this compound and its expected deuterated metabolites by monitoring their specific mass-to-charge ratios (m/z).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Quantification of this compound Uptake and Oxidation in Hepatocytes

Time Point (hours)Intracellular this compound (nmol/mg protein)Deuterated Acetyl-CoA (relative abundance)Deuterated Citrate (relative abundance)
001.001.00
215.2 ± 1.85.8 ± 0.63.2 ± 0.4
428.9 ± 3.112.5 ± 1.37.9 ± 0.9
818.5 ± 2.29.7 ± 1.16.1 ± 0.7
245.3 ± 0.73.1 ± 0.42.5 ± 0.3

Data are presented as mean ± standard deviation (n=3). Relative abundance is normalized to the time 0 control.

Table 2: Effect of a Putative FAO Inhibitor on this compound Metabolism

TreatmentIntracellular this compound (nmol/mg protein)Deuterated Acetyl-CoA (relative abundance)
Vehicle Control25.4 ± 2.915.3 ± 1.7
FAO Inhibitor (10 µM)45.8 ± 5.14.2 ± 0.5

Cells were treated for 6 hours. Data are presented as mean ± standard deviation (n=3).

Visualizations

Fatty Acid Beta-Oxidation Pathway of Lauric Acid

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix lauric_acid This compound acyl_coa_synthetase Acyl-CoA Synthetase lauric_acid->acyl_coa_synthetase ATP -> AMP + PPi lauroyl_coa Lauroyl-CoA-d2 acyl_coa_synthetase->lauroyl_coa beta_oxidation Beta-Oxidation Cycle (5 cycles for Lauric Acid) lauroyl_coa->beta_oxidation Enters Mitochondrion acetyl_coa 6 x Acetyl-CoA-d(x) beta_oxidation->acetyl_coa fadh2 FADH2 beta_oxidation->fadh2 nadh NADH beta_oxidation->nadh tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Beta-oxidation pathway of this compound.

Experimental Workflow for Tracing this compound Metabolism

ExperimentalWorkflow start Start: Culture Cells prepare_tracer Prepare this compound/BSA Complex start->prepare_tracer treat_cells Treat Cells with this compound prepare_tracer->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells extract_metabolites Extract Metabolites (Aqueous and Lipid Fractions) wash_cells->extract_metabolites prepare_ms Prepare Samples for MS (Derivatization, add Internal Standard) extract_metabolites->prepare_ms analyze_ms GC-MS or LC-MS/MS Analysis prepare_ms->analyze_ms data_analysis Data Analysis and Quantification analyze_ms->data_analysis

Caption: Workflow for in vitro this compound tracing.

Advantages of Using this compound as a Tracer

Advantages main This compound as a Metabolic Tracer advantage1 High Oxidation Rate Provides strong signal main->advantage1 advantage2 Stable Isotope Non-radioactive, safe main->advantage2 advantage3 Specific Tracing Clear metabolic fate main->advantage3 advantage4 Mass Spectrometry Detection High sensitivity and specificity main->advantage4 application1 Drug Efficacy Studies advantage1->application1 application2 Disease Mechanism Elucidation advantage2->application2 advantage3->application2 advantage4->application1

Caption: Key advantages of this compound tracing.

References

Application Notes and Protocols for Incorporating Lauric Acid-d2 in Primary Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing deuterium-labeled lauric acid (Lauric acid-d2) in primary hepatocyte cultures. This powerful tool enables researchers to trace the metabolic fate of lauric acid and elucidate its impact on various cellular processes, including lipid metabolism, signaling pathways, and drug interactions. The protocols provided herein are intended as a guide and may require optimization for specific experimental contexts.

Introduction

Lauric acid, a 12-carbon saturated fatty acid, is a key component of various dietary fats and has been shown to influence hepatic lipid metabolism and inflammatory responses. Stable isotope labeling with deuterium (d2) allows for the precise tracking of lauric acid's absorption, metabolism, and incorporation into cellular components without altering its fundamental biochemical properties. The use of this compound in primary hepatocyte cultures provides a robust in vitro model to study its metabolic pathways and downstream effects in a controlled environment, mimicking the physiological functions of the liver.

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation of this compound into complex lipids such as triglycerides, phospholipids, and cholesteryl esters to quantify metabolic flux through various lipid synthesis pathways.

  • Protein Acylation Studies: Identifying and quantifying proteins that undergo acylation with lauric acid or its metabolites.

  • Signaling Pathway Elucidation: Investigating the influence of laurac acid on hepatic signaling cascades, including those mediated by Peroxisome Proliferator-Activated Receptor alpha (PPARα) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1]

  • Drug Metabolism and Toxicology: Assessing the impact of drug candidates on lauric acid metabolism and, conversely, the effect of lauric acid on drug-metabolizing enzymes.

Data Presentation

The following tables are templates for organizing quantitative data obtained from experiments using this compound in primary hepatocyte cultures.

Table 1: Time-Course of this compound Incorporation into Major Lipid Classes

Time Point (hours)This compound Uptake (% of total added)Incorporation into Triglycerides (% of total incorporated)Incorporation into Phospholipids (% of total incorporated)Incorporation into Cholesteryl Esters (% of total incorporated)
0.5
1
4
12
24

Table 2: Relative Abundance of this compound Metabolites

MetaboliteRelative Abundance at 4 hours (%)Relative Abundance at 12 hours (%)Relative Abundance at 24 hours (%)
This compound (C12:0)
Myristic acid-d2 (C14:0)
Palmitic acid-d2 (C16:0)
Dodecanoic acid-d2 (12:1n-3)
β-oxidation products

Table 3: Effect of this compound on Gene Expression

GeneTreatment GroupFold Change vs. Control (24 hours)p-value
CPT1AControl1.0-
This compound (100 µM)
ACACAControl1.0-
This compound (100 µM)
SCD1Control1.0-
This compound (100 µM)
PPARAControl1.0-
This compound (100 µM)
MAPK14 (p38α)Control1.0-
This compound (100 µM)

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Rat Hepatocytes

This protocol describes the isolation of primary hepatocytes from a rat liver using a two-step collagenase perfusion method.[2][3][4][5]

Materials:

  • Wistar rat (200-250 g)

  • Perfusion Buffer I (HBSS without Ca²⁺ and Mg²⁺, 0.5 mM EGTA, 25 mM HEPES)

  • Perfusion Buffer II (HBSS with Ca²⁺ and Mg²⁺, 25 mM HEPES)

  • Collagenase Type IV solution (in Perfusion Buffer II)

  • William's E Medium (supplemented with 10% FBS, 1% penicillin-streptomycin, 1% L-glutamine)

  • Percoll

  • Collagen-coated culture plates

Procedure:

  • Anesthetize the rat according to approved institutional animal care protocols.

  • Perform a midline laparotomy to expose the peritoneal cavity.

  • Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at a flow rate of 10 mL/min for 10 minutes to flush the liver of blood.

  • Switch to Perfusion Buffer II containing collagenase IV and perfuse for an additional 3 minutes at a flow rate of 22 mL/min. The liver should become soft and discolored.

  • Excise the liver and transfer it to a sterile petri dish containing ice-cold William's E Medium.

  • Gently mince the liver to release the hepatocytes.

  • Filter the cell suspension through a 100 µm cell strainer into a 50 mL conical tube.

  • Wash the cells by centrifuging at 50 x g for 3 minutes at 4°C and resuspending the pellet in William's E Medium. Repeat this step twice.

  • To separate viable hepatocytes, resuspend the cell pellet in a 45% Percoll solution and centrifuge at 200 x g for 10 minutes at 4°C. Viable hepatocytes will form a pellet.

  • Carefully aspirate the supernatant and resuspend the hepatocyte pellet in William's E Medium.

  • Determine cell viability and count using a hemocytometer and trypan blue exclusion. Viability should be >85%.

  • Seed the hepatocytes on collagen-coated plates at a density of 0.7-1.0 x 10⁶ cells/well in William's E Medium.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to attach for 4-6 hours before proceeding with this compound treatment.

Protocol 2: Treatment of Primary Hepatocytes with this compound

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • William's E Medium (serum-free)

  • DMSO

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Preparation of this compound-BSA Conjugate:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free William's E Medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100 µM this compound in a 1% BSA solution). This results in a molar ratio of approximately 3:1 (fatty acid:BSA).

    • Incubate the conjugate at 37°C for 30 minutes to allow for binding.

  • Treatment of Hepatocytes:

    • After the initial 4-6 hour attachment period, aspirate the seeding medium from the primary hepatocyte cultures.

    • Wash the cells once with warm, serum-free William's E Medium.

    • Add the prepared this compound-BSA conjugate medium to the cells. For control wells, use a medium containing BSA and the equivalent concentration of DMSO without this compound.

    • Incubate the cells for the desired time points (e.g., 0.5, 1, 4, 12, 24 hours) at 37°C and 5% CO₂.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Methyl-tert-butyl ether (MTBE)

  • Internal standards (e.g., C17:0 free fatty acid, d7-cholesterol)

Procedure:

  • Cell Lysis and Lipid Extraction (for lipidomics):

    • At each time point, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell lysate to a glass tube.

    • Add 5 mL of MTBE and vortex vigorously for 1 hour at 4°C.

    • Add 1.25 mL of water, vortex for 1 minute, and centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a suitable solvent for GC-MS or LC-MS analysis.

  • Protein Extraction and Digestion (for proteomics):

    • Wash cells as described above.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform in-solution or in-gel tryptic digestion of the protein lysate.

    • Desalt the resulting peptides using C18 spin columns.

    • Dry the peptides and resuspend them in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_isolation Primary Hepatocyte Isolation cluster_culture Cell Culture and Treatment cluster_analysis Sample Preparation and Analysis rat Rat Liver Perfusion digestion Collagenase Digestion rat->digestion filtration Cell Filtration digestion->filtration purification Percoll Gradient Centrifugation filtration->purification seeding Cell Seeding on Collagen Plates purification->seeding attachment Attachment (4-6 hours) seeding->attachment treatment This compound Treatment attachment->treatment harvest Cell Harvest treatment->harvest lipid_extraction Lipid Extraction harvest->lipid_extraction protein_extraction Protein Extraction harvest->protein_extraction ms_analysis GC-MS / LC-MS Analysis lipid_extraction->ms_analysis protein_extraction->ms_analysis

Caption: Experimental workflow for this compound studies in primary hepatocytes.

lauric_acid_metabolism cluster_activation Activation cluster_pathways Metabolic Fates la_d2 This compound (C12:0) la_coa Lauroyl-CoA-d2 la_d2->la_coa ACSL beta_ox β-Oxidation (Acetyl-CoA-d2) la_coa->beta_ox elongation Elongation (Myristoyl-CoA-d2, Palmitoyl-CoA-d2) la_coa->elongation desaturation Desaturation (Dodecenoyl-CoA-d2) la_coa->desaturation tg_synthesis Triglyceride Synthesis la_coa->tg_synthesis pl_synthesis Phospholipid Synthesis la_coa->pl_synthesis acylation Protein Acylation la_coa->acylation

Caption: Metabolic pathways of this compound in hepatocytes.

lauric_acid_signaling cluster_ppar PPARα Pathway cluster_mapk p38 MAPK Pathway la_d2 This compound ppara PPARα Activation la_d2->ppara p38 p38 MAPK Activation la_d2->p38 gene_exp_beta_ox ↑ β-Oxidation Gene Expression (e.g., CPT1A) ppara->gene_exp_beta_ox downstream Downstream Inflammatory Response p38->downstream

Caption: Signaling pathways influenced by this compound in hepatocytes.

References

Troubleshooting & Optimization

Troubleshooting low incorporation of Lauric acid-d2 in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low incorporation of Lauric acid-d2 in in vitro experiments.

Troubleshooting Guide

Question: We are observing very low or no incorporation of this compound into our cultured cells. What are the potential causes and how can we fix this?

Answer:

Low incorporation of deuterated lauric acid can stem from several factors related to the experimental setup, cell health, and the unique metabolic properties of lauric acid. Below is a step-by-step guide to troubleshoot this issue.

1. Issues with Cell Health and Culture Conditions

Poor cell health is a primary reason for inefficient uptake of any substrate.

  • Potential Cause: Cells are not healthy, are at too high a passage number, or are overly confluent.

  • Recommended Solution:

    • Always use cells from a low passage number and ensure they are free from contamination.

    • Perform a cell viability test (e.g., Trypan Blue exclusion) before starting the experiment. Viability should be >95%.

    • Seed cells to reach a confluency of 70-80% at the time of the experiment. Overly confluent cells may have altered metabolic rates.[1]

    • Ensure standard culture conditions (37°C, 5% CO₂, appropriate humidity) are stable.[1]

2. Sub-optimal this compound Preparation and Delivery

Lauric acid is hydrophobic and requires a carrier to be soluble and available to cells in an aqueous culture medium.

  • Potential Cause: Improper solubilization of this compound.

  • Recommended Solution:

    • Complex the this compound with fatty acid-free Bovine Serum Albumin (BSA). A common molar ratio is between 2:1 and 6:1 (Fatty Acid:BSA).

    • First, dissolve the this compound in a small amount of ethanol or DMSO. Then, add this solution to a warm (37°C) BSA solution in serum-free media or PBS while vortexing to ensure proper complexing.

    • Filter-sterilize the final this compound-BSA complex before adding it to your cell culture.

3. Inappropriate Labeling Conditions

The concentration of the label and the incubation time are critical parameters that need to be optimized for each cell type and experimental goal.

  • Potential Cause: The concentration of this compound is either too low to be detected or too high, causing toxicity. Incubation time may be insufficient for incorporation or too long, leading to complete metabolism.

  • Recommended Solution:

    • Concentration: Perform a dose-response experiment. Concentrations between 50 µM and 100 µM have been used successfully in some cell lines.[2] However, concentrations of 1 mM or higher can induce cell death in certain cell types.[3] A study using radiolabeled lauric acid in hepatocytes found rapid uptake at 0.1 mM.[4]

    • Incubation Time: Conduct a time-course experiment (e.g., 1, 4, 8, 16, 24 hours). Lauric acid can be rapidly taken up (within 4 hours), but it is also subject to high rates of β-oxidation, which may reduce its incorporation into cellular lipids over longer periods.[4]

4. Metabolic Fate of Lauric Acid

Lauric acid is a medium-chain fatty acid with diverse metabolic fates beyond simple incorporation into lipid droplets.[5]

  • Potential Cause: The this compound is being rapidly metabolized through pathways other than incorporation into the lipid class you are analyzing.

  • Recommended Solution:

    • Analyze Multiple Fractions: Lauric acid is rapidly metabolized via β-oxidation for energy.[4] It can also be elongated into myristic and palmitic acids, which are then incorporated into lipids.[4] Furthermore, lauric acid is a substrate for protein acylation.[4] Your analysis should not be limited to a single lipid class (e.g., triglycerides). Analyze total cellular lipids, different lipid classes (phospholipids, triglycerides, cholesteryl esters), and potentially the protein fraction.

    • Consider Cell Type: The metabolic profile can vary significantly between cell types. For example, hepatocytes exhibit high β-oxidation rates[4], while astrocytes can use lauric acid to produce ketone bodies.[2]

5. Analytical and Detection Issues

Problems with sample preparation and the analytical method can lead to apparent low incorporation.

  • Potential Cause: Inefficient extraction of lipids, poor derivatization, or issues with mass spectrometry sensitivity.

  • Recommended Solution:

    • Extraction: Use a validated lipid extraction method, such as the Folch or Bligh-Dyer methods, to ensure quantitative recovery.

    • Derivatization: For GC-MS analysis, fatty acids must be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs). Ensure your derivatization protocol is efficient.[6]

    • Analytical Method: Verify the sensitivity and calibration of your mass spectrometer. Remember that deuterium labeling can cause a slight shift in chromatographic retention time compared to the unlabeled standard, which needs to be accounted for.[7] Background contamination can also be a significant factor when working with small amounts of material.[6][8]

Frequently Asked Questions (FAQs)

Q1: Why do I need to complex this compound with BSA?

  • Lauric acid is a fatty acid with very low solubility in aqueous media. BSA acts as a carrier protein, binding to the lauric acid and facilitating its transport across the cell membrane. Without a carrier like BSA, the effective concentration of lauric acid available to the cells will be extremely low.

Q2: Could the deuterium label on this compound be affecting its metabolism?

  • Generally, stable isotope labels like deuterium are considered to cause minimal perturbation to the chemical properties of a molecule.[9] However, a "kinetic isotope effect" can sometimes occur, slightly slowing down reactions that involve breaking a C-D bond compared to a C-H bond. While this effect is usually minor for fatty acid metabolism, it's a possibility. Additionally, deuterium labels on fatty acids may be lost during metabolic processes like desaturation.[7]

Q3: My total this compound signal is low. Should I look for its metabolic products?

  • Yes, absolutely. Lauric acid can be rapidly elongated to myristic acid (C14:0) and palmitic acid (C16:0).[4] When analyzing your mass spectrometry data, you should also look for the deuterated forms of these longer-chain fatty acids to get a complete picture of the metabolic fate of the initial label.

Q4: What are typical quantitative values I should expect for incorporation?

  • Incorporation rates are highly dependent on the cell type, experimental conditions, and the specific lipid pool being measured. One study in cultured rat hepatocytes showed that after 4 hours of incubation with 0.1 mM [14C]-lauric acid, 94.8% of the label was cleared from the medium, but only 24.6% was found in cellular lipids, with 38.7% having been processed through β-oxidation.[4] Of the incorporated label, the majority was found in triglycerides.[4] These values serve as a general reference but will need to be determined empirically for your specific system.

Data Summary and Experimental Protocols

Table 1: Key Experimental Parameters for Optimization
ParameterRecommended RangeRationale & Considerations
Cell Confluency 70 - 80%Ensures cells are in an active metabolic state without contact inhibition artifacts.[1]
This compound Conc. 10 - 100 µMBalance between detectable signal and potential cytotoxicity at higher concentrations.[2][3]
Incubation Time 1 - 24 hoursShort times may show initial uptake; longer times are needed for incorporation into complex lipids but risk complete catabolism.[4]
Fatty Acid:BSA Ratio 2:1 to 6:1 (molar)Ensures solubility and bioavailability of the fatty acid to the cells.
Serum in Media 0% - 2% (during labeling)High serum levels contain endogenous lipids that will compete with and dilute the labeled fatty acid.
General Protocol for this compound Incorporation Assay

This protocol provides a general framework. Specific details should be optimized for your cell line and experimental goals.

I. Preparation of this compound-BSA Complex (50 mM Stock)

  • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium. Warm to 37°C.

  • Dissolve this compound in 100% ethanol to create a concentrated stock (e.g., 200 mM).

  • While vortexing the warm BSA solution, slowly add the this compound stock to achieve the desired final concentration and molar ratio.

  • Incubate the mixture at 37°C for 30 minutes to allow for complete complexing.

  • Filter-sterilize the final complex using a 0.22 µm filter. Store at 4°C for short-term use or aliquot and freeze at -20°C.

II. Cell Labeling

  • Seed cells in culture plates to achieve 70-80% confluency on the day of the experiment.

  • Wash the cells twice with warm, sterile PBS to remove residual serum.

  • Add serum-free or low-serum (e.g., 1%) medium containing the desired final concentration of the this compound-BSA complex.

  • Incubate the cells for the desired period (e.g., 4 hours) at 37°C and 5% CO₂.

III. Sample Harvesting and Lipid Extraction

  • Aspirate the labeling medium and wash the cells three times with ice-cold PBS.

  • Scrape the cells into a known volume of PBS and transfer to a glass tube with a Teflon-lined cap.

  • Perform a total lipid extraction using a suitable method (e.g., add methanol and chloroform for a Folch extraction).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

IV. Sample Analysis (by GC-MS)

  • Derivatize the dried lipid extract to form fatty acid methyl esters (FAMEs) by adding a reagent like methanolic HCl and heating.[6]

  • Extract the FAMEs into an organic solvent (e.g., hexane).

  • Analyze the sample using a GC-MS system to identify and quantify the deuterated lauric acid and its potential metabolic products.[6]

Visualizations

Experimental and Analytical Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Culture Cells (70-80% Confluency) labeling 3. Incubate Cells with Label prep_cells->labeling prep_fa 2. Prepare this compound -BSA Complex prep_fa->labeling harvest 4. Wash & Harvest Cells labeling->harvest extract 5. Total Lipid Extraction harvest->extract deriv 6. Derivatization (to FAMEs) extract->deriv gcms 7. GC-MS Analysis deriv->gcms data 8. Data Interpretation gcms->data

Caption: Workflow for a this compound in vitro incorporation experiment.

Simplified Cellular Fate of Lauric Acid

G cluster_cell Cell la_d2_ext This compound (extracellular) la_d2_int This compound (intracellular) la_d2_ext->la_d2_int Uptake path_activation Activation (Acyl-CoA Synthetase) la_d2_int->path_activation la_coa Lauroyl-CoA-d2 path_activation->la_coa path_elongation Elongation la_coa->path_elongation path_betaox β-Oxidation la_coa->path_betaox path_incorporation Incorporation la_coa->path_incorporation path_acylation Protein Acylation la_coa->path_acylation elong_products Myristoyl-CoA-d2 Palmitoyl-CoA-d2 path_elongation->elong_products elong_products->path_incorporation elong_products->path_acylation betaox_products Acetyl-CoA-d2 (Energy) path_betaox->betaox_products lipids Complex Lipids (Triglycerides, etc.) path_incorporation->lipids proteins Acylated Proteins path_acylation->proteins

Caption: Potential metabolic pathways for this compound within a cell.

References

Technical Support Center: Optimizing Lauric Acid-d2 for Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Lauric acid-d2 in stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a stable isotope-labeled version of lauric acid, a medium-chain saturated fatty acid. The deuterium atoms ('d' or ²H) replace specific hydrogen atoms, increasing the molecule's mass without significantly altering its chemical properties.[1] This mass difference allows it to be distinguished from its unlabeled counterpart by mass spectrometry (MS).[2] Its primary applications are as a tracer to study metabolic pathways, such as fatty acid synthesis and elongation, and as an internal standard for the precise quantification of unlabeled lauric acid in complex biological samples using GC-MS or LC-MS techniques.[3][4]

Q2: How do I choose the optimal concentration of this compound for my cell culture experiment?

A2: The optimal concentration depends on your specific cell type and experimental goals. It's crucial to balance sufficient tracer incorporation for detection with minimal cellular toxicity. A pilot dose-response experiment is highly recommended. Based on published literature, concentrations between 25 µM and 250 µM are often a good starting point.[4][5] Concentrations of 1 mM or higher have been shown to induce cell viability issues in some cell lines, such as IPEC-J2 intestinal epithelial cells.[5]

Q3: What are the potential cytotoxic effects of lauric acid, and how can I mitigate them?

A3: High concentrations of lauric acid can induce cytotoxicity, apoptosis, and other cellular stress responses.[5] For instance, 50 µM lauric acid reduced the viability of differentiated THP-1 macrophages by 50%.[6] To mitigate these effects:

  • Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 250 µM) to determine the highest concentration that does not impact cell viability or key biological functions for your specific cell type.

  • Complex with BSA: Fatty acids are typically bound to bovine serum albumin (BSA) in culture media to improve solubility and mimic physiological transport. This can also reduce cytotoxicity.

  • Limit Incubation Time: Use the shortest incubation time necessary to achieve detectable isotopic enrichment in your metabolites of interest.

Q4: How is this compound metabolized by cells?

A4: Once taken up by cells, lauric acid can enter several metabolic pathways. It serves as a substrate for de novo fatty acid synthesis and can be elongated into longer-chain fatty acids like myristic acid and palmitic acid.[7] It is also readily incorporated into complex lipids, particularly triacylglycerols (TGs), for energy storage.[7][8] Additionally, lauric acid can be a substrate for protein acylation and can be broken down via β-oxidation for energy.[7]

Troubleshooting Guides

This section addresses common problems encountered during this compound tracing experiments.

Problem 1: Low or No Isotopic Enrichment Detected in Downstream Metabolites
Possible Cause Recommended Solution
Insufficient Tracer Concentration The concentration of this compound may be too low for significant incorporation relative to the endogenous unlabeled pool. Increase the concentration, ensuring it remains below cytotoxic levels determined by your dose-response curve.
Short Incubation Time Metabolic turnover and incorporation take time. Extend the incubation period. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help identify the optimal labeling window.
High Endogenous Pool The unlabeled endogenous pool of lauric acid and other fatty acids in your cells or media (from serum) may be diluting the tracer. Consider using delipidated serum or a serum-free medium for the duration of the labeling experiment.
Poor Cellular Uptake Ensure the this compound is properly solubilized and delivered to the cells. Always complex fatty acids with fatty acid-free BSA before adding them to the culture medium.
Suboptimal Analytical Sensitivity Your mass spectrometry method may not be sensitive enough to detect low levels of enrichment. Optimize MS parameters, consider using a more sensitive instrument, or increase the amount of sample extract injected.[2]
Problem 2: Significant Cell Death or Altered Phenotype Observed
Possible Cause Recommended Solution
Lauric Acid Toxicity The concentration used is likely too high for your specific cell type.[5] Refer to your dose-response data and reduce the concentration to a non-toxic level.
Solvent Toxicity The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be at a toxic concentration in the final culture medium. Ensure the final solvent concentration is minimal (typically <0.1%).
Metabolic Overload A sudden influx of a specific fatty acid can disrupt cellular homeostasis. Gradually introduce the tracer to the media or use a lower, more physiologically relevant concentration.
Contamination Verify the sterility of your this compound stock solution and other reagents.

Data Presentation: Lauric Acid Concentration Effects

The following table summarizes reported effects of lauric acid at various concentrations to guide experimental design.

ConcentrationCell Line / SystemObserved EffectCitation
25 µMRAW 264.7 macrophagesInduces activation of NF-κB and expression of COX-2 and iNOS.[4][9]
50 µMDifferentiated THP-1 macrophagesReduced cell viability to 50%.[6]
100 µM (0.1 mM)Cultured rat hepatocytesRapid cellular uptake and metabolism observed without reported toxicity.[7]
100 - 250 µM (0.1 - 0.25 mM)IPEC-J2 intestinal epithelial cellsPromoted cell differentiation.[5]
500 µM (0.5 mM)Phytophthora sojaeSignificant bacteriostatic effects and toxicity.[10][11]
≥ 1000 µM (1 mM)IPEC-J2 intestinal epithelial cellsInduced decreased cell viability, lipid accumulation, and apoptosis.[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling in Adherent Cell Culture

1. Preparation of this compound-BSA Complex: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile water). b. Prepare a concentrated stock solution of this compound in ethanol or DMSO. c. Warm the BSA solution to 37°C. While vortexing gently, add the this compound stock dropwise to the BSA solution to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA). d. Incubate at 37°C for 30-60 minutes to allow for complete complexing. e. Sterile-filter the final complex.

2. Cell Seeding and Growth: a. Seed cells in culture plates and grow them to the desired confluency (typically 70-80%).[12] b. Ensure consistency in seeding density and growth time across all experimental conditions.

3. Isotope Labeling: a. Prepare the labeling medium by supplementing the base culture medium (consider using delipidated serum) with the this compound-BSA complex to the desired final concentration. b. Aspirate the standard growth medium from the cells and wash once with sterile PBS. c. Add the prepared labeling medium to the cells. d. Incubate for the desired period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂).

4. Metabolite Extraction: a. Place the culture plate on ice. Quickly aspirate the labeling medium. b. Wash the cells rapidly with ice-cold PBS or normal saline to remove extracellular metabolites. c. Immediately add an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cells and scrape them. d. Collect the cell lysate/solvent mixture into a microcentrifuge tube. e. Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris. f. Transfer the supernatant containing the metabolites to a new tube for analysis.

5. Sample Analysis: a. Analyze the extracted metabolites using a suitable mass spectrometry platform (e.g., LC-MS or GC-MS). b. Monitor for the mass of unlabeled lauric acid and its downstream products, as well as their deuterated (M+2) isotopologues. c. Correct data for the natural abundance of stable isotopes.[12]

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_label Phase 2: Labeling cluster_analysis Phase 3: Analysis p1 Prepare Lauric Acid-d2-BSA Complex p2 Seed and Culture Cells to 80% Confluency p1->p2 l1 Prepare Labeling Medium p2->l1 l2 Incubate Cells with This compound l1->l2 a1 Quench Metabolism & Extract Metabolites l2->a1 a2 Analyze by LC-MS/GC-MS a1->a2 a3 Data Processing & Isotope Correction a2->a3

Caption: Workflow for a stable isotope tracing experiment using this compound.

Metabolic_Fate cluster_fates Cellular Metabolic Fates la This compound (C12:0-d2) elong Elongation la->elong storage Esterification la->storage ox β-Oxidation la->ox acyl Protein Acylation la->acyl myristate Myristic Acid-d2 (C14:0-d2) elong->myristate tg Triacylglycerols-d2 (TG-d2) storage->tg acetyl Acetyl-CoA-d2 ox->acetyl prot Acylated Proteins-d2 acyl->prot

Caption: Simplified metabolic pathways for intracellular this compound.

Troubleshooting_Tree start Problem: Low d2 Enrichment c1 Is incubation time sufficient? start->c1 c2 Is tracer concentration adequate? c1->c2 Yes s1 Solution: Increase incubation time c1->s1 No c3 Is media serum-free or delipidated? c2->c3 Yes s2 Solution: Increase d2 concentration (check toxicity) c2->s2 No s3 Solution: Use delipidated serum to reduce unlabeled pool c3->s3 No s4 Solution: Optimize MS sensitivity or sample prep c3->s4 Yes

Caption: Decision tree for troubleshooting low isotopic enrichment results.

References

Common fragmentation patterns of Lauric acid-d2 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lauric acid-d2 in mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
No or low molecular ion peak ([M+H]⁺ or M⁺·) observed High fragmentation energy in the ion source. Inappropriate ionization technique.Decrease the fragmentation energy or collision energy in your instrument settings. For electrospray ionization (ESI), consider using a softer ionization mode. For electron ionization (EI), a lower electron energy might preserve the molecular ion.
Unexpected m/z values for fragments Isotopic impurity of the this compound standard. In-source exchange of deuterium with hydrogen from the solvent.Verify the isotopic purity of your standard. Use aprotic or deuterated solvents to minimize H/D exchange in the ion source.
Poor signal intensity Suboptimal sample preparation. Matrix effects from complex samples.Ensure complete dissolution of this compound in an appropriate solvent. Implement a sample clean-up procedure to remove interfering matrix components.
Inconsistent fragmentation pattern Fluctuations in instrument parameters. Contamination in the LC-MS system.Ensure stable instrument conditions, including collision energy and gas pressures. Clean the ion source and perform a system suitability test.

Frequently Asked Questions (FAQs)

What is the molecular weight of this compound?

The molecular formula for this compound (dodecanoic-2,2-d2 acid) is C₁₂H₂₂D₂O₂. Its monoisotopic mass is approximately 202.19 g/mol .

What are the expected common fragmentation patterns for this compound in mass spectrometry?

Under typical electron ionization (EI) conditions, this compound is expected to undergo two primary fragmentation pathways: alpha-cleavage and McLafferty rearrangement.

  • Alpha-Cleavage: This involves the cleavage of the bond between the C2 and C3 carbons. Due to the presence of two deuterium atoms on the C2 carbon, this fragmentation will result in a characteristic acylium ion.

  • McLafferty Rearrangement: This is a common rearrangement for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a hydrogen atom from the γ-carbon (C5) to the carbonyl oxygen, followed by the cleavage of the bond between the α (C2) and β (C3) carbons.

How do the deuterium labels on the alpha-carbon (C2) affect the fragmentation pattern?

The two deuterium atoms on the alpha-carbon have a direct impact on the mass-to-charge ratio (m/z) of fragments containing this carbon.

  • In alpha-cleavage , the resulting acylium ion ([CD₂COOH]⁺) will have a mass that is two units higher than the corresponding fragment from unlabeled lauric acid.

  • The McLafferty rearrangement product ion, which retains the carboxyl group and the alpha-carbon, will also show a +2 mass shift due to the deuterium labels. The neutral loss fragment will be an alkene.

What are some of the characteristic fragment ions and their expected m/z values for this compound?

Fragmentation PathwayDescriptionPredicted Fragment IonPredicted m/z
Molecular Ion Ionized, intact molecule[C₁₂H₂₂D₂O₂]⁺·202.2
Alpha-Cleavage Cleavage of the C2-C3 bond[CH₃(CH₂)₈CD₂CO]⁺185.2
McLafferty Rearrangement γ-hydrogen transfer and Cα-Cβ cleavage[CH₂(OH)CD₂CO]⁺·76.1
Loss of Hydroxyl Radical Cleavage of the C-OH bond[C₁₂H₂₂D₂O]⁺185.2
Loss of Carboxyl Group Cleavage of the C1-C2 bond[CH₃(CH₂)₉CD₂]⁺157.2

Experimental Protocols

A detailed methodology for analyzing fatty acids by gas chromatography-mass spectrometry (GC-MS) is a common approach.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, carboxylic acids are often derivatized to their more volatile methyl esters.

  • Esterification: To a solution of this compound in a suitable solvent (e.g., toluene), add a solution of 2% sulfuric acid in methanol.

  • Reaction: Heat the mixture at 50°C for 2 hours.

  • Extraction: After cooling, add water and hexane. Shake vigorously and allow the layers to separate.

  • Isolation: Collect the upper hexane layer containing the FAMEs.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a stream of nitrogen to the desired concentration for GC-MS analysis.

GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a final temperature of around 250-300°C. The exact program will depend on the specific column and desired separation.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

The following diagrams illustrate the key fragmentation pathways of this compound.

fragmentation_pathway cluster_main This compound Fragmentation cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement Lauric_acid_d2 This compound [M]⁺· m/z = 202.2 Acylium_ion Acylium Ion [M-C₉H₁₉]⁺ m/z = 185.2 Lauric_acid_d2->Acylium_ion α-cleavage Alkyl_radical Nonyl Radical [C₉H₁₉]· (not detected) Lauric_acid_d2->Alkyl_radical McLafferty_ion McLafferty Fragment Ion [C₃H₄D₂O₂]⁺· m/z = 76.1 Lauric_acid_d2->McLafferty_ion rearrangement Neutral_loss Neutral Loss (Nonene) C₉H₁₈ (not detected) Lauric_acid_d2->Neutral_loss

Caption: Primary fragmentation pathways of this compound in EI-MS.

experimental_workflow cluster_workflow GC-MS Analysis Workflow Sample This compound Sample Derivatization Derivatization (Esterification) Sample->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum

Caption: General workflow for the GC-MS analysis of this compound.

Technical Support Center: Preventing Degradation of Lauric Acid-d2 During Lipid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Lauric acid-d2 during lipid extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during lipid extraction?

A1: The degradation of this compound, like other fatty acids, is primarily caused by two mechanisms: oxidation and hydrolysis. Oxidation occurs when the fatty acid molecule is attacked by reactive oxygen species (ROS), which can be initiated or accelerated by exposure to light, heat, and the presence of metal ions. Hydrolysis, the cleavage of ester bonds in complex lipids to release free fatty acids, can be catalyzed by endogenous lipases present in the biological sample or by acidic or basic conditions during the extraction process.

Q2: Why is it crucial to prevent the degradation of this compound?

A2: this compound is often used as an internal standard for the accurate quantification of endogenous lauric acid and other lipids in mass spectrometry-based lipidomics. Its degradation can lead to a loss of the standard, resulting in an overestimation of the native analyte's concentration and compromising the accuracy and reliability of the experimental results. Furthermore, degradation products can potentially interfere with the analysis of other lipids.

Q3: What are the most effective preventative measures against this compound degradation?

A3: The most effective strategies include minimizing sample handling time, maintaining low temperatures throughout the extraction process, and incorporating antioxidants into the extraction solvents. Working under an inert atmosphere (e.g., nitrogen or argon) and using high-purity solvents can further reduce the risk of oxidative degradation. It is also important to choose an appropriate extraction method and to consider the pH of the solutions to minimize hydrolysis.

Q4: Can the position of the deuterium label on this compound affect its stability?

A4: Yes, the position of the deuterium atoms is critical. Deuterium labels on the fatty acid backbone are generally stable. However, if the deuterium atoms were on an exchangeable site, such as the carboxylic acid group, they could be lost through exchange with hydrogen atoms from protic solvents, especially under acidic or basic conditions. It is essential to use a standard where the deuterium atoms are on non-exchangeable carbon positions.

Q5: How should I store my this compound standard and the final lipid extract to ensure stability?

A5: this compound standards should be stored at -20°C or lower in an airtight container, preferably under an inert atmosphere. It is advisable to aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles. Final lipid extracts should be stored in a glass vial under an inert gas (nitrogen or argon) at -80°C to prevent oxidation and sublimation. Storage in chloroform for extended periods at room temperature should be avoided as it can degrade to form HCl, which can degrade acid-sensitive lipids.

Troubleshooting Guide

Issue 1: Low recovery of this compound in the final extract.

  • Question: I am observing a consistently low signal for my this compound internal standard in my LC-MS analysis. What could be the cause?

  • Answer: Low recovery of your this compound standard can stem from several factors. Firstly, incomplete extraction from the sample matrix is a common issue. Ensure that your chosen solvent system is appropriate for your sample type and that you are using a sufficient volume of solvent relative to the sample amount. For tissues with high lipid content, a larger solvent-to-sample ratio may be necessary. Secondly, degradation during the extraction process can lead to a loss of the standard. To address this, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents and work at low temperatures. Finally, perform a second extraction of the sample pellet to check if a significant amount of the standard was left behind in the first extraction.

Issue 2: High variability in this compound signal between replicate samples.

  • Question: The peak area of my this compound standard varies significantly across my replicate samples, leading to poor precision. How can I improve this?

  • Answer: High variability often points to inconsistencies in the sample preparation workflow. Ensure that the internal standard is added accurately and consistently to each sample at the very beginning of the extraction process. Use calibrated pipettes and vortex each sample thoroughly after adding the standard to ensure it is evenly distributed. Inconsistent evaporation of the final extract can also contribute to variability. Drying the samples to completeness under a gentle stream of nitrogen and immediately reconstituting them in a precise volume of the final solvent can help improve consistency.

Issue 3: Suspected isotopic exchange of deuterium atoms.

  • Question: I am concerned about the potential for H/D exchange with my this compound standard. How can I identify and prevent this?

  • Answer: Isotopic exchange is a risk if the deuterium atoms are in labile positions. To minimize this, avoid strongly acidic or basic conditions during your extraction and analysis. If you suspect exchange is occurring, you can analyze your standard in a protic solvent over time to see if there is a shift in its mass-to-charge ratio. To prevent this, ensure you are using a standard with deuterium labels on stable carbon positions and consider using aprotic solvents where possible in your workflow.

Data Presentation

FeatureModified Folch Method (with BHT)Modified Bligh-Dyer Method (with BHT)Matyash Method (MTBE-based)
Expected Fatty Acid Recovery HighHighGood to High
Prevention of Oxidation ExcellentExcellentGood
Solvent Toxicity High (Chloroform)High (Chloroform)Lower (MTBE)
Throughput ModerateModerate to HighHigh
Notes Gold standard for comprehensive lipid extraction. Addition of BHT is crucial for preventing oxidation.A faster version of the Folch method, suitable for higher throughput. Also requires BHT for stability.A safer alternative to chloroform-based methods. May have slightly lower recovery for some polar lipids.

Disclaimer: The data presented are estimations based on the general literature on fatty acid analysis. Actual recovery and stability of this compound may vary depending on the specific experimental conditions and sample matrix.

Experimental Protocols

Protocol 1: Modified Folch Lipid Extraction for Enhanced this compound Stability

This protocol is a modification of the classic Folch method, incorporating an antioxidant to minimize oxidative degradation.

  • Preparation:

    • Prepare a stock solution of 0.05% (w/v) butylated hydroxytoluene (BHT) in a 2:1 (v/v) mixture of chloroform and methanol.

    • Pre-cool all solvents and glassware on ice.

    • Prepare a wash solution of 0.9% NaCl in water.

  • Homogenization:

    • To your sample (e.g., 100 mg of tissue or 1x10^7 cells), add the appropriate amount of this compound internal standard.

    • Add 20 volumes of the cold chloroform:methanol mixture containing BHT (e.g., 2 mL for 100 mg of tissue).

    • Homogenize the sample thoroughly using a mechanical homogenizer or sonicator. Ensure the sample remains cold during this process.

  • Phase Separation:

    • Agitate the homogenate on an orbital shaker for 15-20 minutes at 4°C.

    • Add 0.25 volumes of the 0.9% NaCl solution (e.g., 0.5 mL for 2 mL of solvent).

    • Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

    • Transfer the organic phase to a clean glass tube.

  • Drying and Storage:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of an appropriate solvent for your analytical instrument.

    • Flush the tube with nitrogen or argon, seal tightly, and store at -80°C until analysis.

Protocol 2: Modified Bligh-Dyer Lipid Extraction for Higher Throughput

This protocol is adapted from the Bligh and Dyer method and is suitable for a larger number of samples.

  • Preparation:

    • Prepare a stock solution of 100 µM butylated hydroxytoluene (BHT) in methanol.

    • Pre-cool all solvents and glassware.

  • Initial Extraction:

    • To your sample (assumed to be in 1 mL of aqueous buffer), add your this compound internal standard.

    • Add 3.75 mL of a 2:1 (v/v) mixture of methanol (containing BHT) and chloroform.

    • Vortex vigorously for 1 minute to create a single-phase mixture.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of water and vortex for another 30 seconds.

    • Centrifuge the mixture at 1,000 x g for 5 minutes at 4°C to induce phase separation.

  • Lipid Collection:

    • Carefully aspirate the lower organic phase containing the lipids.

  • Drying and Storage:

    • Dry the collected organic phase under nitrogen and store as described in the Folch protocol.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, etc.) Add_IS Add this compound Internal Standard Sample->Add_IS Homogenize Homogenize in Chloroform:Methanol (2:1) + BHT Add_IS->Homogenize Phase_Sep Add Saline Solution & Centrifuge Homogenize->Phase_Sep Collect_Organic Collect Lower Organic Phase Phase_Sep->Collect_Organic Dry_Down Evaporate Solvent (Nitrogen Stream) Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS Solvent Dry_Down->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for lipid extraction with this compound.

G cluster_pathway Lauric Acid Signaling Pathways cluster_ppar PPARα Pathway cluster_tlr4 TLR4 Pathway cluster_egfr EGFR Pathway LA Lauric Acid PPARa PPARα LA->PPARa TLR4 TLR4 LA->TLR4 EGFR EGFR LA->EGFR Fatty_Acid_Oxidation Increased Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Activation Glycolysis Glycolytic Fiber Formation TLR4->Glycolysis Activation ERK_Jun p-ERK / p-c-Jun EGFR->ERK_Jun Phosphorylation Apoptosis Apoptosis in Cancer Cells ERK_Jun->Apoptosis

Caption: Signaling pathways activated by Lauric acid.

Identifying and minimizing interference in Lauric acid-d2 GC-MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Lauric acid-d2.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Q1: I am observing a high baseline and significant background noise in my chromatogram. What are the potential sources and how can I resolve this?

A1: A high and noisy baseline is a common issue in GC-MS analysis and can originate from several sources. The primary culprits are often column bleed, septum bleed, and contaminated gases or consumables.

Troubleshooting Steps:

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline and the appearance of characteristic siloxane ions (e.g., m/z 207, 281).

    • Solution:

      • Ensure the column operating temperature does not exceed the manufacturer's maximum limit.[1]

      • Condition the column properly before use to remove any residual manufacturing impurities.

      • Use a low-bleed GC column specifically designed for mass spectrometry applications.[2]

      • Check for oxygen leaks in the carrier gas line, as oxygen can accelerate column degradation.[3]

  • Septum Bleed: Volatile components from the injection port septum can leach into the system, contributing to background noise.

    • Solution:

      • Use high-quality, low-bleed septa.

      • Replace the septum regularly, as overuse can lead to degradation and particle shedding.

      • Avoid over-tightening the septum nut, which can cause the septum to core or split.[3]

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium, hydrogen, nitrogen) can introduce noise.

    • Solution:

      • Use high-purity (99.9995% or higher) carrier gas.

      • Install and regularly replace gas purifiers and moisture traps to remove oxygen, water, and hydrocarbons.

A logical workflow for troubleshooting high background noise is presented below.

A High Background Noise Observed B Check for Leaks (Carrier Gas Line, Fittings) A->B C Perform Blank Run (No Injection) B->C Leaks Sealed D Inject Solvent Blank C->D E Source of Noise is Systemic (e.g., Carrier Gas, Plumbing) C->E Peaks Present F Source is from Injection Port or Syringe D->F Peaks Present G Source is from Sample or Solvent D->G No Peaks H Inspect and Clean/Replace Injector Liner and Septum F->H J Use High-Purity Solvent G->J I Condition or Replace GC Column H->I Issue Persists

Figure 1. Troubleshooting workflow for high background noise.

Q2: I am seeing unexpected peaks, often referred to as "ghost peaks," in my blank runs. What causes them and how can I eliminate them?

A2: Ghost peaks are signals that appear in blank injections and are typically due to contamination or carryover from previous analyses.[4]

Common Causes and Solutions:

  • Sample Carryover: Residue from a previous, more concentrated sample can be retained in the injection port or at the head of the column and elute in a subsequent run.

    • Solution: Implement a thorough wash sequence for the syringe between injections. If carryover persists, a higher temperature bake-out of the inlet and column may be necessary.

  • Contaminated Syringe: The syringe can be a source of contamination if not cleaned properly.

    • Solution: Use a rigorous syringe cleaning protocol with multiple solvent rinses.

  • Contaminated Inlet Liner: The liner can accumulate non-volatile residues from samples.

    • Solution: Replace the inlet liner regularly. Using a liner with glass wool can help trap non-volatile residues, but the wool itself should be deactivated.[5]

Q3: My this compound peak is showing significant tailing. What are the likely causes and corrective actions?

A3: Peak tailing, where the peak is asymmetrically skewed towards the end, can be caused by several factors related to the analyte's interaction with the GC system.

Potential Causes and Solutions:

  • Active Sites: Polar analytes like fatty acids can interact with active sites (silanol groups) in the inlet liner or on the column, leading to tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Trimming the first few centimeters of the column can sometimes remove active sites that have developed at the inlet.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently.

    • Solution: Optimize the inlet temperature to ensure rapid and complete vaporization of the derivatized lauric acid.

The following diagram illustrates the decision-making process for addressing peak tailing.

start Peak Tailing Observed for this compound check_liner Inspect/Replace Inlet Liner start->check_liner check_column Trim or Replace Column check_liner->check_column Tailing Persists end_node Peak Shape Improved check_liner->end_node Tailing Resolved check_temp Optimize Inlet Temperature check_column->check_temp Tailing Persists check_column->end_node Tailing Resolved check_conc Reduce Sample Concentration check_temp->check_conc Tailing Persists check_temp->end_node Tailing Resolved check_conc->end_node Tailing Resolved

Figure 2. Logic diagram for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination and how can I avoid them?

A1: Phthalates are ubiquitous plasticizers and a very common source of contamination in GC-MS analysis.[6] They can be introduced at multiple stages of the analytical workflow.

Sources of Phthalate Contamination:

SourceMitigation Strategy
Solvents and Reagents Use high-purity, phthalate-free solvents and reagents. Test new batches by running a solvent blank.
Laboratory Consumables Avoid plastic consumables where possible. Use glass or polypropylene vials and pipette tips. Nitrile gloves are generally a better choice than vinyl gloves.[7]
Glassware Thoroughly clean all glassware, and consider a final rinse with a high-purity solvent. Avoid using plastic-based cleaning brushes.
Instrumentation Use phthalate-free tubing for gas and solvent lines. Regularly clean the injection port.

Q2: Is derivatization necessary for this compound analysis by GC-MS? If so, what is the recommended procedure?

A2: Yes, derivatization is essential for the GC-MS analysis of fatty acids like lauric acid.[8] Free fatty acids are polar and not sufficiently volatile for GC analysis, which can lead to poor peak shape and retention.[9] Derivatization converts the carboxylic acid group into a less polar and more volatile ester. The most common method is esterification to form a fatty acid methyl ester (FAME).

A detailed experimental protocol for derivatization is provided in the "Experimental Protocols" section below.

Q3: I've noticed a slight shift in the retention time of this compound compared to its non-deuterated counterpart. Is this normal?

A3: Yes, a small shift in retention time between a deuterated compound and its non-deuterated analog is a known phenomenon called the "chromatographic isotope effect".[10] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on many common GC stationary phases. This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, leading to a smaller molecular volume and weaker interactions with the stationary phase.[11] It is important to be aware of this effect when setting up your data acquisition windows and for peak identification.

Q4: How does the sample matrix affect the quantification of this compound?

A4: The sample matrix can significantly impact the accuracy of quantification in GC-MS analysis, a phenomenon known as the "matrix effect".[12] Co-eluting compounds from the matrix can either enhance or suppress the ionization of the target analyte in the mass spectrometer source. In GC-MS, a "matrix-induced chromatographic response enhancement" is often observed, where matrix components can mask active sites in the inlet, leading to improved peak shape and intensity for the analyte.[13]

To compensate for matrix effects, it is crucial to use a stable isotope-labeled internal standard, such as Lauric acid-d23, for the quantification of Lauric acid.[14] The internal standard should be added to the sample at the beginning of the sample preparation process to account for variations in extraction efficiency and matrix effects.[1]

Data Presentation

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis

This table summarizes the performance of different derivatization methods for the quantitative analysis of fatty acids.

Derivatization MethodKey AdvantagesKey DisadvantagesRelative EfficiencyReference
Acid-Catalyzed Methylation (e.g., BF3-Methanol) Effective for a wide range of fatty acids.Can be harsh and may cause degradation of some polyunsaturated fatty acids. Reagent has limited stability.Good[2]
Base-Catalyzed Transesterification (e.g., Sodium Methoxide) Rapid and efficient for triglycerides.Not suitable for free fatty acids.Very Good
Silylation (e.g., BSTFA) Produces stable derivatives.Reagents are sensitive to moisture.Good[2]
m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) Least work-intensive and highly accurate in terms of reproducibility and efficiency.Reagent can be costly.Excellent[2]

Experimental Protocols

Protocol 1: Extraction and Derivatization of Lauric Acid from Biological Samples

This protocol describes a standard method for the extraction of total fatty acids from a biological matrix and their subsequent derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Lauric acid-d23 internal standard solution (in ethanol)

  • Methanol

  • Hexane

  • 0.5 M Sodium methoxide in methanol

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: To a known amount of the biological sample in a glass tube, add a precise volume of the Lauric acid-d23 internal standard solution.

  • Lipid Extraction: Add 1 mL of methanol and vortex thoroughly. Then, add 2 mL of hexane and vortex again for 1 minute to extract the lipids into the hexane layer.

  • Phase Separation: Centrifuge the sample at 2000 rpm for 5 minutes to achieve clear phase separation.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Derivatization to FAMEs: Add 200 µL of 0.5 M sodium methoxide in methanol to the hexane extract. Cap the tube tightly and vortex for 1 minute.

  • Reaction: Heat the sample at 60°C for 15 minutes in a heating block.

  • Neutralization and Washing: Allow the sample to cool to room temperature. Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.

  • Final Extraction: Centrifuge at 2000 rpm for 5 minutes. Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: Transfer the dried hexane extract to a GC vial for analysis.

The following diagram illustrates the experimental workflow for sample preparation and analysis.

start Start: Biological Sample add_is Add Lauric Acid-d23 Internal Standard start->add_is extraction Lipid Extraction (Methanol/Hexane) add_is->extraction centrifuge1 Centrifuge to Separate Phases extraction->centrifuge1 collect_hexane Collect Hexane Layer centrifuge1->collect_hexane derivatization Derivatization to FAMEs (Sodium Methoxide) collect_hexane->derivatization heat Heat at 60°C derivatization->heat wash Wash with Saturated NaCl heat->wash centrifuge2 Centrifuge wash->centrifuge2 collect_fames Collect Hexane Layer (FAMEs) centrifuge2->collect_fames dry Dry with Sodium Sulfate collect_fames->dry gcms GC-MS Analysis dry->gcms

Figure 3. Experimental workflow for this compound GC-MS analysis.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Lauric Acid-d2 in NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR analysis of Lauric acid-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments, specifically focusing on improving the signal-to-noise ratio (SNR).

Troubleshooting Guide: Low Signal-to-Noise Ratio for this compound

Low signal-to-noise is a frequent issue in the NMR analysis of deuterated compounds due to the lower gyromagnetic ratio of deuterium compared to protons. Follow these steps to diagnose and resolve common problems.

Question: I am observing a very weak or noisy signal for my this compound sample. What should I do?

Answer: A low signal-to-noise ratio can originate from several factors, ranging from sample preparation to the acquisition parameters used. Systematically check the following aspects of your experiment.

Step 1: Verify Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2][3]

  • Concentration: Ensure your sample is sufficiently concentrated. For ¹³C NMR, a near-saturated solution is often recommended to reduce acquisition time.[1] While ¹H NMR requires less material (5-25mg), for deuterium NMR of a low-sensitivity nucleus, maximizing concentration is crucial.[1] Halving the concentration will necessitate four times the experiment duration to achieve the same sensitivity.[3]

  • Solvent: For deuterium NMR, you can use non-deuterated solvents like pure H₂O or DMSO, as only the deuterium signal is being observed.[4] This can simplify sample preparation. However, ensure the solvent fully dissolves the this compound and does not introduce interfering signals.

  • Purity and Filtration: The sample should be free of particulate matter.[1][2] Suspended solids will distort the magnetic field homogeneity, leading to broad lines and a poor signal.[1][2] Always filter your sample into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.[1]

  • Sample Volume: Ensure the correct sample volume is used for your NMR tube (e.g., ~700 μL for a 5 mm tube) to ensure it is correctly positioned within the probe's detection region.[2]

Step 2: Optimize Acquisition Parameters

The parameters used to acquire the NMR data have a profound impact on the resulting signal-to-noise ratio.

  • Number of Scans (NS): The SNR increases with the square root of the number of scans.[5][6] To double the SNR, you must quadruple the number of scans.[6] For dilute or low-sensitivity samples, a significantly higher number of scans (e.g., 256 or more) may be necessary.[7]

  • Relaxation Delay (D1): A sufficient relaxation delay between pulses is essential for the magnetization to return to equilibrium. For quantitative measurements using a 90° pulse, a delay of at least 5 times the T₁ (spin-lattice relaxation time) is recommended.[5] Using a shorter pulse angle (e.g., 30°) can allow for a shorter relaxation delay, but at the cost of some signal intensity per scan.[7]

  • Pulse Width (Flip Angle): A 90° pulse provides the maximum signal for a single scan.[5] However, if you need to reduce the total experiment time, using a smaller flip angle (e.g., 30°) with a shorter relaxation delay can be a good compromise.[5][7]

  • Acquisition Time (AT): The acquisition time determines the resolution of the spectrum. It should be long enough to allow the Free Induction Decay (FID) to decay into the noise, typically around 3 times the T₂ (spin-spin relaxation time).[5]

Step 3: Consider Advanced Techniques and Hardware

If the signal is still insufficient after optimizing the above, more advanced approaches may be required.

  • Cryoprobes: Using a cryogenic probe can significantly enhance sensitivity, sometimes by a factor of four or more, due to reduced thermal noise.[8][9]

  • Higher Field Magnets: Spectrometers with higher magnetic field strengths provide greater signal dispersion and sensitivity.[8][9]

  • Deuterium Decoupling: In some contexts, applying deuterium decoupling can collapse multiplets into a singlet, which can be beneficial for integration if the signal overlaps with other peaks.[10]

  • 2D NMR Techniques: For complex mixtures or to enhance resolution, 2D NMR experiments like Q-COSY can be employed, especially when combined with high-field spectrometers and cryoprobes.[8][9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right number of scans for my this compound sample?

A1: The optimal number of scans depends on your sample's concentration and the desired signal-to-noise ratio. A common range is between 16 and 256 scans.[7] For a very dilute sample, you may need to increase this significantly. To be 99% certain that a measured integral is within ±1% of the true value, an SNR of 250 is required.[5] You can estimate the required number of scans by running a preliminary experiment with a small number of scans (e.g., 16) and then calculating how many more are needed to reach your target SNR, remembering that SNR is proportional to the square root of the number of scans.[5]

Q2: What is the impact of temperature on my NMR experiment?

A2: Higher temperatures generally lead to better NMR signal sensitivity.[7] For biological samples, temperatures between 30-37°C are common.[7] However, you must consider the stability of your sample at elevated temperatures. If your sample is unstable, it should be kept at a lower temperature (e.g., 4°C) before acquisition.[7]

Q3: Can I use a non-deuterated solvent for my deuterium NMR experiment?

A3: Yes, for ²H NMR, where you are only observing the deuterium signal, you can use non-deuterated solvents.[4] This is because the protons in the solvent will not generate a signal in the deuterium spectrum.[4] This can be advantageous as it avoids potential solvent-related impurity peaks in your region of interest. However, running the experiment in unlocked mode may be necessary, which requires manual shimming.[4]

Q4: My spectral lines are broad. How can I improve the resolution?

A4: Broad spectral lines can be caused by several factors:

  • Poor Shimming: The magnetic field needs to be homogeneous across the sample. If autoshimming is not providing good results, manual shimming may be necessary.

  • Sample Impurities: Solid particles in the sample will broaden the lines. Ensure your sample is properly filtered.[1][2]

  • High Viscosity: Highly concentrated samples can be viscous, leading to broader lines.[1] You may need to find a balance between concentration and viscosity.

  • Acquisition Time: Ensure your acquisition time is sufficiently long to properly define the peaks.[11]

Q5: Are there any post-acquisition methods to improve the signal-to-noise ratio?

A5: Yes, post-acquisition digital filters can be used to enhance the SNR. Techniques like Savitzky-Golay filters and wavelet transforms have been shown to improve the SNR without significant distortion of the data.[12][13] This can be a useful alternative to increasing the number of scans, especially when experiment time is a limiting factor.[12]

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound
  • Weighing: Accurately weigh between 10-50 mg of this compound into a clean, dry vial. The exact amount will depend on the desired concentration and the capabilities of the spectrometer.

  • Solvent Addition: Add the appropriate volume of a suitable deuterated or non-deuterated solvent (e.g., CDCl₃, DMSO-d₆, or non-deuterated DMSO) to achieve the target concentration. A typical volume for a 5 mm NMR tube is 0.7 mL.[2]

  • Dissolution: Gently vortex or sonicate the vial to ensure the this compound is fully dissolved.

  • Filtration: Prepare a filtering pipette by placing a small, tight plug of glass wool into a Pasteur pipette.[1] Transfer the solution through the filter directly into a clean, dry NMR tube.[14] This step is crucial to remove any particulate matter.[1][2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Optimizing Acquisition Parameters for Quantitative ²H NMR
  • Tuning and Matching: Ensure the NMR probe is correctly tuned to the deuterium frequency and matched to the instrument's electronics.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent if a deuterated solvent is used. If a non-deuterated solvent is used, this step is skipped, and manual shimming is performed.[4] Perform shimming to optimize the magnetic field homogeneity.

  • Determine 90° Pulse Width: Calibrate the 90° pulse width for deuterium on your sample.

  • Set Acquisition Parameters:

    • Pulse Width: Set to 90° for maximum signal per scan.

    • Relaxation Delay (D1): Start with a conservative delay of 5 times the estimated T₁ of your this compound.

    • Acquisition Time (AT): Set to be approximately 3 times the estimated T₂ to ensure the FID decays fully.

    • Number of Scans (NS): Begin with 64 or 128 scans.

  • Acquire Spectrum: Run the experiment.

  • Evaluate and Refine: Analyze the resulting spectrum for SNR. If the signal is weak, increase the number of scans. If the total experiment time is too long, consider reducing the pulse width (e.g., to 30°) and decreasing the relaxation delay accordingly to acquire more scans in the same amount of time.[7]

Data Presentation

Table 1: Relationship Between Number of Scans and Signal-to-Noise Ratio (SNR) Improvement

Number of Scans (NS)Relative SNR Improvement (√NS)
164x
648x
25616x
102432x

This table illustrates the theoretical improvement in SNR relative to a single scan. To double the SNR, the number of scans must be quadrupled.[5]

Table 2: Typical Acquisition Parameters for Deuterium NMR

ParameterRecommended ValueRationale
Pulse Width 90° (or 30° for faster repetition)90° maximizes signal per scan; 30° allows for a shorter relaxation delay.[5][7]
Relaxation Delay (D1) ≥ 5 x T₁ (for 90° pulse)Ensures full relaxation for quantitative measurements.[5]
Acquisition Time (AT) ~ 3 x T₂Allows for complete decay of the FID and improves resolution.[5]
Number of Scans (NS) 64 - 1024+Dependent on sample concentration; higher for dilute samples.[7]
Temperature 298 K - 310 KHigher temperatures can improve sensitivity.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_eval Evaluation cluster_result Final Steps prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 setup1 Tune & Match Probe prep3->setup1 setup2 Lock & Shim setup1->setup2 setup3 Calibrate Pulse Width setup2->setup3 acq1 Set Acquisition Parameters (NS, D1, AT) setup3->acq1 acq2 Run Experiment acq1->acq2 eval1 SNR Acceptable? acq2->eval1 eval1->acq1 No (Increase NS) result1 Process Data eval1->result1 Yes

Caption: Workflow for optimizing NMR data acquisition for this compound.

troubleshooting_flow cluster_sample_actions Sample Preparation Actions cluster_param_actions Acquisition Parameter Actions start Low SNR for this compound check_sample Is Sample Prep Optimal? start->check_sample action_conc Increase Concentration check_sample->action_conc No action_filter Filter Sample check_sample->action_filter No action_vol Check Sample Volume check_sample->action_vol No check_params Are Acq. Parameters Optimal? check_sample->check_params Yes action_conc->check_params action_filter->check_params action_vol->check_params action_scans Increase Number of Scans check_params->action_scans No action_d1 Optimize Relaxation Delay (D1) check_params->action_d1 No action_pw Check Pulse Width check_params->action_pw No end_good High Quality Spectrum check_params->end_good Yes check_advanced Consider Advanced Methods action_scans->check_advanced action_d1->check_advanced action_pw->check_advanced check_advanced->end_good

Caption: Logical troubleshooting flow for low signal-to-noise in this compound NMR.

References

Technical Support Center: Assessing Potential Cytotoxicity of Lauric Acid-d2 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of Lauric acid-d2. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is there direct data on the cytotoxicity of this compound?

Currently, there is limited to no direct published data specifically assessing the cytotoxicity of this compound. This compound is primarily utilized as a deuterated internal standard for the quantification of lauric acid in mass spectrometry-based analyses.[1][2][3] However, the cytotoxic effects of unlabeled lauric acid have been documented in various cell lines. It is generally assumed that the biological activity of deuterated compounds is similar to their non-deuterated counterparts, though this should be experimentally verified.

Q2: What are the known cytotoxic effects of lauric acid in different cell lines?

Lauric acid has been shown to induce dose- and time-dependent cytotoxicity in several cancer cell lines, including colon, breast, liver, and neuroblastoma cells.[4][5][6] It has also been observed to affect macrophage cell viability.[5][7] The primary mechanisms of lauric acid-induced cytotoxicity involve the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways.[4][6][8]

Q3: What are the key signaling pathways affected by lauric acid that might be relevant to its cytotoxicity?

Research indicates that lauric acid can influence several critical signaling pathways in cancer cells. A notable mechanism is the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell survival and proliferation.[5][8][9] Lauric acid has also been shown to induce apoptosis through pathways involving mitochondrial dysfunction and oxidative stress.[4][6][10] In some contexts, it can also influence the PI3K/JNK signaling pathway.[7]

Q4: What are the main challenges when performing in vitro cytotoxicity assays with fatty acids like this compound?

The primary challenges associated with in vitro assays of fatty acids include their poor solubility in aqueous culture media and their potential to induce lipotoxicity, which can compromise cell viability.[11][12] To overcome solubility issues, fatty acids are typically complexed with bovine serum albumin (BSA). However, the preparation of these fatty acid-BSA complexes can significantly impact experimental outcomes, and it is crucial to use appropriate controls.[11][13]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible cytotoxicity results.
  • Possible Cause: Improper preparation of the this compound/BSA complex.

    • Solution: Ensure a consistent protocol for complexing this compound with BSA. Factors such as temperature, incubation time, and the molar ratio of fatty acid to BSA can affect the availability of the fatty acid to the cells.[11] It is recommended to prepare a fresh stock solution for each experiment.

  • Possible Cause: Variability in cell density at the time of treatment.

    • Solution: Optimize and standardize the initial cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment. High cell density can lead to nutrient depletion and contact inhibition, affecting the cellular response to the treatment.[14]

  • Possible Cause: Interference of the fatty acid with the cytotoxicity assay reagents.

    • Solution: Some colorimetric assays, like the MTT assay, can be affected by the presence of lipids.[13] Consider using alternative cytotoxicity assays such as the LDH release assay or a neutral red uptake assay. Always include appropriate controls, such as media with the this compound/BSA complex but without cells, to check for background interference.

Issue 2: High background signal in control wells.
  • Possible Cause: Cytotoxicity of the solvent or BSA.

    • Solution: Include control groups treated with the vehicle (e.g., ethanol or DMSO) used to dissolve the this compound and with the BSA solution alone. This will help to distinguish the cytotoxic effects of this compound from those of the delivery vehicle.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques throughout the experimental process.

Issue 3: No observed cytotoxicity at expected concentrations.
  • Possible Cause: Sub-optimal concentration range.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the effective concentration for the specific cell line being used.

  • Possible Cause: Cell line resistance.

    • Solution: Different cell lines exhibit varying sensitivities to fatty acid-induced cytotoxicity. Consider using a positive control (a compound with known cytotoxicity to the cell line) to ensure that the assay is working correctly.

Quantitative Data Summary

Table 1: Reported Cytotoxic Effects of Lauric Acid on Various Cell Lines

Cell LineAssayKey FindingsReference
HCT-15 (Human Colon Cancer)MTT AssayDose-dependent cytotoxicity. Downregulation of EGFR expression.[5][8][9]
HepG2 (Human Hepatocellular Carcinoma)MTT AssayDose-dependent cytotoxicity, inducing morphological characteristics of apoptosis.[5]
Raw 264.7 (Murine Macrophages)MTT AssayDose-dependent cytotoxicity.[5]
Differentiated THP-1 MacrophagesMTT AssayCell viability reduced to 50% at 50 µM.[7]
CT26 and HT29 (Colorectal Cancer)MTS AssayDose-dependent inhibition of proliferation. Induction of mitochondrial oxidative stress and apoptosis.[6][15]
SH-SY5Y (Neuroblastoma)Not specifiedDose-dependent effects, with higher concentrations leading to apoptosis mediated by ROS.[10]
IPEC-J2 (Porcine Intestinal Epithelial)WST-1 AssayBeneficial effect on proliferation at 0.1 and 0.2 mM.[16][17]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex
  • Prepare a stock solution of this compound: Dissolve this compound in ethanol or DMSO to a high concentration (e.g., 100 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium or PBS to a concentration of 10% (w/v).

  • Complexation: Warm the BSA solution to 37°C. Add the this compound stock solution dropwise to the warm BSA solution while stirring gently.

  • Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterilization: Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter.

  • Working Solutions: Prepare working concentrations by diluting the stock complex in the appropriate cell culture medium.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound-BSA complex. Include appropriate controls (vehicle control, BSA control, and untreated control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[18]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader. The amount of LDH released is proportional to the number of dead or damaged cells.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_la Prepare this compound Stock complex Complex this compound with BSA prep_la->complex prep_bsa Prepare BSA Solution prep_bsa->complex treat_cells Treat Cells with this compound-BSA Complex complex->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay measure_absorbance Measure Absorbance/Fluorescence mtt_assay->measure_absorbance ldh_assay->measure_absorbance apoptosis_assay->measure_absorbance Flow Cytometry calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability plot_data Plot Dose-Response Curves calculate_viability->plot_data

Caption: Workflow for assessing this compound cytotoxicity.

egfr_pathway Simplified EGFR Signaling Pathway and a Potential Point of Inhibition by Lauric Acid la Lauric Acid egfr EGFR la->egfr Downregulates pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, and Growth akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Lauric acid's potential inhibition of the EGFR pathway.

apoptosis_pathway Lauric Acid-Induced Apoptosis via ROS Generation la Lauric Acid ros Increased ROS la->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction by Lauric acid through ROS.

References

Correcting for background noise in Lauric acid-d2 metabolic labeling experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lauric acid-d2 metabolic labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute successful stable isotope labeling experiments for studying fatty acid metabolism and protein acylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications in metabolic labeling?

A1: this compound is a stable isotope-labeled version of lauric acid, a 12-carbon saturated fatty acid, where two hydrogen atoms have been replaced by deuterium atoms. It is commonly used as a tracer in metabolic studies to investigate various cellular processes.[1] Key applications include:

  • Tracing Fatty Acid Metabolism: Following the incorporation of this compound into complex lipids allows for the study of de novo lipogenesis, fatty acid elongation, and desaturation.

  • Protein Acylation Studies: Lauric acid can be attached to proteins, a post-translational modification known as acylation. This compound can be used to identify and quantify proteins that undergo this modification.

  • Internal Standard: Due to its distinct mass, this compound is an excellent internal standard for quantifying the absolute levels of endogenous lauric acid in a sample by mass spectrometry.[1]

Q2: What is the typical isotopic purity of commercially available this compound, and why is it important?

A2: The isotopic purity of commercially available this compound is crucial for accurate quantification and interpretation of labeling experiments. It is important to check the manufacturer's certificate of analysis for this information. Below is a table summarizing typical specifications for different deuterated lauric acid products.

Product NameIsotopic PurityChemical PurityMass Shift (from unlabeled)
Lauric-2,2-d2 acid≥98 atom % D≥98%+2
Lauric acid-d23≥98 atom % D≥98%+23

Data compiled from multiple sources.

Higher isotopic purity minimizes the contribution of unlabeled lauric acid in the tracer stock, which can otherwise be a source of background noise.

Q3: How is this compound incorporated into cells?

A3: this compound, being a fatty acid, is taken up by cells and activated to Lauryl-CoA. From there, it can enter various metabolic pathways. It can be elongated to form longer-chain fatty acids like myristic acid and palmitic acid, or it can be incorporated into complex lipids such as triglycerides and phospholipids. It can also be transferred to proteins as an acylation modification. Studies in cultured hepatocytes have shown that lauric acid is rapidly taken up by cells and can be metabolized through beta-oxidation or elongation.

Troubleshooting Guide

High Background Noise in Mass Spectrometry Data

High background noise can obscure the signal from your labeled compounds, leading to inaccurate quantification. Here are common causes and solutions:

Problem Potential Cause Recommended Solution
High chemical background Contaminated solvents, reagents, or gases.Use high-purity solvents and gases. Run a blank sample (matrix without the analyte) to assess the background level.
Co-eluting interferences Other molecules with a similar mass-to-charge ratio eluting at the same time as your analyte.Improve chromatographic separation by optimizing the gradient, changing the column, or adjusting the flow rate.
Contamination from plasticware Fatty acids are common contaminants in plastic tubes and pipette tips.Use glass or polypropylene labware that has been thoroughly rinsed with a high-purity organic solvent.
Natural isotopic abundance The natural abundance of heavy isotopes (e.g., 13C) in your analyte and other molecules can contribute to the background at the m/z of your labeled compound.Use software tools to perform natural abundance correction based on the elemental formula of the analyte.
Low or No Incorporation of this compound
Problem Potential Cause Recommended Solution
Insufficient labeling time or concentration The cells have not had enough time or enough this compound to incorporate the label.Perform a time-course and dose-response experiment to determine the optimal labeling conditions for your specific cell type and experimental goals.
Cell health issues Unhealthy or dying cells will not have active metabolism to incorporate the label.Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment.
Poor solubility of this compound Lauric acid has low solubility in aqueous media.Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and then dilute it in the culture medium. Complexing with fatty acid-free bovine serum albumin (BSA) can also improve solubility and cellular uptake.
Inaccurate Quantification
Problem Potential Cause Recommended Solution
Deuterium exchange Deuterium atoms on the lauric acid molecule can exchange with hydrogen atoms from protic solvents (e.g., water, methanol) during sample preparation.[2]Whenever possible, use aprotic solvents for sample extraction and reconstitution. If protic solvents are necessary for chromatography, minimize the time the sample spends in that solvent before injection. Avoid high temperatures and extreme pH conditions during sample processing.
Incorrect parameter settings in analysis software The isotopic tracer, its purity, and the mass spectrometer's resolution are not correctly specified.Verify all input parameters in the software's settings.
Non-linear detector response The detector response may not be linear across the concentration range of your samples.Prepare a calibration curve using a known amount of your analyte to ensure you are working within the linear range of the detector.

Experimental Protocols

General Protocol for this compound Metabolic Labeling in Cultured Cells

This protocol provides a general workflow for labeling cultured mammalian cells with this compound for subsequent analysis by mass spectrometry.

  • Cell Culture and Plating:

    • Culture cells in their standard growth medium to the desired confluency (typically 70-80%).

    • Plate the cells in multi-well plates at a density appropriate for your experiment.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Dilute the this compound stock solution into the cell culture medium to the desired final concentration. It is recommended to also add fatty acid-free BSA to the medium to aid in the solubility and delivery of the fatty acid to the cells.

  • Metabolic Labeling:

    • Remove the standard growth medium from the cells and wash them once with phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired labeling period. This should be optimized for your specific cell line and experimental question.

  • Cell Harvesting and Lipid Extraction:

    • After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolic activity by adding a cold solvent, such as 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Perform lipid extraction using a standard method like the Bligh-Dyer or Folch extraction.

  • Sample Preparation for Mass Spectrometry:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipids in a solvent compatible with your chromatography method.

    • Transfer the sample to an autosampler vial for analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples using an optimized liquid chromatography-mass spectrometry (LC-MS) method to separate and detect the labeled lipids or proteins.

    • Acquire full scan mass spectra to observe the incorporation of the deuterium label.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled and deuterated forms of the analyte.

    • Integrate the peak areas for each isotopologue.

    • Correct for the natural abundance of heavy isotopes.

    • Calculate the percent enrichment or the relative abundance of the labeled species.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_plating Plate Cells prepare_medium Prepare this compound Labeling Medium metabolic_labeling Metabolic Labeling prepare_medium->metabolic_labeling harvesting Harvest Cells & Quench Metabolism metabolic_labeling->harvesting extraction Lipid/Protein Extraction harvesting->extraction sample_prep_ms Prepare Sample for MS extraction->sample_prep_ms ms_analysis LC-MS Analysis sample_prep_ms->ms_analysis data_analysis Data Analysis & Background Correction ms_analysis->data_analysis

Caption: Experimental workflow for this compound metabolic labeling.

background_correction_logic cluster_correction Background Correction Steps raw_data Raw Mass Spectrum blank_subtraction Blank Subtraction (removes chemical noise) raw_data->blank_subtraction natural_abundance Natural Abundance Correction (corrects for 13C, etc.) blank_subtraction->natural_abundance isotopic_purity Tracer Impurity Correction (accounts for unlabeled tracer) natural_abundance->isotopic_purity corrected_data Corrected Isotope Distribution isotopic_purity->corrected_data

Caption: Logical flow for background correction in mass spectrometry data.

References

Technical Support Center: Isotopic Enrichment Calculation for Lauric Acid-d2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals encounter when using Lauric acid-d2 in isotopic enrichment experiments. Ensure the accuracy and reliability of your results by understanding and mitigating potential pitfalls related to isotopic purity, stability, and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a this compound standard?

A1: The selection of an appropriate deuterated fatty acid standard is paramount for accurate quantification. Key considerations include:

  • Isotopic Purity: This refers to the percentage of the standard that is fully deuterated.[1] High isotopic enrichment (ideally ≥98%) is crucial to minimize interference from unlabeled or partially labeled molecules, which can impact the lower limit of quantitation (LLOQ).[1]

  • Chemical Purity: The standard should have high chemical purity (>99%) to ensure that the measured response is solely from the analyte of interest and not from contaminants.[1]

  • Position of Deuterium Atoms: The placement of deuterium atoms should be stable and not prone to exchange with hydrogen atoms from the solvent or during sample preparation.[1] Generally, labeling on the fatty acid backbone is more stable than on exchangeable sites like carboxyl groups.[1] this compound is labeled on the C2 position (dodecanoic-2,2-d2 acid).[2]

  • Number of Deuterium Atoms: A sufficient number of deuterium atoms is necessary to create a mass shift that clearly distinguishes the standard from the native analyte and avoids overlap with natural isotopes.[1]

Q2: How is isotopic enrichment calculated?

A2: Isotopic enrichment is typically determined using mass spectrometry (MS). The general principle involves measuring the ratio of the isotopically labeled analyte (e.g., this compound) to its unlabeled counterpart. The calculation often involves the following steps:

  • Acquire Mass Spectra: Obtain mass spectra of your sample containing both the labeled and unlabeled lauric acid.

  • Identify Isotopic Peaks: Identify the molecular ion peaks corresponding to the unlabeled lauric acid (M+0) and the deuterated lauric acid (M+2).

  • Correct for Natural Isotope Abundance: The M+2 peak of the unlabeled lauric acid will have a small contribution from the natural abundance of ¹³C. This contribution must be calculated and subtracted from the observed M+2 peak intensity to accurately determine the amount of this compound.[3]

  • Calculate Molar Percent Enrichment (MPE): MPE is a common way to express isotopic enrichment and is calculated as follows:

    MPE = [Intensity of (M+2) peak / (Intensity of (M+0) peak + Intensity of (M+2) peak)] * 100

Q3: What is Mass Isotopomer Distribution Analysis (MIDA) and when is it used?

A3: Mass Isotopomer Distribution Analysis (MIDA) is a technique used to determine the synthesis rates of polymers, such as fatty acids, from a labeled precursor.[4] It relies on the statistical distribution of isotopes in the newly synthesized molecules.[4] For fatty acid synthesis, a common precursor is ¹³C-acetate.[4] By analyzing the pattern of ¹³C incorporation into the fatty acid chain, one can calculate the fractional contribution of de novo synthesis to the total fatty acid pool.[4]

Q4: Can this compound be metabolized, and how does that affect my experiment?

A4: Yes, lauric acid is rapidly metabolized in hepatocytes through β-oxidation and can also be elongated to form myristic and palmitic acid.[5] This is a critical consideration for your experimental design. If you are tracing the metabolic fate of lauric acid, you will need to look for its downstream metabolites. If you are using this compound as an internal standard for quantifying endogenous lauric acid, its metabolism should be accounted for, especially in longer-term studies.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise in Mass Spectrometry
Possible CauseTroubleshooting Steps
Low Sample Concentration Ensure your sample is appropriately concentrated. Consider starting with a larger sample volume if possible.
Suboptimal Ionization Optimize the ion source parameters (e.g., temperature, gas flow rates, voltage) for lauric acid. Electrospray ionization (ESI) in negative mode is commonly used.[6]
Matrix Effects The sample matrix can suppress the ionization of the analyte.[1] Perform a matrix effect study by comparing the signal of the standard in a clean solvent versus a matrix extract.[7] If matrix effects are significant, improve sample cleanup using techniques like solid-phase extraction (SPE).[7]
Instrument Contamination Clean the ion source and other components of the mass spectrometer as part of routine maintenance.[7]
Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible CauseTroubleshooting Steps
Low Isotopic Purity of Standard Verify the isotopic purity of your this compound standard using high-resolution mass spectrometry (HR-MS) if possible.[8]
Incomplete Derivatization If using gas chromatography-mass spectrometry (GC-MS), ensure the derivatization reaction (e.g., to form fatty acid methyl esters - FAMEs) goes to completion. Optimize reaction time, temperature, and reagent concentration.[7]
Standard Degradation Store deuterated standards according to the manufacturer's instructions, typically at low temperatures and protected from light, to prevent degradation.[7][9]
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and precise addition of the internal standard.

Data Presentation

Table 1: Natural Isotopic Abundance of Key Elements in Fatty Acid Analysis

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Oxygen¹⁶O99.762
¹⁷O0.038
¹⁸O0.200

This table highlights the importance of correcting for the natural abundance of isotopes, particularly ¹³C, which can contribute to the M+1 and M+2 signals of the unlabeled analyte.[3]

Table 2: Comparison of Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

ReagentAdvantagesDisadvantages
BF₃-Methanol Widely used, effective for a broad range of fatty acids.Can form artifacts, requires heating.
HCl-Methanol Milder than BF₃, less artifact formation.[7]Slower reaction times.[7]
Trimethylsulfonium hydroxide (TMSH) Rapid and simple, can be performed in the injector.[7]Can cause isomerization of some fatty acids.[7]

Experimental Protocols

Protocol 1: General Procedure for Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol provides a standard method for the extraction and derivatization of total fatty acids from biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Materials:

  • Biological sample (cells, plasma, tissue)

  • This compound internal standard

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Sodium sulfate (anhydrous)

  • Derivatization reagent (e.g., 14% BF₃ in methanol)

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Sample Homogenization: Homogenize the biological sample in an appropriate buffer.

  • Addition of Internal Standard: Add a known amount of this compound internal standard to the homogenate.

  • Lipid Extraction (Folch Method):

    • Add chloroform:methanol (2:1, v/v) to the sample, vortex thoroughly.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

    • Dry the organic extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add the derivatization reagent (e.g., BF₃-methanol) to the dried lipid extract.

    • Heat the mixture at 100°C for 30 minutes.

    • Cool the sample to room temperature.

  • Extraction of FAMEs:

    • Add hexane and saturated NaCl solution to the sample, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract with anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAMEs extract into the GC-MS system.

    • Use a suitable GC column (e.g., a polar capillary column) and temperature program to separate the FAMEs.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions of unlabeled lauric acid methyl ester and this compound methyl ester.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells, Plasma, Tissue) add_is Add this compound Internal Standard sample->add_is extract Lipid Extraction (e.g., Folch Method) add_is->extract derivatize Derivatization to FAMEs (for GC-MS) extract->derivatize If GC-MS gcms GC-MS or LC-MS Analysis extract->gcms If LC-MS derivatize->gcms peak_integration Peak Integration gcms->peak_integration correction Natural Isotope Correction peak_integration->correction calculation Enrichment Calculation correction->calculation

Caption: A flowchart of the experimental workflow for this compound analysis.

lauric_acid_metabolism Metabolic Fate of Lauric Acid lauric_acid Lauric Acid (C12:0) lauryl_coa Lauryl-CoA lauric_acid->lauryl_coa beta_oxidation β-Oxidation lauryl_coa->beta_oxidation elongation Elongation lauryl_coa->elongation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa myristic_acid Myristic Acid (C14:0) elongation->myristic_acid tca_cycle TCA Cycle acetyl_coa->tca_cycle palmitic_acid Palmitic Acid (C16:0) myristic_acid->palmitic_acid Elongation

Caption: A diagram illustrating the primary metabolic pathways of lauric acid.

References

Improving the recovery of Lauric acid-d2 from complex biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Lauric acid-d2 in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recovering this compound from biological samples?

A1: The main challenges include:

  • Low extraction efficiency: Due to its amphipathic nature, this compound can be difficult to fully extract from complex matrices like plasma, serum, or tissue homogenates.

  • Matrix effects: Endogenous lipids, proteins, and other molecules in the sample can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

  • Analyte loss: this compound can be lost at various stages, including sample collection, storage, and preparation, due to degradation, adsorption to surfaces, or incomplete phase separation during extraction.

  • Deuterium back-exchange: While less common for deuterium on a carbon backbone, there is a small possibility of back-exchange with protons from the solvent, particularly under harsh pH or temperature conditions during sample processing.

Q2: Why is my recovery of this compound inconsistent between samples?

A2: Inconsistent recovery can be caused by several factors:

  • Variability in the biological matrix: Differences in the composition of individual plasma or tissue samples can affect extraction efficiency and matrix effects.

  • Inconsistent sample handling: Variations in sample collection, storage, and thawing procedures can lead to differential degradation or loss of the analyte.

  • Pipetting errors: Inaccurate pipetting of the sample, internal standard, or extraction solvents will lead to variability.

  • Incomplete vortexing or mixing: Insufficient mixing during the extraction process can result in incomplete partitioning of this compound into the organic solvent.

Q3: Can I use the same extraction protocol for different biological matrices?

A3: While a general protocol can be a good starting point, it is often necessary to optimize the extraction method for each specific matrix. The composition of plasma, serum, and different types of tissue can vary significantly, which can impact the efficiency of a given extraction protocol. It is recommended to validate the method for each matrix to ensure optimal recovery.

Q4: How can I minimize the back-exchange of deuterium from this compound?

A4: To minimize deuterium back-exchange, it is important to:

  • Avoid extreme pH and high temperatures during sample preparation.

  • Use aprotic solvents whenever possible.

  • Minimize the time samples are exposed to aqueous environments, especially at non-neutral pH.

Troubleshooting Guide

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Suboptimal Extraction Solvent The polarity of the extraction solvent may not be suitable for this compound in your specific matrix.
* Action: Test different solvent systems. For example, if you are using a simple protein precipitation with acetonitrile, consider a liquid-liquid extraction (LLE) with a solvent mixture like chloroform:methanol or methyl-tert-butyl ether (MTBE).
Incomplete Lysis of Tissue or Cells If working with tissue or cell samples, incomplete homogenization will trap this compound within the sample matrix.
* Action: Ensure thorough homogenization of the sample. Bead beating or sonication can improve lysis efficiency.
Single Extraction is Insufficient A single extraction step may not be enough to recover all of the this compound from the sample.
* Action: Perform a second extraction of the aqueous phase and combine the organic extracts.
Analyte Adsorption to Surfaces This compound can adsorb to plasticware, especially at low concentrations.
* Action: Use low-retention plasticware or silanized glassware.
Precipitation of Analyte with Proteins During protein precipitation, this compound may co-precipitate with proteins, leading to its loss.
* Action: Optimize the protein precipitation step by adjusting the solvent-to-sample ratio or the pH of the solution.
High Variability in Recovery
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization Variability in the thoroughness of tissue or cell lysis will lead to inconsistent extraction efficiency.
* Action: Standardize the homogenization procedure, ensuring consistent time and power for sonication or bead beating.
Incomplete Phase Separation in LLE If the aqueous and organic phases are not completely separated, it can lead to variable recovery.
* Action: Increase the centrifugation time or force to ensure a clean separation of the layers.
Matrix Effects Differences in the composition of individual biological samples can cause variable ion suppression or enhancement.
* Action: Dilute the sample further before extraction or implement a more rigorous cleanup step, such as solid-phase extraction (SPE).

Quantitative Data on Recovery

The following tables summarize recovery data for lauric acid and a similar compound, lipoic acid, from human plasma using LC-MS/MS. While this data is for the non-deuterated analogue, it provides a reasonable expectation for the recovery of this compound.

Table 1: Recovery of Lauric Acid from Human Plasma

Extraction MethodAnalyte ConcentrationMean Recovery (%)Reference
Protein Precipitation0.1 ng/mL (LLOQ)92-115%[1]
Protein PrecipitationLow QC91.2-116.17%[1]
Protein PrecipitationMedium QC102.68-114.33%[1]
Protein PrecipitationHigh QC95-110%[1]

Data is for non-deuterated lauric acid.

Table 2: Recovery of Lipoic Acid from Human Plasma

Extraction MethodAnalyte ConcentrationMean Recovery (%)Reference
Liquid-Liquid ExtractionLow Concentration80.0-106.0%[1]
Liquid-Liquid ExtractionHigh Concentration80.4-110.8%[1]

Data is for lipoic acid, a compound with some structural similarities to lauric acid.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum
  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • Vortex samples for 10 seconds to ensure homogeneity.

    • Spike 100 µL of plasma/serum with an appropriate internal standard (e.g., ¹³C-labeled Lauric acid).

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold methanol to the sample.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 800 µL of methyl-tert-butyl ether (MTBE).

    • Vortex for 1 minute.

    • Add 200 µL of water.

    • Vortex for 30 seconds.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)
  • Extraction:

    • Follow steps 1-3 from the LLE protocol above.

  • Derivatization:

    • To the dried lipid extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable column (e.g., a DB-5ms) and temperature program to separate the this compound derivative.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Biological Sample (Plasma, Serum, Tissue) spike Spike with Internal Standard sample->spike homogenize Homogenize (if tissue) spike->homogenize add_solvent Add Extraction Solvent (e.g., MTBE/Methanol) homogenize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry Down collect->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS or GC-MS Analysis reconstitute->analyze

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_workflow start Low Recovery? check_extraction Is Extraction Method Validated? start->check_extraction check_phase_sep Complete Phase Separation? check_extraction->check_phase_sep Yes optimize_extraction Optimize Solvent System (e.g., LLE vs. SPE) check_extraction->optimize_extraction No check_matrix Matrix Effects Evaluated? check_phase_sep->check_matrix Yes increase_centrifugation Increase Centrifugation Time/Speed check_phase_sep->increase_centrifugation No dilute_sample Dilute Sample or Use SPE Cleanup check_matrix->dilute_sample No end Recovery Improved check_matrix->end Yes optimize_extraction->end increase_centrifugation->end dilute_sample->end

Caption: Troubleshooting decision tree for low recovery of this compound.

lauric_acid_signaling cluster_cell Cancer Cell cluster_muscle Muscle Fiber la Lauric Acid EGFR EGFR la->EGFR TLR4 TLR4 la->TLR4 ERK ERK EGFR->ERK cJun c-Jun ERK->cJun cFos c-Fos cJun->cFos apoptosis Apoptosis cFos->apoptosis glycolysis Glycolytic Fiber Formation TLR4->glycolysis

Caption: Simplified signaling pathways activated by Lauric Acid.[2]

References

Validation & Comparative

A Researcher's Guide to In Vivo Metabolic Tracing: Lauric Acid-d2 vs. 13C-Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of deuterated and carbon-13 labeled lauric acid for in vivo metabolic studies, supported by experimental principles and methodologies.

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the fate of molecules within a living organism. For scientists and drug development professionals investigating lipid metabolism, particularly the pathways involving the medium-chain fatty acid lauric acid, the choice between deuterium (d2) and carbon-13 (13C) labeled tracers is a critical decision. This guide provides a comprehensive comparison of Lauric acid-d2 and 13C-lauric acid for in vivo metabolic studies, addressing their respective advantages, disadvantages, and analytical considerations.

General Principles: Deuterium vs. Carbon-13 Labeling in Lipid Tracing

The fundamental premise of stable isotope tracing is to introduce a labeled compound into a biological system and monitor its incorporation into various metabolites. The choice between deuterium and carbon-13 as the isotopic label for fatty acids like lauric acid carries significant implications for the experimental outcome and its interpretation.

FeatureDeuterium (d2) LabelingCarbon-13 (13C) Labeling
Primary Advantage Lower cost of synthesis.[1]Stable C-C bonds prevent label loss during metabolic processes like desaturation.[2] Co-elution with the unlabeled endogenous compound in chromatography.[2]
Primary Disadvantage Potential for deuterium exchange in protic solutions.[2] Possible loss of label during fatty acid desaturation.[2] Chromatographic separation from the unlabeled analyte can occur, complicating analysis.[2]Higher cost of synthesis.
Analytical Consideration Potential for retention time shift in liquid chromatography compared to the unlabeled analog.[2]Minimal to no retention time shift in chromatography, simplifying data analysis.[2]
Metabolic Fate Tracking Can be used to simultaneously measure lipid synthesis and fatty acid oxidation (by measuring deuterated water).Primarily used to trace the carbon skeleton through metabolic pathways.

Experimental Workflow for In Vivo Fatty Acid Tracing

A typical in vivo metabolic tracing study using a stable isotope-labeled fatty acid, such as 13C-lauric acid, follows a structured workflow from tracer administration to data analysis. The following diagram illustrates the key steps involved.

experimental_workflow Experimental Workflow for In Vivo Fatty Acid Tracing cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_model Animal Model Selection (e.g., C57BL/6 mice) tracer_prep Tracer Preparation (e.g., 13C-Lauric Acid in corn oil) animal_model->tracer_prep administration Tracer Administration (e.g., Oral Gavage, Intravenous Infusion) tracer_prep->administration blood Blood Sampling (Serial time points) administration->blood tissue Tissue Harvesting (Liver, Adipose, etc.) administration->tissue extraction Lipid Extraction blood->extraction tissue->extraction ms_analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) extraction->ms_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis

Caption: A generalized workflow for in vivo fatty acid metabolic tracing studies.

Metabolic Pathways of Lauric Acid

Upon entering the cell, lauric acid is activated to its acyl-CoA derivative, lauroyl-CoA. From this central point, it can enter several metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids for storage. The diagram below outlines these key metabolic fates.

lauric_acid_metabolism Metabolic Fate of Lauric Acid lauric_acid Lauric Acid lauroyl_coa Lauroyl-CoA lauric_acid->lauroyl_coa Activation beta_oxidation Beta-Oxidation lauroyl_coa->beta_oxidation lipid_synthesis Lipid Synthesis lauroyl_coa->lipid_synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP) tca_cycle->energy triglycerides Triglycerides lipid_synthesis->triglycerides phospholipids Phospholipids lipid_synthesis->phospholipids cholesteryl_esters Cholesteryl Esters lipid_synthesis->cholesteryl_esters

Caption: Key metabolic pathways of lauric acid within a cell.

Experimental Protocols

Animal Model and Tracer Administration
  • Animal Model: C57BL/6 mice are a commonly used model for metabolic studies.

  • Tracer Formulation: 13C-lauric acid can be dissolved in a carrier vehicle such as corn oil for oral administration.

  • Administration: For studies on dietary fat absorption and metabolism, oral gavage is a standard method. For tracking fatty acid uptake and metabolism from circulation, intravenous infusion may be employed. A typical oral dose might be in the range of 150 mg/kg body weight.

Sample Collection and Processing
  • Blood: Serial blood samples can be collected at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to track the appearance and clearance of the tracer in plasma. Plasma is separated by centrifugation.

  • Tissues: At the end of the experiment, tissues of interest (e.g., liver, adipose tissue, heart, muscle) are rapidly excised and snap-frozen in liquid nitrogen to quench metabolic activity.

  • Lipid Extraction: Lipids are extracted from plasma and tissue homogenates using established methods, such as the Folch or Bligh-Dyer procedures.

Analytical Methodology
  • Mass Spectrometry: The isotopic enrichment of lauric acid and its metabolites in the lipid extracts is quantified using mass spectrometry.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are often derivatized (e.g., to fatty acid methyl esters) before analysis by GC-MS. This technique provides excellent separation and sensitive detection.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing intact lipid species, allowing researchers to determine which complex lipids have incorporated the 13C-lauric acid. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer can be used to specifically track the labeled fatty acid within different lipid classes.

  • Data Analysis: The concentration of 13C-labeled lipids is determined from the peak area ratio of the analyte to an appropriate internal standard. Isotopic enrichment is calculated as the ratio of the labeled to unlabeled species.

Conclusion

The selection of an appropriate stable isotope tracer is a foundational step in designing robust in vivo metabolic studies. While 13C-labeled fatty acids are often favored due to their chemical stability and straightforward analytical profile, deuterated tracers can be a cost-effective alternative, provided that potential analytical challenges are addressed. The lack of published in vivo metabolic tracing studies specifically utilizing this compound suggests that 13C-lauric acid may be the more established and reliable choice for researchers in this field. By understanding the principles outlined in this guide and adapting the generalized experimental protocols, researchers can effectively design and execute studies to unravel the complex in vivo metabolism of lauric acid, contributing to a deeper understanding of lipid biochemistry in health and disease.

References

A Comparative Guide to the Quantification of Lauric Acid-d2: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of deuterated compounds like lauric acid-d2 is critical for a variety of applications, from metabolic studies to internal standardization in quantitative assays. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in method selection and cross-validation.

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, desired throughput, and the availability of instrumentation. While all three methods are capable of quantifying this stable isotope-labeled fatty acid, they operate on different principles and offer distinct advantages and limitations.

Quantitative Performance Comparison

The following table summarizes key performance parameters for the quantification of lauric acid, which can be considered representative for this compound, using GC-MS, LC-MS/MS, and qNMR. It is important to note that specific performance characteristics can vary based on the instrumentation, method optimization, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection.Separation in the liquid phase based on polarity, followed by mass-based detection of precursor and product ions.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Sample Preparation Requires derivatization to volatile esters (e.g., FAMEs, PFB esters).[1]Can be analyzed directly, though derivatization can improve sensitivity.[2]Minimal sample preparation, typically dissolution in a deuterated solvent with an internal standard.[1]
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range. For lauric acid (as a proxy), LODs around 0.385 µg/mL have been reported for GC-FID.[3][4]High sensitivity, often in the pg/mL to fg/mL range. For a lauric arginate ethyl ester-d23, a derivative of lauric acid, an LOD of 0.32 mg/kg was reported in liquid samples.[5]Generally higher than MS-based methods, typically in the µg/mL to mg/mL range.[6]
Limit of Quantification (LOQ) Typically in the ng/mL range. For lauric acid (as a proxy), LOQs around 1.168 µg/mL have been reported for GC-FID.[3][4]High sensitivity, often in the pg/mL to ng/mL range. For a lauric arginate ethyl ester-d23, an LOQ of 4.4 mg/kg was reported in liquid samples.[5]Generally higher than MS-based methods, typically in the µg/mL to mg/mL range.
Linearity Excellent, with R² values typically >0.99.[4]Excellent, with R² values typically >0.99.Excellent, with signal intensity directly proportional to concentration.[7]
Accuracy (% Recovery) Typically in the range of 90-110%. For lauric acid, recoveries of 99.2% to 100.43% have been reported.[8]Typically in the range of 90-110%.[5]High accuracy when a certified internal standard is used.
Precision (%RSD) Typically <15%, with intraday and interday %RSD <2% reported for lauric acid.[8]Typically <15%.High precision, with RSD values often below 5%.
Throughput Moderate, dependent on chromatographic run time and sample preparation.High, with rapid analysis times possible with modern UPLC systems.Lower, as longer acquisition times may be needed for sufficient signal-to-noise for quantification.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, LC-MS/MS, and qNMR are provided below. These protocols are representative and may require optimization for specific applications and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for fatty acid analysis. A key step is the derivatization of the carboxylic acid group to a more volatile ester, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester for enhanced sensitivity with electron capture negative ionization.

1. Sample Preparation (Derivatization to FAMEs):

  • To the sample containing this compound, add a known amount of an internal standard (e.g., a different deuterated fatty acid not present in the sample).

  • Add 1 mL of 0.5 M sodium methoxide in methanol.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 15 minutes.

  • After cooling, add 1 mL of hexane and vortex for 1 minute.

  • Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.

  • Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 250°C) to elute the FAMEs.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) or Negative Chemical Ionization (NCI) for PFB esters.

  • Quantification: Monitor the characteristic ions of this compound methyl ester.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound IS_Addition Add Internal Standard Sample->IS_Addition Derivatization Derivatization (e.g., to FAMEs) IS_Addition->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

GC-MS workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of direct analysis of free fatty acids without derivatization, although derivatization can be employed to enhance ionization efficiency. The high selectivity of tandem mass spectrometry (MS/MS) allows for accurate quantification even in complex matrices.

1. Sample Preparation:

  • To the sample containing this compound, add a known amount of a suitable internal standard (e.g., a different chain length deuterated fatty acid).

  • Perform a protein precipitation with a solvent like acetonitrile if the matrix is biological fluid (e.g., plasma, serum).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified by solid-phase extraction (SPE).

2. LC-MS/MS Analysis:

  • LC Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve ionization.[2]

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for fatty acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the deprotonated this compound molecule) to a specific product ion.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample containing This compound IS_Addition Add Internal Standard Sample->IS_Addition Extraction Protein Precipitation / SPE IS_Addition->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

LC-MS/MS workflow for this compound quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for an identical analyte as a reference standard.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Transfer the solution to an NMR tube.

2. qNMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Experiment: A simple 1D proton (¹H) NMR experiment is typically sufficient.

  • Acquisition Parameters:

    • A calibrated 90° pulse should be used.

    • A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for high precision).[9]

  • Quantification:

    • Integrate a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.

    • The concentration of this compound can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / V)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • V = volume of the solvent

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Weigh Internal Standard Standard->Dissolve Acquisition NMR Data Acquisition Dissolve->Acquisition Processing Data Processing (Integration) Acquisition->Processing Calculation Concentration Calculation Processing->Calculation

qNMR workflow for this compound quantification.

Conclusion: Method Selection and Cross-Validation

The choice between GC-MS, LC-MS/MS, and qNMR for the quantification of this compound will depend on the specific research needs.

  • GC-MS is a reliable and cost-effective method, particularly for routine analysis of a large number of samples, but requires a derivatization step.[1]

  • LC-MS/MS offers the highest sensitivity and specificity, making it ideal for the analysis of low-abundance this compound in complex biological matrices, often with simpler sample preparation.[1]

  • qNMR is a powerful, non-destructive technique that provides excellent accuracy and precision without the need for an identical reference standard, making it a valuable tool for the certification of reference materials and for obtaining highly accurate concentration measurements, albeit with lower sensitivity compared to MS-based methods.[7]

For the highest confidence in quantitative data, a cross-validation approach is recommended. Analyzing a subset of samples by two or more of these orthogonal techniques can provide a robust validation of the accuracy of the quantification results. For example, the high sensitivity of an LC-MS/MS method can be validated against the high accuracy of a qNMR measurement. By understanding the strengths and limitations of each method, researchers can select the most appropriate technique and confidently report their quantitative findings for this compound.

References

A Comparative Analysis of Lauric Acid-d2 and Other Deuterated Fatty Acid Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the fields of metabolomics, lipidomics, and drug development, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise measurements with mass spectrometry. Among these, deuterated fatty acid standards are indispensable tools for the reliable quantification of their endogenous counterparts in complex biological matrices. This guide provides a comparative analysis of Lauric acid-d2 and other commonly used deuterated fatty acid standards, supported by a compilation of performance data from validated analytical methods, detailed experimental protocols, and visualizations of key workflows and biological pathways.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule with a higher mass, allowing it to be distinguished from the native analyte by a mass spectrometer. Because their physicochemical properties are nearly identical to the endogenous compound, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. This allows for the correction of analytical variability introduced during sample preparation, extraction, and injection, leading to highly reliable and reproducible quantitative data.

Comparative Analysis of Deuterated Fatty Acid Standards

The selection of a suitable deuterated internal standard is a critical step in method development. Key considerations include the degree of deuteration, isotopic purity, and chemical purity. A higher degree of deuteration is generally preferred to minimize the isotopic overlap with the natural isotopes of the analyte. High isotopic and chemical purity are essential to prevent interference and ensure accurate quantification.

The following table summarizes the properties of this compound and other commonly used deuterated fatty acid standards.

Table 1: Properties of Selected Deuterated Fatty Acid Standards

Deuterated StandardMolecular FormulaDegree of DeuterationIsotopic PurityChemical Purity
This compound C₁₂H₂₂D₂O₂d2≥99% deuterated forms (d₁-d₂)[1]≥98%
Lauric acid-d23 C₁₂HD₂₃O₂d23≥99% deuterated forms (d₁-d₂₃)[2]≥98%[3]
Myristic acid-d3 C₁₄H₂₅D₃O₂d3≥98%≥98%
Palmitic acid-d3 C₁₆H₂₉D₃O₂d3≥98%≥98%
Stearic acid-d7 C₁₈H₂₉D₇O₂d7≥98%≥98%
Oleic acid-d7 C₁₈H₂₇D₇O₂d7≥98%≥98%

Note: Purity data is based on commercially available standards and may vary between suppliers.

The performance of a deuterated internal standard is evaluated based on key validation parameters of the analytical method in which it is used. The following table provides a comparative summary of quantitative performance data for Lauric acid and other deuterated fatty acid standards, compiled from various validated LC-MS/MS methods.

Disclaimer: The following data has been compiled from multiple sources. Direct comparison of performance metrics should be made with caution as experimental conditions may vary between studies.

Table 2: Comparative Quantitative Performance of Deuterated Fatty Acid Standards in LC-MS/MS Methods

Deuterated StandardAnalyteMethodLOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Lauric amide-d3 Lauric amideLC-MS/MS0.3 - 3[4]---
Stearic acid-d7 Stearic acidHPLC-ESI-MS-100 nM>90%[5]>88%[5]
Oleic acid-d7 Oleic acidHPLC-ESI-MS-100 nM>90%[5]>88%[5]
Various SCFAs-d SCFAsLC-MS/MS0.001-0.003 mM0.003-0.009 mM92-120%[6]<12% (intra-day), <20% (inter-day)[6]
Linoleic acid-d4 Linoleic acidLC-MS/MS10.7 nmol/L285.3 nmol/L--
Arachidonic acid-d8 Arachidonic acidLC-MS/MS0.8 nmol/L2.4 nmol/L--

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; SCFAs: Short-Chain Fatty Acids. Data for lauric amide-d3 is for the amide derivative, not the free fatty acid.

Experimental Protocols

The following is a detailed protocol for the quantitative analysis of fatty acids in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods and can be adapted for other biological matrices.[4][7]

Objective: To determine the concentration of lauric acid and other fatty acids in human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Deuterated internal standard mix for other fatty acids of interest

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution and the internal standard mix for other fatty acids.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Extraction (Liquid-Liquid Extraction):

    • Transfer the supernatant to a new tube.

    • Add 800 µL of hexane/isopropanol (3:2, v/v).

    • Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step on the lower aqueous layer with another 800 µL of hexane/isopropanol.

    • Combine the organic layers.

  • Sample Concentration:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A).

    • Vortex for 20 seconds and transfer to an LC autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the fatty acids of interest (e.g., start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Optimize the MRM transitions (precursor ion > product ion) and collision energies for each fatty acid and its corresponding deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the fatty acids in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standards (incl. This compound) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Hexane/Isopropanol) supernatant->lle centrifuge2 Phase Separation lle->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase dry_down Evaporate to Dryness organic_phase->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Mass Spectrometry Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification of Fatty Acids calibration->quantification

Caption: Experimental workflow for fatty acid quantification using a deuterated internal standard.

Lauric acid is not only an important analyte to quantify but is also involved in various cellular signaling pathways. Understanding these pathways can be crucial for researchers studying its biological effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Lauric_Acid Lauric Acid Lauric_Acid->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates, leads to degradation NFkappaB NF-κB IkappaB->NFkappaB inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation DNA DNA NFkappaB_nuc->DNA Gene_Expression Gene Expression (e.g., COX-2, iNOS) DNA->Gene_Expression

Caption: Lauric acid-mediated TLR4 signaling pathway leading to gene expression.

Conclusion

This compound, along with other deuterated fatty acid standards, provides a robust and reliable tool for the accurate quantification of fatty acids in complex biological matrices. The choice of a specific deuterated standard should be guided by the analyte of interest, the desired level of mass separation, and the performance characteristics of the analytical method. By serving as a close mimic to the endogenous analyte, deuterated standards effectively compensate for analytical variability, leading to high-quality, reproducible data that is essential for advancing research and development in the life sciences.

References

The Gold Standard for Fatty Acid Quantification: A Comparative Guide to Lauric Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Lauric acid-d2, a deuterated stable isotope-labeled internal standard, against other common alternatives. Supported by experimental data, this document demonstrates the superior performance of this compound in mitigating analytical variability and ensuring the integrity of quantitative results.

The use of an internal standard is fundamental in analytical chemistry to correct for variations inherent in sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard mimics the physicochemical behavior of the analyte of interest, thus experiencing similar losses during extraction and similar ionization suppression or enhancement in the mass spectrometer. Deuterated internal standards, such as this compound, are widely considered the "gold standard" because their chemical properties are nearly identical to their non-labeled counterparts, ensuring they co-elute and respond to matrix effects in a comparable manner.

Performance Comparison: Accuracy and Precision

The primary advantage of employing a deuterated internal standard like this compound is the significant enhancement in the accuracy and precision of quantitative analyses. The following tables summarize experimental data, illustrating the performance of this compound and comparing the general performance of deuterated internal standards against other alternatives.

Table 1: Method Validation Data for Lauric Acid Analysis using Lauric Acid-d3 as an Internal Standard by GC-MS [1][2]

AnalyteInternal StandardIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Lauric AcidLauric Acid-d31210

RSD: Relative Standard Deviation

Table 2: General Performance Comparison of Internal Standard Types for Lipidomics [3]

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids (e.g., this compound) Analyte with some hydrogen atoms replaced by deuterium.Co-elutes closely with the endogenous analyte. Effectively corrects for matrix effects.Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift compared to the native analyte.
¹³C-Labeled Lipids Analyte with some carbon atoms replaced by the ¹³C isotope.Chemically identical to the analyte, ensuring identical behavior. No isotopic effect on retention time.Higher cost of synthesis.
Odd-Chain Lipids A lipid with an odd number of carbon atoms in its fatty acid chain(s), not naturally abundant in the sample.Commercially available and less expensive.Different chemical and physical properties compared to the analyte, leading to potential differences in extraction efficiency and ionization response.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following is a representative protocol for the quantification of fatty acids, including lauric acid, using this compound as an internal standard, adapted from established lipidomics workflows.[1][4]

Sample Preparation and Extraction
  • Sample Aliquoting: Transfer a known volume or weight of the biological sample (e.g., 200 µL of plasma) into a glass tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 0.25 ng/µL solution in ethanol) to each sample, calibrator, and quality control.

  • Protein Precipitation and Lysis: Add methanol to the sample to precipitate proteins and lyse cells.

  • Acidification: Acidify the mixture with HCl to a final concentration of 25 mM.

  • Lipid Extraction: Add iso-octane to the mixture, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully transfer the upper organic layer containing the lipids to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization for GC-MS Analysis
  • Reagent Addition: To the dried lipid extract, add a solution of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.

  • Incubation: Allow the reaction to proceed at room temperature for at least 20 minutes.

  • Drying: Dry the derivatization mixture under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried derivatized sample in a small volume of iso-octane (e.g., 50 µL) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) System: Agilent GC coupled to a mass spectrometer.

  • Column: A suitable capillary column for fatty acid analysis (e.g., DB-5MS).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min and hold for 1 minute.

  • Mass Spectrometer (MS) System: Operated in negative chemical ionization (NCI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) for the specific ions of lauric acid and this compound derivatives.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical underpinnings of using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Add this compound (IS) Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (PFBBr) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition (SIM) GCMS->Data Ratio Calculate Peak Area Ratio (Lauric Acid / this compound) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: Experimental workflow for fatty acid quantification using this compound.

Logical_Relationship Analyte Lauric Acid (Analyte) Process Analytical Process (Extraction, Derivatization, Injection) Analyte->Process IS This compound (IS) IS->Process Variation Process Variability (e.g., Incomplete Recovery, Matrix Effects) Process->Variation Response_Analyte MS Response (Analyte) Variation->Response_Analyte Response_IS MS Response (IS) Variation->Response_IS Ratio Response Ratio (Analyte / IS) Response_Analyte->Ratio Response_IS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Correction for Variability

References

Validation of a Novel Analytical Method for Lauric Acid Quantification Using Lauric Acid-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel analytical method for the quantification of lauric acid using Lauric acid-d2 as an internal standard, primarily with liquid chromatography-mass spectrometry (LC-MS). The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Introduction to the Novel Method

The quantification of lauric acid, a medium-chain fatty acid with significant roles in various biological and industrial processes, demands high accuracy and precision. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods, is considered the gold standard for quantitative analysis. This approach effectively mitigates variability introduced during sample preparation and analysis, such as matrix effects, leading to more reliable and reproducible results.[1][2][3][4][5] this compound, being chemically identical to the analyte but with a different mass, co-elutes and experiences similar ionization efficiency, allowing for accurate normalization.[2]

Comparison of Analytical Methods

The choice of an analytical method for lauric acid quantification depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. This section compares the novel LC-MS method using this compound with other commonly employed techniques.

Table 1: Comparison of Analytical Methods for Lauric Acid Quantification

FeatureLC-MS with this compound (Novel Method)GC-MS with Deuterated ISGC-FIDHPLC-ELSD
Principle Liquid chromatography separation followed by mass spectrometry detection, using a deuterated internal standard for quantification.Gas chromatography separation followed by mass spectrometry detection, often requiring derivatization.Gas chromatography separation with flame ionization detection.High-performance liquid chromatography with evaporative light scattering detection.
Internal Standard This compound (or other deuterated variants like d23)[6][7]Deuterated lauric acid (e.g., d3)[8]Structural analog (e.g., undecanoic acid)Structural analog
Specificity Very High (based on mass-to-charge ratio)High (based on mass spectrum)Moderate (based on retention time)Moderate (based on retention time)
Sensitivity (LOD/LOQ) Very High (sub-ng/mL to pg/mL)High (ng/mL)Moderate (µg/mL)[9]Low to Moderate (µg/mL)[10]
Derivatization Generally not required[11]Often required to improve volatility and chromatographic properties[8]Often requiredNot required
Matrix Effect Effectively compensated by the co-eluting deuterated internal standard[2]Can be compensated by a deuterated internal standardProne to matrix effectsProne to matrix effects
Sample Throughput HighModerateModerateModerate
Instrumentation Cost HighHighModerateModerate
Primary Advantage High accuracy, precision, and specificityHigh specificity and established methodologyRobust and relatively low costNo derivatization required
Primary Disadvantage High initial instrument costDerivatization can be time-consumingLower sensitivity and specificityLower sensitivity and non-linear response

Experimental Protocols

Validation of the LC-MS Method Using this compound

This protocol outlines the key steps for the validation of an LC-MS method for the quantification of lauric acid in a biological matrix (e.g., plasma) using this compound as an internal standard, following the International Council for Harmonisation (ICH) guidelines.

3.1.1. Materials and Reagents

  • Lauric Acid (analytical standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Control biological matrix (e.g., human plasma)

3.1.2. Sample Preparation

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of lauric acid into the control matrix.

  • Internal Standard Addition: Add a fixed concentration of this compound solution to all samples, including calibration standards, QCs, and unknown samples.

  • Protein Precipitation: Precipitate proteins by adding three volumes of cold acetonitrile to one volume of the plasma sample.

  • Centrifugation: Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS analysis.

3.1.3. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both lauric acid and this compound.

3.1.4. Method Validation Parameters The method should be validated for the following parameters as per ICH guidelines:

  • Specificity: The ability to differentiate and quantify lauric acid in the presence of other components in the sample matrix.

  • Linearity: The linear relationship between the concentration of lauric acid and the instrument response over a defined range. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on different days. Accuracy should be within ±15% of the nominal concentration, and the precision (%RSD) should not exceed 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of lauric acid that can be reliably detected and quantified, respectively.

  • Recovery: The extraction efficiency of the method.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of lauric acid. The use of this compound should effectively normalize for this.[2]

  • Stability: The stability of lauric acid in the biological matrix under different storage conditions (freeze-thaw, short-term, and long-term).

Visualizations

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spike Spike with Lauric Acid (Calibration & QC) sample->spike is_add Add this compound (Internal Standard) spike->is_add precip Protein Precipitation is_add->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Transitions) lcms->data quant Quantification (Ratio of Analyte to IS) data->quant logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_outcome Result lauric_acid Lauric Acid chem_prop Identical Chemical Properties lauric_acid->chem_prop lauric_acid_d2 This compound lauric_acid_d2->chem_prop retention Co-elution chem_prop->retention ionization Similar Ionization Efficiency chem_prop->ionization accurate_quant Accurate Quantification retention->accurate_quant ionization->accurate_quant

References

Assessing the Reproducibility of Metabolic Flux Data with Lauric Acid-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the reproducibility of metabolic flux data obtained using Lauric acid-d2 as a tracer. While direct quantitative data on the reproducibility of this compound is limited in publicly available literature, this document extrapolates from the well-established principles of metabolic flux analysis (MFA) and the performance of analogous deuterated fatty acid tracers. We present a comparative overview of alternative tracers, detailed experimental protocols, and key metabolic pathways to aid researchers in designing and interpreting their metabolic flux experiments.

Data Presentation: Comparative Analysis of Tracers

The choice of a stable isotope tracer is critical for the accuracy and reproducibility of metabolic flux analysis.[1] While this compound is a valuable tool for probing fatty acid metabolism, various alternatives exist, each with distinct advantages and applications. The reproducibility of MFA is influenced by factors such as the choice of tracer, analytical platform (MS or NMR), and the computational model used for flux estimation.[1][2]

FeatureThis compound[U-¹³C] PalmitateDeuterated Water (D₂O)[¹³C] Glucose
Primary Metabolic Target Fatty acid beta-oxidation, elongation, and incorporation into complex lipids.Fatty acid beta-oxidation, de novo lipogenesis, and triglyceride synthesis.De novo lipogenesis (unspecific tracer for hydrogen incorporation).[3]Central carbon metabolism, linking glycolysis to the TCA cycle and fatty acid synthesis.[1]
Typical Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).[4]GC-MS, LC-MS, Nuclear Magnetic Resonance (NMR).[5]GC-MS, NMR.[3]GC-MS, LC-MS, NMR.[5]
Advantages Directly traces the fate of a medium-chain fatty acid. Lower potential for kinetic isotope effects compared to some highly deuterated tracers.¹³C labeling provides positional information within the molecule, aiding in pathway elucidation. Extensive literature available.Relatively inexpensive and easy to administer for in vivo studies to measure overall lipogenesis.[6]Excellent tracer for central carbon metabolism and its connection to lipid synthesis.[1]
Limitations Limited commercial availability of specific isotopologues. Potential for label exchange in vivo.Higher cost compared to deuterated tracers.Does not trace the carbon backbone of fatty acids directly. Label incorporation can be influenced by multiple pathways.Indirectly measures fatty acid metabolism through precursor supply.
Reported Reproducibility (General MFA) While specific data for this compound is scarce, MFA with stable isotopes generally exhibits high reproducibility with coefficients of variation (CVs) typically below 15% for well-designed experiments.Similar to other stable isotope tracers, with high precision and accuracy achievable.Reproducibility is dependent on the experimental model and analytical method.Well-established tracer with high reproducibility in numerous studies.

Experimental Protocols

A standardized experimental workflow is crucial for ensuring the reproducibility of metabolic flux data. The following protocol outlines the key steps for an in vivo metabolic flux analysis experiment using a deuterated fatty acid tracer like this compound.

In Vivo Metabolic Flux Analysis Protocol using a Deuterated Fatty Acid Tracer

  • Tracer Administration:

    • The deuterated fatty acid (e.g., this compound) is complexed with albumin for intravenous infusion.

    • A bolus injection is administered to rapidly achieve isotopic enrichment, followed by a continuous infusion to maintain a steady-state concentration of the tracer in the plasma.

  • Sample Collection:

    • Blood samples are collected at predetermined time points throughout the infusion period.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • For tissue-specific flux analysis, tissue biopsies can be collected at the end of the infusion period.

  • Metabolite Extraction:

    • Lipids are extracted from plasma or tissue homogenates using a solvent system such as chloroform:methanol.

    • The extracted lipids are separated into different classes (e.g., free fatty acids, triglycerides) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Derivatization:

    • Fatty acids are converted to their fatty acid methyl esters (FAMEs) to improve their volatility for gas chromatography.

  • Mass Spectrometry Analysis:

    • The isotopic enrichment of the fatty acid is determined by GC-MS. The mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) is measured.[4]

  • Metabolic Flux Calculation:

    • The measured isotopic enrichment data, along with plasma substrate concentrations, are used in a metabolic model to calculate the rates of fatty acid appearance, disappearance, and conversion to other metabolites.

Visualization of Key Pathways and Workflows

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates the general workflow for a metabolic flux analysis experiment using a stable isotope tracer.

G Experimental Workflow for Metabolic Flux Analysis cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Tracer Selection (e.g., this compound) B Tracer Administration (In vivo or in vitro) A->B C Sample Collection (e.g., Plasma, Tissue) B->C D Metabolite Extraction & Separation C->D E Mass Spectrometry (e.g., GC-MS) D->E F Isotopomer Distribution Analysis E->F G Metabolic Flux Calculation F->G H Biological Interpretation G->H

Caption: A generalized workflow for metabolic flux analysis experiments.

Fatty Acid Beta-Oxidation and TCA Cycle

Lauric acid, a medium-chain fatty acid, is metabolized through beta-oxidation to produce acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle for energy production.[5][7] The diagram below illustrates this central metabolic pathway.

G Fatty Acid Beta-Oxidation and TCA Cycle cluster_0 Cytosol cluster_1 Mitochondrial Matrix Lauric_acid_d2_cyto This compound AcylCoA_cyto Lauroyl-CoA-d2 Lauric_acid_d2_cyto->AcylCoA_cyto AcylCoA_mito Lauroyl-CoA-d2 AcylCoA_cyto->AcylCoA_mito CPT1/2 BetaOx Beta-Oxidation (multiple cycles) AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA-d(x) BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CO2 CO₂ TCA->CO2 Energy ATP, NADH, FADH₂ TCA->Energy

Caption: Catabolism of this compound via beta-oxidation and the TCA cycle.

References

A Comparative Guide to the Use of Lauric Acid-d2 and Odd-Chain Fatty Acids as Internal Standards in Quantitative Lipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative lipidomics, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy and reliability of experimental results.[1] Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] This guide provides a detailed comparison between two common types of internal standards used in fatty acid analysis: stable isotope-labeled standards, represented by lauric acid-d2, and odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).

Principle of Internal Standardization

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the analytical instrument, typically by mass spectrometry.[2] It is added in a known quantity to samples before any processing steps. By comparing the analytical signal of the endogenous analyte to that of the IS, researchers can correct for sample loss during extraction and variability in instrument response, ensuring accurate quantification.[3]

Performance Comparison: this compound vs. Odd-Chain Fatty Acids

The selection between a deuterated standard like this compound and an odd-chain fatty acid depends on several factors, including the specific analytes being measured, the biological matrix, and the analytical platform (GC-MS or LC-MS/MS).

FeatureThis compound (Deuterated Standard)Odd-Chain Fatty Acids (e.g., C17:0)
Principle A stable isotope-labeled version of an endogenous even-chain fatty acid. Differentiated by mass-to-charge ratio (m/z).A non-endogenous or very low abundance fatty acid. Differentiated by its unique carbon chain length and retention time.
Co-elution Co-elutes almost perfectly with its non-labeled counterpart, providing excellent correction for matrix effects and ionization suppression.[1]Elutes closely to even-chain fatty acids of similar length but may have slight differences in retention time and ionization efficiency.
Endogenous Presence The deuterated form is not naturally present. However, the non-labeled form (lauric acid) is an endogenous medium-chain fatty acid.[4][5]Historically considered absent or at insignificant levels in humans (<0.5% of total plasma fatty acids).[6][7] However, recent studies show they can be present due to diet (e.g., dairy) and endogenous synthesis from gut-derived propionate.[6][8]
Accuracy & Precision Generally considered the "gold standard" for isotope dilution mass spectrometry, offering high accuracy and precision by mimicking the analyte's behavior.[2][9]Provides good accuracy, but its structural difference from analytes of varying chain lengths can introduce bias.[9][10] Using a single odd-chain IS for a wide range of fatty acids may reduce precision.[9]
Potential Issues Potential for isotopic scrambling or exchange, though this is minimal with modern standards.[1] The presence of endogenous lauric acid must be accounted for.Its presence in certain diets (dairy, some plants) or endogenous production can interfere with quantification if not carefully considered.[6][11]
Typical Application Quantification of lauric acid itself and other medium-chain fatty acids.[12] Often used in a cocktail of multiple deuterated standards for comprehensive fatty acid profiling.[13][14]Widely used for total fatty acid analysis in various biological samples, especially when a broad range of fatty acids are being quantified.[3][15]

Experimental Considerations and Protocols

The accurate quantification of fatty acids requires a robust and validated methodology. Below are generalized protocols for sample preparation and analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The overall process for fatty acid analysis involves several key steps, from sample collection to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard (this compound or C17:0) Sample->Spike Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extract Hydrolyze Hydrolysis (Saponification) (to release bound fatty acids) Extract->Hydrolyze Derivatize Derivatization (e.g., to FAMEs or PFB esters) Hydrolyze->Derivatize GCMS GC-MS Analysis Derivatize->GCMS for volatile FAMEs LCMS LC-MS/MS Analysis Derivatize->LCMS for non-volatile derivatives Integrate Peak Integration & Ratio Calculation (Analyte Area / IS Area) GCMS->Integrate LCMS->Integrate Quantify Quantification (using standard curve) Integrate->Quantify

Caption: Generalized workflow for quantitative fatty acid analysis.

This method is common for analyzing the overall fatty acid composition of a sample. Fatty acids are converted into volatile Fatty Acid Methyl Esters (FAMEs) for gas chromatography.

  • Sample Preparation : To 50 µL of plasma or a homogenized tissue sample, add a known amount of internal standard (e.g., 10 µL of 1 mg/mL heptadecanoic acid in methanol).[10]

  • Lipid Extraction & Hydrolysis : Extract total lipids using a chloroform/methanol mixture (Folch method).[16] Dry the lipid extract under a stream of nitrogen. Add a methanolic base (e.g., 0.5 M sodium methoxide in methanol) and heat to saponify the lipids, releasing the fatty acids.[15]

  • Derivatization to FAMEs : Neutralize the mixture and add an acid catalyst (e.g., 1.25 M HCl in methanol) and heat to convert the free fatty acids into FAMEs.[15]

  • Extraction of FAMEs : Add hexane to extract the FAMEs. The hexane layer is collected, dried, and reconstituted in a small volume of hexane for injection.[15]

  • GC-MS Analysis :

    • Injector : Splitless mode at 250°C.

    • Column : A suitable capillary column (e.g., DB-23 or similar).

    • Oven Program : Start at a low temperature (e.g., 55°C), hold, then ramp up to a final temperature (e.g., 220°C) to separate the FAMEs.

    • Mass Spectrometer : Typically operated in electron ionization (EI) mode, scanning a mass range or using selected ion monitoring (SIM) for target analytes.[17][18]

This method is suited for analyzing non-esterified, or free, fatty acids and avoids the need for high-temperature derivatization.

  • Sample Preparation : To 100 µL of plasma, add the internal standard (e.g., this compound).[16]

  • Extraction : Perform a liquid-liquid extraction. For example, add acidified methanol and then isooctane. Vortex and centrifuge to separate the phases. The upper isooctane layer containing the free fatty acids is collected. Repeat the extraction for better recovery.[2][14]

  • LC-MS/MS Analysis :

    • Column : A reversed-phase column (e.g., C18).[16]

    • Mobile Phases : A gradient of water and acetonitrile/isopropanol, often with additives like formic acid or ammonium formate to improve ionization.[1][16]

    • Mass Spectrometer : Operated in electrospray ionization (ESI) negative mode. A multiple reaction monitoring (MRM) method is developed to specifically detect the precursor-to-product ion transitions for each fatty acid and the internal standard.

Metabolic Context: Even- vs. Odd-Chain Fatty Acid Oxidation

The rationale for using odd-chain fatty acids as internal standards is rooted in their distinct metabolic fate compared to the more common even-chain fatty acids.

G cluster_even Even-Chain FA (e.g., Lauric Acid) cluster_odd Odd-Chain FA (e.g., C17:0) EvenFA Even-Chain Acyl-CoA BetaOx1 β-Oxidation Cycles EvenFA->BetaOx1 AcetylCoA Acetyl-CoA BetaOx1->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OddFA Odd-Chain Acyl-CoA BetaOx2 β-Oxidation Cycles OddFA->BetaOx2 PropionylCoA Propionyl-CoA BetaOx2->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA 3 steps SuccinylCoA->TCA

Caption: Simplified metabolic fates of even- and odd-chain fatty acids.

Even-chain fatty acids, like lauric acid, undergo beta-oxidation to exclusively yield acetyl-CoA, which enters the Krebs cycle.[19] In contrast, the beta-oxidation of odd-chain fatty acids produces acetyl-CoA until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[20][21] This propionyl-CoA is then converted to succinyl-CoA, which can also enter the Krebs cycle.[21] This fundamental metabolic difference is a key reason why odd-chain fatty acids have historically been chosen as internal standards, as they are not direct products or precursors in the primary even-chain fatty acid metabolic pathways.[6]

Conclusion

Both deuterated and odd-chain fatty acids serve as effective internal standards, but the choice is not interchangeable and carries important implications for data quality.

  • This compound and other deuterated standards are ideal for achieving the highest accuracy and precision, especially in targeted analyses where the corresponding non-labeled analyte is of primary interest. They are the preferred choice for isotope dilution mass spectrometry, as they best control for matrix effects and instrument variability.[2][9]

  • Odd-chain fatty acids like C17:0 are practical and cost-effective alternatives, particularly for broad, semi-quantitative profiling of total fatty acids.[10] However, researchers must be vigilant about their potential endogenous presence from dietary sources or gut metabolism, which could compromise accuracy if not properly controlled for or validated in the specific sample matrix being studied.[6][8]

Ultimately, the decision rests on the specific goals of the study, the required level of quantitative accuracy, and the available resources. For drug development and clinical research where precision is paramount, a suite of stable isotope-labeled internal standards, including deuterated versions of the key fatty acids being monitored, represents the most rigorous approach.

References

A literature review of Lauric acid-d2 applications in metabolic research.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Lauric Acid-d2 as a Metabolic Tracer and its Comparison with Other Stable Isotope Probes

For researchers, scientists, and drug development professionals engaged in the intricate study of metabolic pathways, stable isotope tracers are indispensable tools. Among these, deuterium-labeled compounds have carved a significant niche. This guide provides a comprehensive literature review of the applications of this compound in metabolic research, offering an objective comparison with alternative tracers, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a stable isotope-labeled form of lauric acid, a 12-carbon saturated fatty acid. In this molecule, two hydrogen atoms are replaced with their heavier isotope, deuterium. This isotopic labeling allows researchers to track the metabolic fate of lauric acid in vivo and in vitro without altering its fundamental chemical properties.[1] this compound serves as a valuable tracer for investigating various aspects of fatty acid metabolism, including its absorption, transport, and incorporation into complex lipids. It can also be utilized as an internal standard for the precise quantification of unlabeled lauric acid in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Comparison of this compound with Other Metabolic Tracers

The choice of a stable isotope tracer is critical for the successful design and interpretation of metabolic studies. While this compound offers distinct advantages, it is essential to compare its performance with other commonly used alternatives.

TracerIsotopeKey ApplicationsAdvantagesLimitations
This compound Deuterium (²H)Tracing fatty acid absorption, transport, and incorporation into complex lipids. Internal standard for quantification.Lower cost compared to ¹³C-labeled tracers.[2] Minimal kinetic isotope effect in many biological reactions.Potential for deuterium loss in some metabolic pathways.
¹³C-Lauric acid Carbon-13 (¹³C)Tracing carbon flux through metabolic pathways, including oxidation and gluconeogenesis.Carbon backbone is traced directly, providing more direct information on catabolic and anabolic pathways. No loss of label during desaturation.Higher cost of synthesis.
d31-Palmitate Deuterium (²H)Measuring dietary fat oxidation.Eliminates the need for acetate correction and frequent sampling in fat oxidation studies.[3]Isotope effects may be more pronounced due to a higher number of deuterium atoms.
[1-¹³C]Palmitate Carbon-13 (¹³C)Measuring fatty acid oxidation.Well-established tracer for oxidation studies.Requires acetate correction and frequent breath sample collection.
Deuterated water (D₂O) Deuterium (²H)Measuring de novo lipogenesis (DNL).Relatively inexpensive and easy to administer.Provides a general measure of DNL and not specific to a particular fatty acid.

Experimental Protocols for Metabolic Studies Using this compound

While specific protocols for this compound are not extensively detailed in the available literature, a general methodology for using deuterium-labeled fatty acids can be outlined. The following represents a composite protocol based on established practices for stable isotope tracing in metabolic research.

Objective: To trace the incorporation of dietary this compound into plasma lipids in a rodent model.
Materials:
  • This compound

  • Vehicle for oral administration (e.g., corn oil)

  • Rodent model (e.g., C57BL/6 mice)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Internal standards for lipid extraction and analysis

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • GC-MS or LC-MS/MS system

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Tracer_Prep Prepare this compound in vehicle Oral_Gavage Oral gavage of this compound to mice Tracer_Prep->Oral_Gavage Blood_Collection Serial blood collection Oral_Gavage->Blood_Collection Plasma_Separation Plasma separation Blood_Collection->Plasma_Separation Lipid_Extraction Lipid extraction Plasma_Separation->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS analysis Derivatization->MS_Analysis Data_Analysis Data analysis and interpretation MS_Analysis->Data_Analysis

Caption: Experimental workflow for a this compound tracing study.

Methodology:
  • Tracer Administration: this compound is dissolved in a suitable vehicle, such as corn oil, and administered to the animal model via oral gavage. The dosage will depend on the specific research question and the sensitivity of the analytical instruments.

  • Sample Collection: Blood samples are collected at various time points post-administration to track the appearance and clearance of the tracer and its metabolites in the plasma.

  • Sample Preparation: Plasma is separated from whole blood by centrifugation. Lipids are then extracted from the plasma using a standard method, such as the Folch or Bligh-Dyer extraction.

  • Analytical Measurement: The lipid extract is analyzed by GC-MS or LC-MS/MS to identify and quantify the enrichment of this compound in different lipid species (e.g., triglycerides, phospholipids, cholesteryl esters). For GC-MS analysis, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs).

  • Data Analysis: The isotopic enrichment of this compound in various lipid fractions is calculated. This data can be used to determine the rate of appearance, clearance, and incorporation of lauric acid into different lipid pools.

Signaling Pathways and Metabolic Fate of Lauric Acid

Lauric acid, once absorbed, can enter various metabolic pathways. The following diagram illustrates the potential metabolic fate of this compound.

Lauric_Acid_Metabolism cluster_intake Intake & Absorption cluster_transport Transport cluster_fate Metabolic Fate Dietary this compound Dietary this compound Intestinal Absorption Intestinal Absorption Dietary this compound->Intestinal Absorption Chylomicrons Incorporation into Chylomicrons Intestinal Absorption->Chylomicrons Plasma Transport in Plasma Chylomicrons->Plasma Tissue Uptake Uptake by Tissues (e.g., Liver, Adipose) Plasma->Tissue Uptake Beta_Oxidation β-Oxidation for Energy Tissue Uptake->Beta_Oxidation Elongation Elongation to longer chain fatty acids Tissue Uptake->Elongation Desaturation Desaturation Tissue Uptake->Desaturation Lipid_Synthesis Incorporation into Complex Lipids (e.g., Triglycerides, Phospholipids) Tissue Uptake->Lipid_Synthesis

Caption: Metabolic fate of this compound.

Conclusion

This compound is a promising tracer for investigating the metabolism of medium-chain fatty acids. Its lower cost compared to ¹³C-labeled counterparts makes it an attractive option for certain research applications. However, the potential for deuterium loss during metabolic processes should be considered when designing experiments and interpreting data. Further research with direct comparisons between this compound and other tracers under identical experimental conditions is needed to fully elucidate its strengths and limitations. The methodologies and comparative data presented in this guide provide a foundational resource for researchers considering the use of this compound in their metabolic studies.

References

Inter-Laboratory Comparison of Fatty Acid Analysis Using a Deuterated Lauric Acid Internal Standard: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of fatty acids, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology. This guide provides a comprehensive overview of an experimental protocol for fatty acid analysis using a deuterated lauric acid internal standard, such as Lauric acid-d2, and presents a framework for interpreting inter-laboratory comparison data. The methodologies detailed are geared towards researchers, scientists, and drug development professionals aiming for accurate and reproducible fatty acid quantification.

The Role of Deuterated Lauric Acid as an Internal Standard

This compound and other deuterated fatty acids are ideal internal standards for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. However, their increased mass allows them to be distinguished by a mass spectrometer. This co-elution and differential detection enable the correction for sample loss during preparation and for variations in instrument response, significantly improving the accuracy and precision of quantification.[2]

Experimental Protocol: Fatty Acid Quantification using Isotope Dilution Mass Spectrometry

The following protocol is a synthesized methodology based on established procedures for fatty acid analysis.[3][4] It is designed for the analysis of fatty acids in biological samples such as plasma, serum, tissues, or cell cultures.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To each sample, a known amount of a deuterated fatty acid internal standard solution (containing this compound and other relevant deuterated fatty acids) is added at the earliest stage of sample handling.[3][4]

  • Hydrolysis (for total fatty acids): For the analysis of total fatty acids (both free and esterified), samples are subjected to saponification, typically using a strong base like potassium hydroxide (KOH) in methanol, to release fatty acids from complex lipids.[3]

  • Extraction: Fatty acids are then extracted from the aqueous matrix into an organic solvent, commonly iso-octane or hexane, after acidification of the sample.[3][4] This step is often repeated to ensure complete extraction.

2. Derivatization:

  • To improve volatility and chromatographic performance for GC analysis, the carboxyl group of the fatty acids is derivatized.[3][4] A common method is the formation of pentafluorobenzyl (PFB) esters by reacting the extracted fatty acids with PFB bromide.[3][4]

3. Instrumental Analysis (GC-MS):

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.[3]

  • Separation: The fatty acid derivatives are separated on a capillary column (e.g., a ZB-WAX plus or equivalent).[5][6] The oven temperature is programmed to ramp up to allow for the sequential elution of different fatty acids based on their boiling points and polarity.[5][6]

  • Detection: A mass spectrometer is used as the detector. It is operated in negative ion chemical ionization (NICI) mode for PFB derivatives, which provides high sensitivity.[3][4] The instrument monitors for the specific mass-to-charge ratios (m/z) of the non-labeled fatty acids and their corresponding deuterated internal standards.

4. Quantification:

  • A calibration curve is generated using a series of standards containing known concentrations of non-labeled fatty acids and a constant concentration of the deuterated internal standards.[3][4]

  • The ratio of the peak area of the endogenous fatty acid to the peak area of its corresponding deuterated internal standard is calculated for both the standards and the unknown samples.

  • The concentration of the fatty acid in the unknown sample is then determined by interpolating its peak area ratio onto the calibration curve.

Below is a Graphviz diagram illustrating the general experimental workflow for fatty acid analysis using a deuterated internal standard.

Fatty_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound IS Sample->Spike Hydrolysis Saponification (for Total FAs) Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., PFB Esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Processing & Quantification GCMS->Quantification Results Final Fatty Acid Concentrations Quantification->Results

Workflow for Fatty Acid Analysis with Internal Standard

Inter-Laboratory Comparison Framework

While a specific inter-laboratory comparison study for fatty acid analysis using this compound was not identified in the public domain, such studies are crucial for validating analytical methods and ensuring comparability of results across different research sites.[7] A typical framework for such a comparison would involve distributing standardized, blind samples to participating laboratories. The results would then be centrally compiled and analyzed for key performance metrics.

Table 1: Hypothetical Inter-Laboratory Comparison Data for Lauric Acid Quantification

The following table illustrates how data from an inter-laboratory comparison could be presented. It showcases key metrics for evaluating the performance of different laboratories in quantifying lauric acid in a standardized serum sample.

Laboratory IDMean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)% Recovery of Known Spike
Lab A25.41.24.7%98%
Lab B23.92.18.8%95%
Lab C26.11.55.7%102%
Lab D28.53.411.9%105%
Lab E24.81.14.4%99%
Overall 25.7 2.0 7.8% 99.8%
  • Mean Concentration: The average measured concentration of lauric acid across replicate analyses.

  • Standard Deviation (SD): A measure of the absolute variability of the measurements.

  • Coefficient of Variation (%CV): The ratio of the standard deviation to the mean, expressed as a percentage. It is a standardized measure of dispersion and indicates the precision of the analysis. A lower %CV signifies higher precision.

  • % Recovery: The percentage of a known amount of lauric acid added to a sample that is measured by the analytical method. This is a key indicator of accuracy.

The results from such studies are vital for identifying potential systematic biases between laboratories and for establishing consensus values for reference materials.[7] The ultimate goal is to ensure that data generated in different studies can be reliably compared, which is of paramount importance in clinical research and drug development.

Conclusion

References

A Researcher's Guide to the Purity Assessment of Commercial Lauric Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic and chemical purity of stable isotope-labeled compounds like Lauric acid-d2 is paramount for the accuracy and reliability of experimental results. This guide provides a comparative overview of the key purity attributes of commercially available this compound, outlines the standard analytical methods for its assessment, and offers insights into selecting the appropriate material for your research needs.

The use of deuterated compounds, such as this compound, as internal standards in quantitative mass spectrometry or as tracers in metabolic studies is widespread. The presence of unlabeled (d0) or partially labeled (d1) species can interfere with mass spectrometric analysis, leading to inaccurate quantification. Similarly, chemical impurities can introduce confounding variables in biological assays. Therefore, rigorous purity assessment is a critical first step in any study utilizing these reagents.

Comparative Purity Analysis of this compound and Alternatives

This compound (Dodecanoic-2,2-d2 acid) is a common choice for a stable isotope-labeled analog of lauric acid. However, other deuterated and 13C-labeled alternatives are also commercially available, each with its own set of purity considerations. The primary parameters for assessing the quality of these products are isotopic purity, isotopic enrichment, and chemical purity.

Table 1: Comparison of Typical Purity Specifications for Commercially Available Labeled Lauric Acid Products

Product NameIsotopic LabelingTypical Isotopic PurityTypical Chemical PurityCommon Applications
This compound Deuterium at C-2≥98 atom % D≥98%Internal standard for MS
Lauric acid-d23 Perdeuterated≥98 atom % D≥98%Tracer in metabolic studies, internal standard for MS
Lauric acid-1-¹³C ¹³C at C-1≥99 atom % ¹³C≥98%Tracer in metabolic flux analysis
Lauric acid-1,2-¹³C2 ¹³C at C-1 and C-2≥99 atom % ¹³C≥98%Tracer in metabolic flux analysis

Note: The data in this table are representative of typical specifications from various suppliers and should be confirmed with the certificate of analysis for a specific batch.

Experimental Workflow for Purity Assessment

A systematic approach is necessary to validate the purity of a commercial this compound sample. The following workflow outlines the key steps, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Purity Confirmation prep Dissolve this compound in appropriate solvent gcms GC-MS Analysis prep->gcms Inject aliquot nmr NMR Spectroscopy prep->nmr Prepare NMR sample iso_purity Isotopic Purity (d0, d1, d2 distribution) gcms->iso_purity chem_purity Chemical Purity (Identification of impurities) gcms->chem_purity nmr->iso_purity confirm Confirm against supplier specifications iso_purity->confirm chem_purity->confirm

Figure 1: Experimental workflow for the purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic and Chemical Purity

GC-MS is a powerful technique for determining both the isotopic distribution and the chemical purity of fatty acids.[1] Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) prior to analysis.

a. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Weigh approximately 1 mg of this compound into a glass vial.

  • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex the mixture for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

c. Data Analysis:

  • Chemical Purity: Integrate the total ion chromatogram (TIC) to determine the area percentage of the lauric acid methyl ester peak relative to any impurity peaks.

  • Isotopic Purity: Analyze the mass spectrum of the lauric acid methyl ester peak. The molecular ion region will show peaks corresponding to the d0, d1, and d2 isotopologues. Calculate the relative abundance of each to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

¹H and ²H NMR spectroscopy can provide valuable information about the isotopic purity and the specific location of the deuterium labels.

a. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Analysis:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR: Acquire a standard proton spectrum. The absence or significant reduction of the signal corresponding to the C-2 protons will confirm the deuteration at that position. Integration of the residual proton signal at the C-2 position against a non-deuterated position (e.g., the methyl protons at the omega end) can be used to quantify the isotopic enrichment.

  • ²H NMR: Acquire a deuterium spectrum. A signal corresponding to the C-2 position will confirm the presence and location of the deuterium label.

Application Example: Tracing Lauric Acid Metabolism

This compound can be used as a tracer to study its incorporation into complex lipids and its role in signaling pathways. The diagram below illustrates a simplified pathway where this compound could be used to monitor fatty acid metabolism.

G cluster_0 Metabolic Pathway cluster_1 Analysis la_d2 This compound (extracellular) la_d2_intra This compound (intracellular) la_d2->la_d2_intra Uptake acyl_coa_d2 Lauroyl-CoA-d2 la_d2_intra->acyl_coa_d2 Acyl-CoA Synthetase tg_d2 Triglycerides-d2 acyl_coa_d2->tg_d2 Esterification pl_d2 Phospholipids-d2 acyl_coa_d2->pl_d2 Esterification beta_ox β-oxidation acyl_coa_d2->beta_ox lcms LC-MS/MS Analysis of Lipid Extracts tg_d2->lcms pl_d2->lcms

Figure 2: Tracing this compound in lipid metabolism.

Conclusion

The purity of commercially available this compound is a critical factor for the success of research in areas such as metabolomics and drug development. While suppliers typically provide general purity specifications, it is incumbent upon the researcher to perform their own verification using robust analytical methods like GC-MS and NMR spectroscopy. This guide provides the necessary framework for such an assessment, enabling researchers to confidently select and utilize high-purity this compound and its alternatives in their studies. By ensuring the quality of these essential research materials, the scientific community can continue to generate reliable and reproducible data.

References

Safety Operating Guide

Proper Disposal of Lauric Acid-d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Lauric acid-d2, ensuring laboratory safety and environmental protection.

This compound, a deuterated form of the saturated fatty acid lauric acid, is a valuable tool in metabolic research and drug development. While its chemical properties are similar to its non-deuterated counterpart, proper handling and disposal are crucial to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides detailed procedures for the safe disposal of this compound, encompassing waste characterization, on-site neutralization protocols, and final disposal methods.

Hazard Profile and Regulatory Considerations

This compound, like lauric acid, is classified as a skin and eye irritant.[1] It is also recognized as being toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[2]

Deuterium Content and Regulation:

The presence of deuterium in this compound does not alter its fundamental chemical hazards. For disposal purposes, it should be treated with the same precautions as standard lauric acid. However, it is important to be aware of regulations regarding the quantity of deuterium.

Regulatory Threshold for DeuteriumQuantity
Regulated Quantity of Deuterium (for nuclear end-use) in any deuterium compound where the ratio of deuterium to hydrogen atoms exceeds 1:5000.In quantities exceeding 5 kilograms of deuterium in one consignment or 25 kilograms of deuterium in any period of 12 months.

This information is based on regulations for the control of nuclear materials and is provided for comprehensive awareness. For typical laboratory quantities of this compound, these thresholds are unlikely to be met.

RCRA Classification:

Lauric acid is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[2] However, a waste solution of this compound could be classified as a hazardous waste if it exhibits one or more of the following characteristics:

  • Corrosivity (D002): If the waste is an aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5.[3][4]

  • Toxicity (D004-D043): If it contains certain contaminants at concentrations above regulatory limits.[3]

It is the responsibility of the waste generator to determine if their waste meets the criteria for being hazardous.[2]

Experimental Protocol: Neutralization of this compound Waste

For small quantities of this compound waste, particularly acidic aqueous solutions, neutralization is a recommended step to reduce its corrosive hazard before final disposal. This procedure should be performed by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste solution

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1 M)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriately sized beaker or flask for the reaction

  • Ice bath (optional, for concentrated acidic solutions)

Procedure:

  • Preparation: Place the beaker or flask containing the this compound waste solution on a stir plate within a fume hood. If the solution is concentrated, place the reaction vessel in an ice bath to manage any heat generated during neutralization. Begin stirring the solution.

  • Slow Addition of Base: Slowly add small portions of sodium bicarbonate powder or slowly drip the dilute sodium hydroxide solution into the stirring this compound waste. The slow addition is crucial to control the reaction rate and prevent excessive foaming (if using bicarbonate) or heat generation.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base incrementally until the pH is between 6.0 and 8.0.

  • Completion and Labeling: Once the desired pH is achieved, stop adding the base and allow the solution to stir for a few more minutes to ensure the reaction is complete. The neutralized solution should be transferred to a clearly labeled waste container indicating "Neutralized this compound waste" and its components.

This neutralized waste, if it does not contain other hazardous materials, may be suitable for drain disposal in some jurisdictions, provided it is flushed with copious amounts of water. However, it is imperative to consult and adhere to your institution's specific waste disposal policies and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_treatment On-Site Treatment cluster_disposal Final Disposal WasteGen Generation of This compound Waste Characterize Characterize Waste (pH, concentration, contaminants) WasteGen->Characterize Neutralize Neutralize Acidic Waste (if applicable and safe) Characterize->Neutralize Is waste acidic and suitable for neutralization? Containerize Containerize and Label Waste Appropriately Characterize->Containerize Is waste not suitable for on-site treatment? Neutralize->Containerize LicensedDisposal Arrange for Pickup by Licensed Waste Disposal Service Containerize->LicensedDisposal Offsite Off-Site Treatment and Disposal LicensedDisposal->Offsite

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lauric acid-d2
Reactant of Route 2
Reactant of Route 2
Lauric acid-d2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.